molecular formula C6H8N2 B017607 3-Amino-4-methylpyridine CAS No. 3430-27-1

3-Amino-4-methylpyridine

Cat. No.: B017607
CAS No.: 3430-27-1
M. Wt: 108.14 g/mol
InChI Key: IBKMZYWDWWIWEL-UHFFFAOYSA-N
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Description

3-Amino-4-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-2-3-8-4-6(5)7/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKMZYWDWWIWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187867
Record name 3-Pyridinamine, 4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-27-1
Record name 3-Amino-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinamine, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinamine, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PYRIDINAMINE, 4-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HN55RQ07B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Amino-4-methylpyridine (CAS No. 3430-27-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 3-Amino-4-methylpyridine, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and subsequent chemical transformations. The guide highlights its primary application as a key precursor in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1. Safety, handling, and toxicological information are also summarized. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Physicochemical Properties

This compound, also known as 3-Amino-4-picoline, is a pyridine (B92270) derivative that typically presents as a solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with an amino group at position 3 and a methyl group at position 4.[2] This configuration makes it a valuable building block in the synthesis of more complex molecules.[1][2] The compound is hygroscopic and should be stored accordingly.[3][4]

Quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 3430-27-1[5]
Molecular Formula C₆H₈N₂[2]
Molecular Weight 108.14 g/mol [5]
Appearance White to brown powder or crystalline solid[4][5][6]
Melting Point 102 - 107 °C[4][5]
Boiling Point 254 - 261.3 °C (Estimated)[4][5]
Density 1.068 g/cm³[5]
Vapor Pressure 0.144 mmHg at 25 °C (Estimated)[5]
Flash Point 135.8 ± 9.0 °C (Estimated)[5]
Solubility Soluble in water, methanol, acetone (B3395972), MDC, ethyl acetate (B1210297), and chloroform.[3][5] Note: One source reports insolubility in water.[1]
Partition Coefficient (log Kow) 0.43 (Estimated)[5]
pKa 6.83 ± 0.18 (Predicted)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While full spectra are best consulted directly from spectral databases, the availability of key analyses is outlined below.

Spectrum TypeAvailabilitySource(s)
¹H NMR Spectrum available[7]
¹³C NMR Data available in spectral databases[8]
IR Spectrum available[7]
Mass Spectrometry (MS) Spectrum available[7]

Experimental Protocols

Detailed methodologies for the synthesis and reaction of this compound are critical for its practical application.

Synthesis of this compound

Several synthetic routes have been established, offering different advantages in terms of yield, reaction conditions, and scalability.

This method involves the reaction of 4-methylpyridine-3-boronic acid with an ammonia (B1221849) source in the presence of a metal oxide catalyst.[9][10] It is noted for its simple process, mild reaction conditions, and high product yield.[9]

  • Protocol Example:

    • In a flask equipped with a mechanical stirrer, add 27.4g (0.2 mol) of 4-picoline-3-boronic acid and 50 ml of methanol.[9]

    • Add 128g (1 mol) of aqueous ammonia (28% mass concentration) and 2.9g (0.02 mol) of copper(I) oxide.[9]

    • Stir the mixture at room temperature for 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[9]

    • After completion, perform suction filtration to remove the catalyst.[9]

    • Concentrate the filtrate under reduced pressure.[9]

    • Recrystallize the resulting solid from ethyl acetate to yield this compound.[9] The reported yield for this specific protocol is 95%.[9]

Synthesis_from_Boronic_Acid Start 4-Picoline-3-boronic Acid + Ammonia Source Reaction Stir at Room Temp (TLC Monitoring) Start->Reaction Methanol Catalyst Metal Oxide Catalyst (e.g., Cu₂O) Catalyst->Reaction Workup 1. Filtration 2. Concentration Reaction->Workup Purification Recrystallization (Ethyl Acetate) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow from 4-picoline-3-boronic acid.

This approach utilizes a 3-halo-4-methylpyridine (e.g., 3-bromo-4-picoline) as the starting material, which undergoes amination.

  • Protocol Example:

    • Charge a high-pressure autoclave with 300 ml of methanol, 150g of 3-bromo-4-picoline, and 5g of copper sulfate (B86663).[11]

    • Feed ammonia gas into the sealed autoclave until the pressure reaches 5 atm.[11]

    • Heat the reaction mixture to 160°C and maintain for 8 hours.[11]

    • After cooling, filter the mixture via suction.[11]

    • Concentrate the filtrate under reduced pressure.[11]

    • Recrystallize the obtained solid from ethyl acetate to yield the final product.[11] A yield of 95% has been reported.[11]

Key Chemical Transformations

This compound serves as a versatile intermediate for further functionalization.

This transformation is a critical step in the synthesis of Nevirapine.[3][12]

  • Protocol Example:

    • Stir a mixture of this compound (0.62 g), 12N hydrochloric acid (3.8 mL), and 30% hydrogen peroxide (0.75 mL) at a temperature between 0°C and room temperature for 1 hour.[1]

    • After the reaction, neutralize the mixture with potassium carbonate (K₂CO₃).[1]

    • Extract the product with ethyl acetate.[1]

    • Dry the combined organic layers over magnesium sulfate (MgSO₄) and concentrate under vacuum to obtain 2-chloro-4-methylpyridin-3-amine.[1]

The amino group can be converted into a diazonium salt, which can then be substituted, for instance, by an iodo group.

  • Protocol Example:

    • Prepare a solution of this compound (1.62 g, 15.0 mmol) and p-toluenesulfonic acid monohydrate (8.60 mg, 45.0 mmol) in acetonitrile (B52724) (60.0 mL).[1]

    • Separately, prepare a solution of sodium nitrite (B80452) (2.07 g, 30.0 mmol) and potassium iodide (4.98 g, 30.0 mmol) in water (12.0 mL).[1]

    • Slowly add the aqueous solution dropwise to the acetonitrile solution at room temperature.[1]

    • Upon reaction completion, purify the residue by silica (B1680970) gel column chromatography to obtain 3-iodo-4-methylpyridine.[1]

Transformations Start This compound Product1 2-Chloro-3-amino- 4-methylpyridine Start->Product1 Product2 3-Iodo-4-methylpyridine Start->Product2 Reagent1 HCl, H₂O₂ Reagent1->Product1 Reagent2 1. p-TSA, NaNO₂ 2. KI Reagent2->Product2

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of the anti-AIDS drug Nevirapine.[9][13] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[12][14] The synthesis of Nevirapine involves the chlorination of this compound to 2-chloro-3-amino-4-methylpyridine (B1178857) (CAPIC), which is a crucial precursor.[3][12]

Beyond this specific application, it is also used more broadly in the synthesis of other bioactive molecules, pesticides, and as a building block for derivatizing nitrogen-containing ligands for use in organic catalysis.[1][2]

Drug_Development_Pathway A This compound (Starting Intermediate) B Chlorination Reaction A->B C 2-Chloro-3-amino-4-methylpyridine (Key Precursor - CAPIC) B->C D Further Synthetic Steps C->D E Nevirapine (Active Pharmaceutical Ingredient) D->E

Caption: Role of this compound in the Nevirapine synthesis pathway.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

  • Hazards: The compound is toxic if swallowed or in contact with skin.[4][5][6] It causes skin irritation and serious eye damage.[5][15][16] It may also cause respiratory irritation.[5][15][16]

  • Precautions:

    • Handling: Use only in a well-ventilated area or under a chemical fume hood.[5][15] Avoid breathing dust, fumes, or vapors.[15] Wash hands and any exposed skin thoroughly after handling.[15][16] Do not eat, drink, or smoke when using this product.[5][16]

    • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (chemical safety goggles).[5][15][17] A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded.[15]

    • Storage: Store in a dry, cool, and well-ventilated place.[15][17] Keep the container tightly closed and store under an inert atmosphere to protect from moisture, as the material is hygroscopic.[4][15]

  • First Aid:

    • Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or physician immediately.[15][16]

    • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[15][16]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[15][16]

    • Ingestion: Rinse mouth and call a poison center or physician if you feel unwell.[15][16]

Conclusion

This compound (CAS: 3430-27-1) is a chemical compound of significant industrial and pharmaceutical importance. Its well-defined physicochemical properties and versatile reactivity make it an essential building block, most notably in the multi-step synthesis of the anti-retroviral drug Nevirapine. The availability of reliable, high-yield synthetic protocols underscores its value. Proper adherence to safety and handling guidelines is mandatory when working with this compound due to its toxicity and irritant properties. This guide provides a foundational resource for professionals utilizing this compound in their research and development endeavors.

References

Technical Guide: An Overview of 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the chemical and physical properties of 3-Amino-4-methylpyridine, a significant intermediate in the pharmaceutical industry.

Core Chemical Properties

This compound, also known as 3-Amino-4-picoline, is a heterocyclic organic compound.[1][2] It serves as a crucial building block in the synthesis of various pharmaceutical agents.[3] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₈N₂[2][4][5][6][7][8][9]
Molecular Weight 108.14 g/mol [2][6][8][10][11]
CAS Number 3430-27-1[4][10]
Appearance White to brown crystalline powder[1][3][11]
Melting Point 102-107 °C[7][11]
IUPAC Name 4-methylpyridin-3-amine[2]
Synonyms 3-Amino-4-picoline[1][2]

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of more complex molecules, notably in the production of antiretroviral drugs.[3] One of its most critical applications is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.[3]

Experimental Protocol: Synthesis of 2-Chloro-3-amino-4-methylpyridine (B1178857)

While specific laboratory protocols can vary, a general methodology for the chlorination of this compound to produce the key Nevirapine intermediate, 2-chloro-3-amino-4-methylpyridine, is described. This process is a foundational step in the multi-stage synthesis of Nevirapine.[3]

Objective: To synthesize 2-chloro-3-amino-4-methylpyridine via the chlorination of this compound.

Methodology:

  • Reaction Setup: this compound is dissolved in a suitable inert solvent.

  • Chlorination: A chlorinating agent is introduced to the solution. The reaction proceeds to selectively add a chlorine atom to the pyridine (B92270) ring.

  • Work-up: Following the reaction, the mixture is processed to isolate and purify the desired product, 2-chloro-3-amino-4-methylpyridine.

  • Analysis: The final product is analyzed to confirm its structure and purity, typically using techniques such as NMR spectroscopy and mass spectrometry.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow of this compound as a precursor in a critical pharmaceutical manufacturing process.

G A This compound (Starting Material) B Chlorination Reaction A->B C 2-Chloro-3-amino-4-methylpyridine (Key Intermediate) B->C D Further Synthesis Steps C->D E Nevirapine (Final API) D->E

Caption: Synthetic pathway from this compound to Nevirapine.

References

Technical Guide: Physicochemical Properties of 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: 3-Amino-4-methylpyridine Melting Point and Boiling Point

This document provides a comprehensive technical overview of the melting and boiling points of this compound (CAS: 3430-27-1), a key intermediate in the synthesis of pharmaceuticals such as the anti-AIDS drug Nevirapine.[1][2] It includes collated physical property data, detailed experimental protocols for property determination, and logical diagrams illustrating workflows and synthesis pathways.

Quantitative Physicochemical Data

The melting and boiling points of this compound are critical parameters for its purification, handling, and quality control in synthetic processes. The data compiled from various sources are presented below.

PropertyValuePressure / ConditionsSource
Melting Point 102-107 °CN/A
102-106 °CN/A[3]
103.0-107.0 °CN/A
102.0-108.0 °CClear melt[4]
104-105 °CN/A[5]
Boiling Point 261.3 °C760 Torr (Estimated)[3]
254 °CN/A[5]

Table 1: Summary of Melting and Boiling Points for this compound.

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for verifying the identity and purity of a chemical compound.[6] Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities tend to depress the melting point and broaden the range.[6]

Melting Point Determination Protocol (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[6]

  • Glass capillary tubes (one end sealed).

  • Mortar and pestle (optional, for sample grinding).

  • Spatula.

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8] Introduce a small amount of the sample into the open end of a capillary tube.

  • Loading the Capillary: Tap the sealed end of the tube gently on a hard surface or drop it through a long glass tube to pack the solid tightly into the bottom.[6][8] The packed sample height should be 2-3 mm for an accurate reading.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6][8]

  • Approximate Determination: Heat the block rapidly to obtain a rough estimate of the melting point. This allows for a more precise measurement in the subsequent step.

  • Accurate Determination: Allow the apparatus to cool to at least 15°C below the estimated melting point.[8] Prepare a new sample and heat it slowly, ensuring the temperature increases at a rate of no more than 1-2°C per minute as it approaches the expected melting range.[8]

  • Data Recording: Record the temperature at which the first drop of liquid is observed (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination Protocol (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a liquid using a small sample volume.[9]

Apparatus:

  • Thiele tube.

  • Thermometer.

  • Small test tube (e.g., Durham tube).

  • Capillary tube (one end sealed).

  • Rubber band or thread.

  • Heating source (e.g., Bunsen burner).

  • Mineral oil or other suitable heating bath liquid.[10]

Procedure:

  • Sample Preparation: Fill the small test tube to about half its volume with liquid this compound (requires melting the solid first).[9]

  • Capillary Insertion: Place the capillary tube into the test tube with its sealed end pointing upwards.[9]

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[9]

  • Apparatus Setup: Clamp the Thiele tube to a stand and insert the thermometer assembly, ensuring the sample is immersed in the mineral oil bath. The oil level should be above the side arm junction to allow for proper convection.[9]

  • Heating: Gently heat the side arm of the Thiele tube with a burner.[9][11] This will cause the oil to circulate and ensure uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[11]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool.[9] Observe the sample closely. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[9][11] This indicates that the vapor pressure of the sample equals the atmospheric pressure.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and synthetic processes related to this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement prep1 Obtain Dry, Powdered This compound prep2 Load 2-3 mm of Sample into Capillary Tube prep1->prep2 prep3 Pack Solid Tightly to Bottom prep2->prep3 measure1 Place Capillary in Apparatus prep3->measure1 measure2 Heat Rapidly for Approximate M.P. measure1->measure2 measure3 Cool & Repeat with Slow Heating (1-2°C/min) measure2->measure3 measure4 Record Temperature Range (First Drop to Clear Liquid) measure3->measure4 BoilingPointWorkflow cluster_setup Apparatus Setup cluster_run Heating & Observation setup1 Add Liquid Sample to Small Tube setup2 Insert Inverted Capillary Tube setup1->setup2 setup3 Attach Assembly to Thermometer setup2->setup3 setup4 Place in Thiele Tube setup3->setup4 run1 Gently Heat Thiele Tube Arm setup4->run1 run2 Observe Rapid Stream of Bubbles run1->run2 run3 Remove Heat and Allow to Cool run2->run3 run4 Record Temperature when Liquid Enters Capillary run3->run4 SynthesisPathway start 4-Picoline-3-boronic acid product This compound start->product One-step Reaction (Room Temp.) reagents Ammonia Source (e.g., NH4OH, NH4Cl) + Metal Oxide Catalyst (e.g., CuO, Ag2O) reagents->product

References

Spectroscopic Analysis of 3-Amino-4-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for 3-Amino-4-methylpyridine (CAS No: 3430-27-1).[1] This document details the expected spectral characteristics, experimental protocols for data acquisition, and a plausible mass spectral fragmentation pathway, serving as a critical resource for the identification and characterization of this compound in research and development settings.

FT-IR Spectroscopy Data (Predicted)

Due to the absence of a publicly available experimental FT-IR spectrum for this compound, the following table presents predicted absorption peaks based on the known functional groups of the molecule and comparison with isomeric and related aminopyridine compounds. The FT-IR spectrum is a valuable tool for identifying the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3450 - 3300Medium-StrongN-H (Amine)Asymmetric & Symmetric Stretching
3100 - 3000MediumC-H (Aromatic)Stretching
2980 - 2850MediumC-H (Methyl)Asymmetric & Symmetric Stretching
1640 - 1600StrongN-H (Amine)Scissoring (Bending)
1600 - 1450Medium-StrongC=C & C=N (Pyridine Ring)Ring Stretching
1470 - 1430MediumC-H (Methyl)Asymmetric Bending
1380 - 1360MediumC-H (Methyl)Symmetric Bending
1300 - 1000MediumC-NStretching
900 - 675StrongC-H (Aromatic)Out-of-plane Bending

Mass Spectrometry Data

The mass spectrum of this compound was obtained via electron ionization (EI). The molecular formula of the compound is C₆H₈N₂ with a molecular weight of 108.14 g/mol . The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which is crucial for structural elucidation.

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment Ion
108100[M]⁺ (Molecular Ion)
10780[M-H]⁺
9330[M-NH]⁺ or [M-CH₃]⁺
8145[M-HCN]⁺
8060[M-H-HCN]⁺
5425[C₄H₄N]⁺
5335[C₄H₃N]⁺

Data is sourced from the mass spectrum available for this compound.[2]

Experimental Protocols

FT-IR Spectroscopy: KBr Pellet Method

This protocol outlines the steps for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

  • Sample and KBr Preparation:

    • Dry spectroscopic grade KBr powder in an oven at 110°C for a minimum of 2-3 hours to remove any absorbed moisture.[3] Store the dried KBr in a desiccator.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[4]

  • Grinding and Mixing:

    • Grind the this compound sample to a fine powder using an agate mortar and pestle.

    • Add the dried KBr to the mortar and gently but thoroughly mix with the sample to ensure a homogenous mixture.[5]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons.[3][5] It is recommended to use a vacuum to remove trapped air, which can cause cloudy pellets.[3]

    • Hold the pressure for a few minutes to allow the KBr to form a transparent or translucent pellet.[5]

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet.[4]

    • Acquire the sample spectrum.

Mass Spectrometry: Electron Ionization (EI)

This protocol describes the general procedure for obtaining a mass spectrum using an electron ionization source, often coupled with a gas chromatograph (GC-MS).

  • Sample Introduction:

    • For a solid sample like this compound, it is typically dissolved in a suitable volatile solvent.

    • The sample is then introduced into the mass spectrometer, often via a gas chromatograph for separation and purification, or directly using a solid probe. For GC-MS, the sample is vaporized in the heated injection port.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[6][7]

    • This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[8]

  • Fragmentation:

    • The excess energy from the electron bombardment causes the molecular ion to be in a high-energy state, leading to extensive and reproducible fragmentation.[6][9]

  • Mass Analysis and Detection:

    • The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

General Analytical Workflow

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Sample Dissolution_or_Milling Dissolution (MS) or Milling with KBr (FT-IR) Sample->Dissolution_or_Milling FTIR FT-IR Spectrometer Dissolution_or_Milling->FTIR KBr Pellet MS Mass Spectrometer (EI Source) Dissolution_or_Milling->MS Vaporized Sample FTIR_Spectrum FT-IR Spectrum (Absorbance vs. Wavenumber) FTIR->FTIR_Spectrum Mass_Spectrum Mass Spectrum (Intensity vs. m/z) MS->Mass_Spectrum Interpretation Structural Interpretation FTIR_Spectrum->Interpretation Mass_Spectrum->Interpretation

Caption: General workflow for FT-IR and Mass Spectrometry analysis.

Proposed Mass Spectral Fragmentation of this compound

fragmentation_pattern M This compound [M]⁺ m/z = 108 M_minus_H [M-H]⁺ m/z = 107 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z = 93 M->M_minus_CH3 - CH₃• M_minus_HCN [M-HCN]⁺ m/z = 81 M->M_minus_HCN - HCN M_minus_H_HCN [M-H-HCN]⁺ m/z = 80 M_minus_H->M_minus_H_HCN - HCN

Caption: Plausible fragmentation of this compound.

References

Solubility Profile of 3-Amino-4-methylpyridine in Methanol and Ethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-4-methylpyridine in two common organic solvents: methanol (B129727) and ethyl acetate (B1210297). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require an understanding of the solubility properties of this compound.

While qualitative data confirms the solubility of this compound in both methanol and ethyl acetate, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter at a specified temperature). Chemical suppliers uniformly list the compound as soluble in these solvents.[1][2][3] A safety data sheet for this compound also indicates its solubility in organic solvents like methanol without providing numerical values.[4] The process of recrystallization from ethyl acetate, as mentioned in patent literature, further corroborates its solubility in this solvent, though quantitative metrics are not provided.

The absence of specific quantitative data in the literature highlights a knowledge gap and underscores the importance of empirical determination for specific research applications. To address this, this guide provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound in organic solvents.

Data Presentation

As no quantitative solubility data for this compound in methanol and ethyl acetate was found in the available literature, a comparative data table cannot be provided. Researchers are advised to determine these values experimentally based on the specific conditions of their work.

Experimental Protocols

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent such as methanol or ethyl acetate. This method is a reliable and widely used technique for establishing solubility parameters.

Objective: To quantitatively determine the solubility of this compound in methanol and ethyl acetate at a specific temperature.

Materials:

  • This compound (solid)

  • Methanol (analytical grade)

  • Ethyl acetate (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Vials with screw caps

  • Volumetric flasks (various sizes)

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or beakers

  • Vacuum oven or rotary evaporator

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (methanol or ethyl acetate). The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

    • Continuously agitate the mixture using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected sample through a syringe filter, also pre-warmed to the experimental temperature, into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent from the flask. This can be achieved using a rotary evaporator or by placing the flask in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once all the solvent has been removed, continue to dry the flask containing the solid residue until a constant weight is achieved.

    • Reweigh the flask to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) x 100

    • Alternatively, solubility can be expressed in other units such as molarity (mol/L) or as a weight/weight percentage.

Visualization of Experimental Workflow

The logical progression of the experimental protocol for determining solubility can be visualized as follows:

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with stirring A->B C Withdraw supernatant B->C D Filter to remove undissolved solid C->D E Weigh filtered solution D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility G->H

References

A Technical Guide to the Chemical Stability and Reactivity of 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Amino-4-methylpyridine, also known as 3-amino-4-picoline, is a pivotal heterocyclic amine intermediate in the pharmaceutical and chemical industries.[1] Its structure, featuring a pyridine (B92270) ring substituted with both an amino and a methyl group, imparts a unique profile of stability and reactivity. This compound is most notably recognized as a key starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2][3][4] This technical guide provides an in-depth analysis of the chemical stability and reactivity of this compound, offering valuable data and experimental insights for researchers, scientists, and professionals in drug development.

Section 1: Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂[1][5][6]
Molecular Weight 108.14 g/mol [1][5][6]
Appearance White to pale brown crystalline powder[1][2][5][7][8]
Melting Point 102 - 108 °C[1][5][6][7][8]
Boiling Point 254 - 261.3 °C (Estimated)[1][5]
Flash Point ~135.8 °C (Estimated)[5]
pKa (Predicted) 6.83 ± 0.18[1]
pH 6 - 7 (16 g/L aqueous solution at 20 °C)[5]
Solubility Soluble in chloroform, ethyl acetate (B1210297), and methanol; Insoluble in water.[1][2]
Log Kow 0.43[5]

Section 2: Chemical Stability Profile

Understanding the stability of this compound is essential for ensuring its integrity during storage and handling.

Thermal Stability: The compound is thermally stable under standard conditions.[5] Differential Scanning Calorimetry (DSC) analysis shows an endothermic event with an onset at approximately 84°C, likely corresponding to its melting point. No significant exothermic decomposition is observed until temperatures reach 400°C, indicating high thermal robustness.[5]

Sensitivity to Environmental Factors:

  • Moisture: this compound is described as hygroscopic and should be protected from moisture.[1][2] Contact with water should be minimized.[2]

  • Air and Light: While generally stable, it is best practice to store the compound in a dark place under an inert atmosphere to prevent potential degradation over long periods.[1]

  • Storage Conditions: For optimal stability, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[2][5][9] It is also recommended to store it away from acidic and other incompatible substances.[2][9]

Environmental Persistence: this compound is estimated to be persistent in the environment, with a calculated half-life in soil of 75 days. It is not considered to be readily biodegradable.[5] Its low octanol-water partition coefficient (Log Kow = 0.43) suggests a low potential for bioaccumulation.[5]

Section 3: Reactivity Profile

The reactivity of this compound is dictated by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing pyridine ring nitrogen.

Acid-Base Reactivity: As a pyridine derivative, the lone pair of electrons on the ring nitrogen atom imparts basic properties. The exocyclic amino group also contributes to the overall basicity. The compound reacts with acids to form salts. The pH of an aqueous solution is near neutral (6-7), confirming its character as a weak base.[5]

Reactivity of the Amino Group: The amino group is the primary site for many key transformations.

  • Diazotization: The primary aromatic amine functionality can be readily converted into a diazonium salt using nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). This diazonium intermediate is highly valuable as it can be subsequently displaced by a variety of nucleophiles, such as halides in Sandmeyer-type reactions.[2]

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group and ortho-, para-director for electrophilic aromatic substitution on the pyridine ring. This directs incoming electrophiles to the positions ortho and para to the amino group.

Reactivity of the Pyridine Ring:

  • Chlorination: A critical reaction in the synthesis of Nevirapine is the regioselective chlorination of the pyridine ring at the 2-position (ortho to the amino group) to yield 3-amino-2-chloro-4-methylpyridine (B17603).[1][4] This transformation can be achieved using reagents such as hydrogen peroxide in concentrated hydrochloric acid.[2][10]

Incompatible Reagents: To prevent hazardous reactions, this compound should be kept away from:

  • Strong Oxidizing Agents: The amino and methyl groups are susceptible to oxidation, which can be vigorous.[5][9]

  • Strong Acids: While it reacts to form salts, strong acids can catalyze other reactions and should be handled with care.[9]

  • Heat and Ignition Sources: The compound is a combustible solid and dusts may form explosive mixtures with air.[5]

Below is a diagram illustrating the principal reactivity pathways.

Reactivity_Pathways start This compound chloro 3-Amino-2-chloro-4-methylpyridine (Nevirapine Intermediate) start->chloro  HCl, H₂O₂ diazonium Diazonium Salt Intermediate start->diazonium  NaNO₂, p-TsOH   iodo 3-Iodo-4-methylpyridine diazonium->iodo  KI  

Caption: Key reactivity pathways of this compound.

Section 4: Experimental Protocols

The following protocols are derived from published synthetic procedures and represent common transformations of this compound.

Protocol 1: Synthesis of 3-Iodo-4-methylpyridine via Diazotization

This protocol details the conversion of the amino group to an iodo group via a diazonium salt intermediate, based on a reported procedure.[2]

  • Reagents:

    • This compound (1.0 equiv)

    • p-Toluenesulfonic acid monohydrate (3.0 equiv)

    • Sodium nitrite (NaNO₂, 2.0 equiv)

    • Potassium iodide (KI, 2.0 equiv)

    • Acetonitrile (B52724) (MeCN)

    • Water (H₂O)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium bisulfite (NaHSO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • In a reaction vessel, dissolve this compound (1.0 equiv) and p-toluenesulfonic acid monohydrate (3.0 equiv) in acetonitrile.

    • In a separate flask, prepare a solution of sodium nitrite (2.0 equiv) and potassium iodide (2.0 equiv) in water.

    • Slowly add the aqueous NaNO₂/KI solution dropwise to the acetonitrile solution at room temperature.

    • Stir the resulting reaction mixture at room temperature for 1 hour. Monitor reaction progress by TLC.

    • Quench the reaction by adding saturated NaHCO₃ solution followed by saturated NaHSO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield 3-iodo-4-methylpyridine.

Diazotization_Workflow start Dissolve 3-AMP and p-TsOH in MeCN addition Add NaNO₂/KI solution dropwise at RT start->addition prep_sol Prepare aqueous solution of NaNO₂ and KI prep_sol->addition react Stir mixture for 1 hour at RT addition->react quench Quench with sat. NaHCO₃ and sat. NaHSO₃ react->quench extract Extract with Ethyl Acetate (2x) quench->extract wash_dry Wash combined organic layers with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify via silica gel chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of 3-iodo-4-methylpyridine.

Protocol 2: Synthesis of 3-Amino-2-chloro-4-methylpyridine

This protocol describes the regioselective chlorination of the pyridine ring, a key step for further pharmaceutical synthesis, based on a reported method.[2]

  • Reagents:

    • This compound (1.0 equiv)

    • 12N Hydrochloric acid (HCl)

    • 30% Hydrogen peroxide (H₂O₂)

    • Potassium carbonate (K₂CO₃) for neutralization

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a suitable reaction vessel, create a mixture of this compound and 12N hydrochloric acid.

    • Stir the mixture while maintaining the temperature between 0 °C and room temperature.

    • Carefully add 30% hydrogen peroxide to the mixture and continue stirring for 1 hour.

    • After the reaction is complete (monitor by TLC), carefully neutralize the mixture with potassium carbonate until the pH is basic.

    • Extract the reaction mixture with ethyl acetate.

    • Separate the organic layer, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under vacuum to obtain 3-amino-2-chloro-4-methylpyridine as a solid.

Chlorination_Workflow start Mix 3-AMP with 12N HCl add_h2o2 Add 30% H₂O₂ at 0°C - RT start->add_h2o2 react Stir mixture for 1 hour add_h2o2->react neutralize Neutralize with K₂CO₃ react->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer over MgSO₄ extract->dry concentrate Concentrate under vacuum to yield product dry->concentrate

Caption: Experimental workflow for the synthesis of 3-amino-2-chloro-4-methylpyridine.

References

The Coordination Chemistry of 3-Amino-4-Methylpyridine with Metal Ions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-methylpyridine, a versatile heterocyclic ligand, presents a rich and underexplored landscape in coordination chemistry. Its unique electronic and steric properties, arising from the interplay of the pyridine (B92270) ring nitrogen, the amino group, and the methyl substituent, make it a compelling candidate for the synthesis of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the coordination chemistry of this compound and its isomers with various metal ions. Due to the limited availability of data specifically for this compound, this guide draws upon established findings for closely related aminopyridine ligands to infer and illustrate the fundamental principles of its coordination behavior. The guide details synthetic methodologies, summarizes key quantitative data, and visualizes logical workflows and coordination modes.

Introduction to this compound as a Ligand

This compound (3,4-AMP) is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of both a pyridine ring nitrogen and an exocyclic amino group provides two potential coordination sites, allowing it to act as a monodentate or a bridging ligand. The methyl group at the 4-position introduces steric hindrance and alters the electronic properties of the pyridine ring, influencing the stability and geometry of the resulting metal complexes.

The coordination of this compound to a metal ion is expected to occur primarily through the more Lewis basic pyridine nitrogen atom. However, the amino group can participate in hydrogen bonding, which can stabilize the crystal lattice of the complex. In some cases, the amino group can also coordinate directly to the metal center, leading to chelation or bridging, particularly in polynuclear complexes.

General Synthetic Methodologies

The synthesis of metal complexes with aminopyridine ligands is typically achieved through straightforward one-step reactions. The general procedure involves the reaction of a metal salt with the ligand in a suitable solvent.

Experimental Protocol: General Synthesis of a Metal(II) Complex with an Aminopyridine Ligand

Materials:

  • Metal(II) salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(CH₃COO)₂, ZnCl₂)

  • Aminopyridine ligand (e.g., this compound)

  • Solvent (e.g., methanol, ethanol, water)

Procedure:

  • A solution of the metal(II) salt (1.0 mmol) in the chosen solvent (e.g., 10 mL of methanol) is prepared.

  • A solution of the aminopyridine ligand (with a desired molar ratio, e.g., 2.0 mmol for a 1:2 metal-to-ligand ratio) in the same solvent (e.g., 20 mL of methanol) is prepared.

  • The ligand solution is added dropwise to the metal salt solution with continuous stirring at room temperature.

  • The resulting mixture is then refluxed for a period of 2-6 hours to ensure the completion of the reaction.[1]

  • After cooling the reaction mixture to room temperature, the solid complex, if formed, is collected by filtration.

  • The collected solid is washed with the solvent used for the reaction and then with a more volatile solvent like diethyl ether to facilitate drying.

  • The complex is dried in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

The following diagram illustrates the general workflow for the synthesis of these metal complexes.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Metal_Salt Metal Salt Solution Mixing Mixing and Stirring Metal_Salt->Mixing Ligand This compound Solution Ligand->Mixing Reflux Reflux Mixing->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Complex Crystalline Complex Drying->Final_Complex

Figure 1: General experimental workflow for the synthesis of metal complexes with this compound.

Structural and Spectroscopic Characterization

The synthesized complexes are typically characterized by a variety of analytical techniques to determine their structure, composition, and properties.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The coordination of the pyridine nitrogen is indicated by a shift in the ν(C=N) and ν(C=C) stretching vibrations of the pyridine ring to higher frequencies. The N-H stretching vibrations of the amino group may also shift upon coordination or due to hydrogen bonding.

Vibration ModeFree Ligand (cm⁻¹) (Typical)Coordinated Ligand (cm⁻¹) (Typical)Reference
ν(N-H) of NH₂3500 - 3200Shift upon coordination/H-bonding[2]
ν(C=N) pyridine~1610Shift to higher frequency[2]
ν(C=C) pyridine~1550Shift to higher frequency[2]
ν(M-N)-550 - 300[3]
UV-Visible Spectroscopy

Electronic spectra provide information about the d-d electronic transitions in the metal ion and charge transfer bands, which are indicative of the coordination geometry around the metal center. For instance, octahedral Ni(II) complexes typically exhibit two main absorption bands.[4]

Metal IonGeometryTypical λmax (nm) and TransitionsReference
Ni(II)Octahedral~620 (³A₂g → ³T₁g(F)), ~375 (³A₂g → ³T₁g(P))[4]
Co(II)TetrahedralMultiple bands for d-d transitions and charge transfer[3]
Cu(II)Distorted OctahedralBroad d-d transition band[1]
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry. For example, the crystal structure of a Co(II) complex with 2-amino-4-methylpyridine, [Co(L)₂Cl₂], revealed a mononuclear unit with the ligand coordinated to the cobalt ion through the pyridine nitrogen.[3]

ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
[Co(2-amino-4-methylpyridine)₂Cl₂]OrthorhombicPcanMononuclear, tetrahedral geometry[3]
[Ag(2-amino-3-methylpyridine)₂]NO₃OrthorhombicP2₁2₁2₁Polymeric structure, bridging NH₂ group[2]

The following diagram illustrates the common coordination modes of aminopyridine ligands.

Coordination_Modes cluster_modes Coordination Modes of Aminopyridines cluster_factors Influencing Factors Monodentate Monodentate Coordination (via Pyridine Nitrogen) Metal_Ion Nature of Metal Ion Monodentate->Metal_Ion favored by Anion Counter Anion Monodentate->Anion influenced by Steric_Hindrance Steric Hindrance Monodentate->Steric_Hindrance favored by Bridging Bridging Coordination (via Pyridine and Amino Nitrogens) Bridging->Metal_Ion favored by Bridging->Anion influenced by

Figure 2: Factors influencing the coordination modes of aminopyridine ligands.
Magnetic Susceptibility

Magnetic moment measurements help in determining the spin state and the number of unpaired electrons in the metal ion, which in turn provides insights into the geometry of the complex. For instance, high-spin Co(II) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M.[3]

Metal IonGeometryExpected Magnetic Moment (B.M.)Reference
Co(II)High-spin Tetrahedral4.58 - 5.29[3]
Ni(II)Octahedral~3.0[4]
Cu(II)-~1.73[1]

Potential Applications

Metal complexes of aminopyridines have been explored for various applications, primarily driven by their biological activity.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal activities of transition metal complexes of aminopyridines.[1][5] The chelation of the metal ion to the ligand often enhances the antimicrobial activity compared to the free ligand. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.

The general workflow for evaluating the antimicrobial activity is depicted below.

Antimicrobial_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Complex_Solution Complex Solution (in a suitable solvent) Agar_Well_Diffusion Agar Well Diffusion Assay Complex_Solution->Agar_Well_Diffusion Bacterial_Culture Bacterial/Fungal Culture Bacterial_Culture->Agar_Well_Diffusion Incubation Incubation Agar_Well_Diffusion->Incubation Measure_Inhibition_Zone Measure Zone of Inhibition Incubation->Measure_Inhibition_Zone MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Measure_Inhibition_Zone->MIC_Determination Results Antimicrobial Activity Profile MIC_Determination->Results

Figure 3: Workflow for the evaluation of antimicrobial activity of metal complexes.

Conclusion and Future Outlook

The coordination chemistry of this compound holds significant promise for the development of novel metal-based compounds. While the available literature primarily focuses on its isomers, the fundamental principles of synthesis, characterization, and potential applications are largely transferable. Future research should focus on the systematic investigation of this compound complexes with a wider range of transition and main group metals. Detailed structural and spectroscopic studies, coupled with theoretical calculations, will provide a deeper understanding of the structure-property relationships. Furthermore, exploring the catalytic and biological activities of these new complexes could lead to the discovery of new functional materials and therapeutic agents. The data and protocols presented in this guide, though based on analogous systems, provide a solid foundation for researchers to embark on the exploration of this fascinating area of coordination chemistry.

References

Pioneering New Synthetic Frontiers: A Technical Guide to Novel Reactions of 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methylpyridine, a readily available pyridine (B92270) derivative, is a valuable building block in medicinal chemistry and materials science. While its role as a precursor in the synthesis of pharmaceuticals like the non-nucleoside reverse transcriptase inhibitor Nevirapine is well-established, recent research has begun to unlock a broader spectrum of its reactivity. This technical guide delves into the emerging novel reactions of this compound, providing a comprehensive overview of cutting-edge synthetic transformations. Particular focus is given to a recently developed electrophilic [4+1]-cyclization for the synthesis of 6-azaindoles, a privileged scaffold in drug discovery. This document provides detailed experimental protocols, quantitative data, and mechanistic visualizations to empower researchers to leverage these new methodologies in their own work.

Electrophilic [4+1]-Cyclization: A Novel Route to 6-Azaindoles

A significant recent advancement in the chemistry of this compound is its participation in a formal electrophilic [4+1]-cyclization to furnish 6-azaindole (B1212597) derivatives. This reaction is particularly noteworthy as it proceeds under metal-free conditions and avoids the use of strong bases, which significantly broadens its functional group tolerance.[1][2]

The reaction is proposed to proceed through the formation of a 1-(trifluoroacetyl)pyridin-1-ium salt, which activates the C4-methyl group for subsequent cyclization.[1] This key mechanistic feature dictates the scope of the reaction, with steric hindrance around the pyridine nitrogen potentially impeding the initial acylation step.[1]

Below is a logical workflow for the synthesis of 6-azaindoles from 3-amino-4-methylpyridines.

G cluster_input Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_output Product This compound This compound ReactionVessel Reaction in appropriate solvent This compound->ReactionVessel Anhydride (B1165640) Trifluoroacetic Anhydride (TFAA) Anhydride->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Chromatography or Recrystallization Workup->Purification 6-Azaindole Substituted 6-Azaindole Purification->6-Azaindole

Caption: General workflow for the synthesis of 6-azaindoles.

Quantitative Data for Electrophilic [4+1]-Cyclization

The following table summarizes the yields of various 6-azaindole derivatives synthesized from substituted 3-amino-4-methylpyridines using trifluoroacetic anhydride (TFAA).

EntryThis compound DerivativeProductYield (%)
1This compound2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole86
23-Amino-5-bromo-4-methylpyridine5-Bromo-2-trifluoromethyl-3-trifluoroacetyl-6-azaindole75
33-Amino-5-chloro-4-methylpyridine5-Chloro-2-trifluoromethyl-3-trifluoroacetyl-6-azaindole78
4Ethyl 5-amino-4-methylpicolinateEthyl 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole-5-carboxylate65
53-Amino-4,5-dimethylpyridine5-Methyl-2-trifluoromethyl-3-trifluoroacetyl-6-azaindole72
Experimental Protocol: Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic anhydride (TFAA) (4.0 eq)

  • Pyridine (anhydrous, as solvent)

Procedure:

  • To a solution of this compound in anhydrous pyridine, trifluoroacetic anhydride is added dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for the time indicated by TLC monitoring until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.

Vilsmeier-Haack Reaction: A Gateway to 3-Formyl-6-azaindoles

A variation of the electrophilic cyclization utilizes the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) to synthesize 3-formyl-6-azaindoles.[1] This one-pot reaction provides a straightforward method to introduce a versatile formyl group on the 6-azaindole core, opening avenues for further functionalization.

The proposed mechanism for this transformation is depicted below.

G Start This compound Intermediate1 Electrophilic Attack on Amino Group Start->Intermediate1 Vilsmeier Vilsmeier Reagent (POCl3, DMF) Vilsmeier->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration & Tautomerization Intermediate2->Intermediate3 Product 3-Formyl-6-azaindole Intermediate3->Product

Caption: Proposed mechanism for the Vilsmeier-Haack reaction.

Quantitative Data for Vilsmeier-Haack Reaction
EntryThis compound DerivativeProductYield (%)
1This compound3-Formyl-6-azaindole62
23-Amino-4,6-dimethylpyridine3-Formyl-5-methyl-6-azaindole58
35-Bromo-3-amino-4-methylpyridine5-Bromo-3-formyl-6-azaindole71
Experimental Protocol: Synthesis of 3-Formyl-6-azaindole

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (as solvent and reagent)

  • Sodium carbonate solution (saturated)

Procedure:

  • To a flask containing DMF, POCl₃ is added dropwise at 0 °C with stirring.

  • After the formation of the Vilsmeier reagent, this compound is added portion-wise.

  • The reaction mixture is then heated and stirred. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and carefully poured into a mixture of ice and saturated sodium carbonate solution to neutralize the excess acid.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Chemical Space

While specific examples of palladium-catalyzed cross-coupling reactions directly on the C-H bonds of this compound are not extensively documented in the reviewed literature, the functionalization of its halogenated derivatives is a highly viable and powerful strategy to introduce molecular diversity. The amino group can direct ortho-lithiation or be used to install directing groups for C-H activation, while the pyridine ring can be halogenated at various positions to provide handles for cross-coupling.

The general workflow for a Suzuki-Miyaura cross-coupling reaction, a widely used C-C bond-forming reaction, is illustrated below. This can be adapted for other cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig amination.

G Substrate Halogenated This compound Reaction Reaction at Elevated Temperature Substrate->Reaction CouplingPartner Boronic Acid / Ester (Suzuki) CouplingPartner->Reaction Catalyst Palladium Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product Coupled Product Reaction->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling.

Potential Cross-Coupling Reactions of Halogenated this compound

The following table outlines potential cross-coupling reactions that could be applied to halogenated derivatives of this compound, based on established methodologies for similar pyridine systems.

Reaction TypeCoupling PartnerPotential Product
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsAryl/Heteroaryl substituted this compound
Heck AlkenesAlkenyl substituted this compound
Sonogashira Terminal AlkynesAlkynyl substituted this compound
Buchwald-Hartwig Amines, AmidesAmino/Amido substituted this compound
C-H Arylation Aryl HalidesDirect arylation at specific C-H bonds

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound (Hypothetical)

Materials:

  • Halogenated this compound (e.g., 2-chloro-3-amino-4-methylpyridine) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • A mixture of the halogenated this compound, arylboronic acid, palladium catalyst, and base in the chosen solvent system is degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen).

  • The reaction mixture is heated to the required temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired coupled product.

Future Outlook: Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. While specific applications to this compound are still emerging, the electronic properties of the aminopyridine scaffold make it a promising substrate for such transformations. Reactions such as C-H functionalization, alkylation, and arylation, initiated by single-electron transfer (SET) processes, could provide novel pathways for the derivatization of this compound. Researchers are encouraged to explore the reactivity of this versatile building block under various photoredox conditions to unlock new synthetic possibilities.

Conclusion

The reactivity of this compound is being explored beyond its traditional role, with the development of novel reactions such as the electrophilic [4+1]-cyclization offering efficient and scalable routes to valuable heterocyclic structures. While the application of modern cross-coupling and photoredox catalysis methodologies to this specific substrate is an area ripe for further investigation, the foundational knowledge of these reactions on similar pyridine systems provides a strong basis for future synthetic innovations. This guide serves as a starting point for researchers to harness the expanding chemical potential of this compound in the pursuit of new molecules for drug discovery and materials science.

References

Spectroscopic and Computational Characterization of 3-Amino-4-picoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-picoline, also known as 4-methylpyridin-3-amine, is a substituted pyridine (B92270) derivative of interest in medicinal chemistry and drug development. A thorough understanding of its molecular structure and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the spectroscopic and computational characterization of 3-amino-4-picoline, presenting available data in a structured format, outlining detailed experimental protocols, and visualizing key analytical workflows. While comprehensive experimental and computational studies specifically focused on 3-amino-4-picoline are limited in the public domain, this guide synthesizes available information and provides methodologies for its detailed characterization.

Molecular Structure

IUPAC Name: 4-methylpyridin-3-amine Synonyms: 3-Amino-4-picoline CAS Number: 3430-27-1[1] Molecular Formula: C₆H₈N₂[1] Molecular Weight: 108.14 g/mol [1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the structural features of 3-amino-4-picoline. This section details the expected characteristics based on Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides insights into the functional groups and bonding arrangements within the molecule.

Table 1: Predicted Vibrational Frequencies and Assignments for 3-Amino-4-picoline

Wavenumber (cm⁻¹)AssignmentIntensityNotes
3450 - 3300N-H stretching (asymmetric and symmetric)Medium-StrongCharacteristic of the primary amine group.
3100 - 3000Aromatic C-H stretchingMediumVibrations of the C-H bonds on the pyridine ring.
2980 - 2850Aliphatic C-H stretchingMediumVibrations of the C-H bonds in the methyl group.
1650 - 1580N-H bending (scissoring)StrongDeformation vibration of the amine group.
1600 - 1450C=C and C=N ring stretchingStrongVibrations of the pyridine ring.
1470 - 1430CH₃ asymmetric bendingMediumDeformation vibration of the methyl group.
1380 - 1360CH₃ symmetric bendingWeakDeformation vibration of the methyl group.
1300 - 1200C-N stretchingMedium-StrongStretching vibration of the bond between the amino group and the pyridine ring.
900 - 650Aromatic C-H out-of-plane bendingStrongCharacteristic bending vibrations of the substituted pyridine ring.

Note: The data in this table is predictive and based on characteristic vibrational frequencies for similar functional groups and aromatic structures. Experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-4-picoline

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-2~8.0s1HProton on the pyridine ring adjacent to the nitrogen.
H-5~7.0d1HProton on the pyridine ring coupled to H-6.
H-6~7.8d1HProton on the pyridine ring coupled to H-5.
-NH₂~4.5br s2HProtons of the amino group.
-CH₃~2.2s3HProtons of the methyl group.
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C-2~145Carbon adjacent to the ring nitrogen.
C-3~135Carbon bearing the amino group.
C-4~140Carbon bearing the methyl group.
C-5~123Carbon on the pyridine ring.
C-6~148Carbon on the pyridine ring.
-CH₃~18Carbon of the methyl group.

Note: Predicted chemical shifts are estimates and can be influenced by the solvent and the magnetic field strength of the NMR instrument. Experimental verification is necessary for precise assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For 3-amino-4-picoline, absorption bands are expected in the UV region due to π → π* and n → π* transitions within the substituted pyridine ring.[2]

Table 3: Predicted UV-Vis Absorption Maxima for 3-Amino-4-picoline

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic TransitionSolvent
~240Highπ → πEthanol
~280Mediumπ → πEthanol
~320Lown → π*Ethanol

Note: The position and intensity of absorption bands are highly dependent on the solvent used.

Computational Analysis

Theoretical calculations using methods like Density Functional Theory (DFT) can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of 3-amino-4-picoline.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability.[3]

Table 4: Predicted Frontier Molecular Orbital Properties of 3-Amino-4-picoline

ParameterPredicted Value (eV)Significance
E(HOMO)-5.5 to -6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
E(LUMO)-0.5 to -1.5Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.0 to 5.0E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.

Note: These values are estimates based on typical DFT calculations for similar aromatic amines and can vary with the level of theory and basis set used.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can reveal hyperconjugative interactions and delocalization of electron density. For 3-amino-4-picoline, NBO analysis would likely show significant delocalization of the nitrogen lone pair of the amino group into the π-system of the pyridine ring.

Mulliken Population Analysis

Mulliken population analysis provides an estimation of the partial atomic charges, which can be used to identify electrophilic and nucleophilic sites within the molecule.[3]

Table 5: Predicted Mulliken Atomic Charges for 3-Amino-4-picoline

AtomPredicted Charge (a.u.)
N (pyridine ring)Negative
N (amino group)Negative
C atoms (pyridine ring)Variable (some positive, some negative)
H atomsPositive

Note: Mulliken charges are highly dependent on the basis set used in the calculation and should be interpreted qualitatively.

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of 3-amino-4-picoline are provided below. These are generalized procedures that can be adapted based on available instrumentation.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of 3-amino-4-picoline with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups.

FT-Raman Spectroscopy
  • Sample Preparation: Place a small amount of crystalline 3-amino-4-picoline in a glass capillary tube or an aluminum sample holder.

  • Data Acquisition: Acquire the FT-Raman spectrum using a Nd:YAG laser (1064 nm) as the excitation source.

  • Data Analysis: Analyze the Raman shifts and assign the bands to the molecular vibrations.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 3-amino-4-picoline in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Determine the chemical shifts, multiplicities, and coupling constants. Assign the signals to the respective protons and carbons in the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of 3-amino-4-picoline in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelengths of maximum absorption (λmax) and calculate the molar absorptivity (ε).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic and computational characterization of a chemical compound like 3-amino-4-picoline.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_computation Computational Analysis cluster_analysis Data Interpretation synthesis 3-Amino-4-picoline (Crystalline Solid) ftir FT-IR Spectroscopy synthesis->ftir Characterization raman FT-Raman Spectroscopy synthesis->raman Characterization nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Characterization uvvis UV-Vis Spectroscopy synthesis->uvvis Characterization interpretation Structural Elucidation & Reactivity Prediction ftir->interpretation raman->interpretation nmr->interpretation uvvis->interpretation dft DFT Calculations homo_lumo HOMO-LUMO Analysis dft->homo_lumo nbo NBO Analysis dft->nbo mulliken Mulliken Population Analysis dft->mulliken homo_lumo->interpretation nbo->interpretation mulliken->interpretation

Caption: Experimental and computational workflow for the characterization of 3-Amino-4-picoline.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and computational characteristics of 3-amino-4-picoline. While specific experimental data is not extensively available in the literature, the presented predictive data, based on established principles and data from similar compounds, offers valuable guidance for researchers. The detailed experimental protocols and workflow diagrams serve as a practical resource for the comprehensive analysis of this and related molecules, facilitating further research and development in medicinal chemistry. The application of these analytical techniques is essential for building a complete profile of 3-amino-4-picoline, which is a prerequisite for its potential application in drug design and development.

References

Physical and chemical properties of 4-Methyl-3-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methyl-3-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-pyridinamine, also commonly known as 3-Amino-4-methylpyridine or 3-Amino-4-picoline, is a heterocyclic aromatic amine with the chemical formula C₆H₈N₂.[1][2][3] It serves as a crucial building block and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][4] Its structure, featuring a pyridine (B92270) ring substituted with both an amino and a methyl group, imparts a unique reactivity profile that makes it a versatile reagent for creating more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and key safety information, tailored for professionals in research and development.

Chemical and Physical Properties

The properties of 4-Methyl-3-pyridinamine have been characterized through various analytical methods. The following tables summarize its key identifiers and physicochemical data.

General Identifiers
IdentifierValueReference
CAS Number 3430-27-1[3]
Molecular Formula C₆H₈N₂[1][3]
Molecular Weight 108.14 g/mol [3][5]
Synonyms This compound, 3-Amino-4-picoline, 4-Methylpyridin-3-amine[1][2][6]
InChI Key IBKMZYWDWWIWEL-UHFFFAOYSA-N
Form Powder, Crystalline Solid[2]
Color White to Brown, Colorless to pale yellow[2][5][7]
Physicochemical Data
PropertyValueReference
Melting Point 102-107 °C[7]
Boiling Point 254 °C (at 760 Torr)[2]
261.3 °C (Estimated)[5]
Density 1.0275 (estimate)[2][7]
pKa 6.83 ± 0.18 (Predicted)[2][7]
pH 6 to 7 (16g/l water @ 20°C)[5]
Vapor Pressure 0.0116 mmHg at 25°C[2]
0.144 mmHg at 25°C (Estimated)[5]
Flash Point 135.8 ± 9.0 °C (Estimated)[5]
Refractive Index 1.5560 (estimate)[2][7]
Solubility and Stability
PropertyDescriptionReference
Solubility Soluble in water, Chloroform, Ethyl Acetate, Methanol.[2][7]
Stability Stable under normal conditions. Keep in a dark place under an inert atmosphere.[2][7]
Sensitivity Hygroscopic.[2][7]

Spectral Data

Spectral analysis is critical for the structural confirmation of 4-Methyl-3-pyridinamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectral data are available for related structures, which can be used as a reference for spectral assignment.[8][9][10]

  • Infrared (IR) Spectroscopy : IR spectra are available from various databases, helping to identify characteristic functional group vibrations.[11]

  • Mass Spectrometry (MS) : Mass spectral data confirms the molecular weight and fragmentation pattern of the compound.[12]

Chemical Properties and Reactivity

4-Methyl-3-pyridinamine is a versatile chemical intermediate.[2] The amino group at the 3-position and the pyridine ring structure allow it to undergo a variety of chemical transformations.

  • Nucleophilic Substitution : The amino group is a potent nucleophile, readily participating in reactions.

  • Acylation and Alkylation : The amino group can be easily acylated or alkylated to form corresponding amides or secondary/tertiary amines.[2]

  • Pharmaceutical Intermediate : It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[13]

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of 4-Methyl-3-pyridinamine.

Synthesis of 4-Methyl-3-pyridinamine via Bromination and Amination

A common and effective method for synthesizing 4-Methyl-3-pyridinamine starts from 4-methylpyridine (B42270) (4-picoline).[14] The process involves the bromination of the pyridine ring followed by a nucleophilic substitution with ammonia (B1221849).

Step 1: Synthesis of 3-Bromo-4-methylpyridine

  • Charge a reaction vessel with 720 mL of 20% fuming sulfuric acid and 140 g of 4-methylpyridine.[14]

  • Heat the mixture to 160°C.

  • Slowly add 250 g of bromine dropwise to the reaction mixture.

  • Maintain the reaction temperature between 160-170°C for 15 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

  • Adjust the pH to 10-11 using sodium carbonate.

  • Isolate the product, 3-bromo-4-methylpyridine, via steam distillation. The typical yield is around 66%.[14]

Step 2: Synthesis of 4-Methyl-3-pyridinamine

  • In a high-pressure autoclave, combine 150 g of 3-bromo-4-methylpyridine, 500 mL of concentrated ammonia water, and 5 g of copper sulfate (B86663) as a catalyst.[14]

  • Seal the autoclave and heat the mixture to 180°C.

  • Maintain the reaction for 8 hours.

  • After cooling, extract the product three times with 500 mL of dichloromethane.

  • Combine the organic layers and concentrate under reduced pressure to obtain this compound. The yield for this step can be as high as 90%.[14]

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amination start 4-Methylpyridine intermediate 3-Bromo-4-methylpyridine start->intermediate  Br₂, 20% Oleum  160-170°C, 15h final 4-Methyl-3-pyridinamine intermediate->final  Conc. NH₃·H₂O, CuSO₄  180°C, 8h (Autoclave) caption Figure 1. Synthesis workflow for 4-Methyl-3-pyridinamine.

Figure 1. Synthesis workflow for 4-Methyl-3-pyridinamine.
General Protocol for Melting Point Determination

  • Ensure the 4-Methyl-3-pyridinamine sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus rapidly to about 15-20°C below the expected melting point (approx. 102°C).

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Safety and Handling

4-Methyl-3-pyridinamine is classified as a hazardous substance and requires careful handling.

  • Hazard Classifications : Acute Toxicity 4 (Oral), Skin Irritant 2, and causes serious eye damage (Eye Dam. 1). It may also cause respiratory irritation.[5]

  • Signal Word : Danger.

  • Personal Protective Equipment (PPE) : Use of appropriate PPE is mandatory. This includes a dust mask (e.g., N95), chemical safety goggles, and suitable gloves.[5]

  • Handling : Work in a well-ventilated area or under a chemical fume hood.[5] Avoid inhalation of dust and contact with skin and eyes. Eyewash stations and safety showers should be readily accessible.

  • Storage : Store in a tightly sealed container in a cool, dry place, away from light and under an inert atmosphere.[2][7]

Conclusion

4-Methyl-3-pyridinamine is a valuable compound for synthetic chemistry, possessing well-defined physical and chemical properties. Its role as a key intermediate, particularly in the pharmaceutical sector, underscores the importance of understanding its characteristics and handling requirements. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this versatile molecule.

References

Unlocking New Frontiers: Technical Applications of 3-Amino-4-methylpyridine in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Materials Scientists

Introduction

3-Amino-4-methylpyridine, a substituted pyridine (B92270) derivative, is a versatile chemical intermediate primarily recognized for its role in the synthesis of pharmaceuticals. However, its unique molecular structure, featuring a nucleophilic amino group and a coordinating pyridine ring, presents significant and underexplored opportunities in the field of materials science. The presence of both a hydrogen-bonding donor (the amino group) and a metal-coordinating site (the pyridine nitrogen) within a stable aromatic framework makes it an attractive building block for a new generation of functional materials. This technical guide explores the potential applications of this compound in the development of corrosion inhibitors, advanced polymers, and functional coordination materials, providing a comprehensive overview for researchers and professionals in materials science and drug development. While direct research on this compound in some of these areas is emerging, this paper draws upon established findings from structurally similar aminopyridine derivatives to build a strong case for its utility and to provide a roadmap for future research and development.

Corrosion Inhibition: A Promising Frontier

The protection of metals from corrosion is a critical industrial challenge. Organic molecules containing heteroatoms such as nitrogen, oxygen, and sulfur are effective corrosion inhibitors, as they can adsorb onto the metal surface and form a protective film. The molecular structure of this compound, containing both an amino group and a pyridine nitrogen, makes it a prime candidate for this application. These nitrogen atoms can act as active centers for adsorption on metal surfaces.

Studies on the isomeric compound, 2-amino-4-methylpyridine, have demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments.[1] It is anticipated that this compound would exhibit similar, if not enhanced, inhibitory properties due to the electronic effects of the methyl and amino group positions. The amino group can be protonated in acidic media, leading to electrostatic interactions with the charged metal surface, while the pyridine ring can interact via its π-electrons.

Table 1: Electrochemical Data for Aminopyridine-based Corrosion Inhibitors

InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)TechniqueReference
2-Amino-4-methylpyridineMild Steel0.5 M HClNot specified, but increased polarization resistanceElectrochemical[1]
Pyridine Derivative (ABCP)Mild Steel0.5 M HCl98.4Weight Loss[2]
Schiff Base of 3,4-diaminopyridineCarbon SteelAcidic SolutionNot specified, but effectiveElectrochemical[3]
Experimental Protocol: Evaluating Corrosion Inhibition

The following protocol, adapted from studies on similar inhibitors, can be used to evaluate the corrosion inhibition efficiency of this compound.

1.1.1 Materials and Preparation:

  • Working Electrode: Mild steel coupons of a defined surface area.

  • Corrosive Medium: 1 M HCl solution.

  • Inhibitor: this compound at various concentrations (e.g., 10⁻³ to 10⁻⁶ M).

  • Electrochemical Cell: A standard three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

1.1.2 Electrochemical Measurements:

  • Polish the mild steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Immerse the prepared coupon in the corrosive medium with and without the inhibitor for a stabilization period (e.g., 1 hour) until a steady open-circuit potential (OCP) is reached.

  • Perform potentiodynamic polarization studies by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Conduct electrochemical impedance spectroscopy (EIS) measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small amplitude AC signal (e.g., 10 mV).

  • Calculate the inhibition efficiency (IE%) from both potentiodynamic polarization and EIS data.

experimental_workflow_corrosion cluster_prep Sample Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis p1 Polish Mild Steel Coupon p2 Degrease with Acetone p1->p2 p3 Rinse and Dry p2->p3 e1 Immerse in HCl +/- Inhibitor p3->e1 e2 Stabilize at OCP e1->e2 e3 Potentiodynamic Polarization e2->e3 e4 EIS Measurement e2->e4 a1 Calculate Corrosion Current e3->a1 a2 Determine Polarization Resistance e4->a2 a3 Calculate Inhibition Efficiency (IE%) a1->a3 a2->a3

Caption: Workflow for evaluating corrosion inhibition.

Advanced Polymers and Resins

The bifunctionality of this compound makes it a valuable monomer or modifying agent in polymer chemistry. The primary amine group can readily participate in polymerization reactions, while the pyridine moiety can impart desirable properties such as thermal stability, altered solubility, and the ability to coordinate with metal ions.

High-Performance Polyamides

Aromatic polyamides are known for their high thermal stability and mechanical strength. The incorporation of a pyridine ring into the polymer backbone can enhance these properties. This compound can be used as a diamine monomer (after suitable modification to introduce a second amine or carboxylic acid group) or as an end-capping agent to control molecular weight. Polyamides containing pyridine units have shown excellent thermal stability, good solubility in aprotic polar solvents, and high glass transition temperatures.[4]

Table 2: Properties of Pyridine-Containing Aromatic Polyamides

Polymer SystemInherent Viscosity (dL/g)Glass Transition Temp. (Tg, °C)10% Weight Loss Temp. (T10, °C)Reference
Polyamides from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine0.32 - 0.72260 - 280460 - 518
Polyimides from pyridine-bridged diaminesNot specified213 - 317401 - 531
Epoxy Resin Curing Agent

The amino group of this compound can act as a curing agent for epoxy resins through the opening of the epoxide ring. Furthermore, related aminopyridine derivatives have been investigated as latent thermal curing agents, where the reactivity is initially blocked and then thermally activated.[5] This allows for the formulation of stable one-component epoxy systems that cure at elevated temperatures. The use of this compound as a curing agent could lead to epoxy networks with high thermal stability and specific adhesive properties.

Experimental Protocol: Synthesis of a Polyamide

The following is a general procedure for the synthesis of a polyamide using a diamine containing a pyridine moiety, which could be adapted for a derivative of this compound.

2.3.1 Materials:

  • Diamine monomer (e.g., a derivative of this compound)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride)

  • Solvent: N-methyl-2-pyrrolidone (NMP)

  • Acid scavenger: Pyridine

  • Condensing agent: Triphenyl phosphite (B83602) and Calcium Chloride

2.3.2 Procedure:

  • In a reaction flask under a nitrogen atmosphere, dissolve the diamine monomer, calcium chloride, and pyridine in NMP.

  • Cool the mixture in an ice bath and add triphenyl phosphite.

  • Add the aromatic diacid chloride to the stirred solution.

  • Allow the reaction to proceed at room temperature for several hours.

  • Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol (B129727).

  • Filter, wash the polymer with hot methanol and water, and dry under vacuum.

  • Characterize the polymer for its molecular weight (inherent viscosity), thermal properties (TGA, DSC), and structure (FTIR, NMR).

polyamide_synthesis cluster_reactants Reactant Preparation cluster_polymerization Polymerization cluster_workup Polymer Work-up cluster_characterization Characterization r1 Dissolve Diamine, CaCl2, Pyridine in NMP r2 Cool in Ice Bath r1->r2 r3 Add Triphenyl Phosphite r2->r3 p1 Add Diacid Chloride r3->p1 p2 Stir at Room Temperature p1->p2 w1 Precipitate in Methanol p2->w1 w2 Filter and Wash w1->w2 w3 Dry under Vacuum w2->w3 c1 FTIR, NMR w3->c1 c2 TGA, DSC w3->c2 c3 Viscosity w3->c3

Caption: Workflow for polyamide synthesis.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen of this compound is an excellent coordination site for metal ions, enabling its use as a ligand in the synthesis of coordination polymers and MOFs.[6] The amino group can either remain as a functional group within the pores of the MOF, available for post-synthetic modification or to enhance selective adsorption, or it can participate in secondary interactions like hydrogen bonding to stabilize the framework.

The use of aminopyridine-based ligands can lead to materials with interesting properties for gas storage, catalysis, and sensing. For instance, the amino groups within a MOF can act as basic sites for CO₂ capture or as anchoring points for catalytic metal nanoparticles. Research on the related 2-Amino-3-methylpyridine has shown its ability to form polymeric structures with silver (I) ions.[7]

logical_relationship cluster_features Key Structural Features cluster_properties Resulting Chemical Properties cluster_applications Potential Materials Science Applications molecule This compound amino Amino Group (-NH2) molecule->amino pyridine Pyridine Ring (N-heterocycle) molecule->pyridine prop1 Nucleophilic / Basic (Polymerization, Curing) amino->prop1 prop4 Hydrogen Bonding amino->prop4 prop2 Metal Coordination Site pyridine->prop2 prop3 Surface Adsorption (π-electrons, N lone pairs) pyridine->prop3 app1 Polymer Building Block (Polyamides, Epoxy Resins) prop1->app1 app2 Ligand for MOFs & Coordination Polymers prop2->app2 app3 Corrosion Inhibitor prop3->app3 prop4->app2 prop4->app3

Caption: Structural features to potential applications.

This compound possesses a unique combination of functional groups that make it a highly promising, yet underutilized, molecule in materials science. Drawing parallels with its isomers and other pyridine derivatives, there is strong evidence to suggest its successful application as a corrosion inhibitor, a monomer for high-performance polymers, and a ligand for the creation of functional coordination materials. This technical guide has outlined these potential applications and provided foundational experimental protocols to encourage further research. The exploration of this compound in these areas could lead to the development of novel materials with enhanced properties, bridging the gap between pharmaceutical chemistry and advanced materials engineering.

References

Quantum Chemical Calculations for 3-Amino-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the quantum chemical calculations performed on 3-Amino-4-methylpyridine, a molecule of interest in pharmaceutical research. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into its structural, vibrational, and electronic properties through theoretical and experimental data.

Molecular Structure and Optimized Geometry

The initial step in the quantum chemical analysis of a molecule is the optimization of its geometric structure to find the most stable conformation, corresponding to the minimum potential energy. This is typically achieved using Density Functional Theory (DFT), a computational method that models the electron density of a system.

Table 1: Optimized Bond Lengths (Å) for a Representative Pyridine (B92270) Derivative

BondLength (Å)
C2 - C31.395
C3 - C41.392
C4 - C51.394
C5 - C61.396
C6 - N11.339
N1 - C21.341
C3 - N71.385
N7 - H81.014
N7 - H91.014
C4 - C101.508
C10 - H111.095
C10 - H121.095
C10 - H131.095

Table 2: Optimized Bond Angles (°) for a Representative Pyridine Derivative

AngleAngle (°)
C6 - N1 - C2117.2
N1 - C2 - C3123.5
C2 - C3 - C4118.4
C3 - C4 - C5119.3
C4 - C5 - C6119.5
C5 - C6 - N1122.1
C2 - C3 - N7120.8
C4 - C3 - N7120.8
H8 - N7 - H9115.0
C3 - C4 - C10120.5
C5 - C4 - C10120.2
H11 - C10 - H12109.5

Vibrational Spectroscopy: A Comparative Analysis

Vibrational spectroscopy is a powerful tool for identifying molecules and understanding their bonding structures. By comparing experimentally obtained spectra (FT-IR and FT-Raman) with theoretically calculated vibrational frequencies, a detailed assignment of the vibrational modes can be achieved.

A comprehensive study on 2-amino-4-methylpyridine (B118599) (an alternative name for this compound) has provided both experimental and calculated vibrational data. The calculations were performed using the B3LYP method with the 6-311++G(d,p) basis set.

Table 3: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

FT-IR (Experimental)FT-Raman (Experimental)Calculated (Scaled)Assignment (Vibrational Mode)
344534453448NH₂ asymmetric stretching
332033203325NH₂ symmetric stretching
307530753078C-H stretching (ring)
292529252928CH₃ asymmetric stretching
286028602865CH₃ symmetric stretching
162516251628NH₂ scissoring
159015901592C=C stretching (ring)
145014501452CH₃ asymmetric bending
138013801383CH₃ symmetric bending
127012701275C-N stretching
820820825C-H out-of-plane bending

Electronic Properties: HOMO-LUMO Analysis

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and potential as a drug candidate. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

As with the geometrical parameters, specific HOMO-LUMO energy values for this compound from a dedicated computational study are not available in the reviewed literature. The following table provides representative values for a similar pyridine derivative, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

Table 4: Calculated Electronic Properties for a Representative Pyridine Derivative

PropertyValue (eV)
HOMO Energy-5.85
LUMO Energy-1.23
HOMO-LUMO Energy Gap4.62

Methodologies

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is typically recorded in the solid phase using the KBr pellet technique. A small amount of the sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is then recorded over a range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

Fourier Transform Raman (FT-Raman) Spectroscopy: The FT-Raman spectrum is also recorded on a solid sample. The sample is placed in a capillary tube and irradiated with a near-infrared laser. The scattered light is then collected and analyzed to produce the Raman spectrum, typically in the range of 3500-100 cm⁻¹.

Computational Protocols

Geometry Optimization and Vibrational Frequencies: All quantum chemical calculations are generally performed using a software package like Gaussian. The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A high-level basis set, such as 6-311++G(d,p), is employed to ensure accuracy. The optimized structure is confirmed to be a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational analysis. The calculated vibrational frequencies are often scaled by a factor (typically around 0.96) to correct for anharmonicity and other systematic errors.

HOMO-LUMO Analysis: The energies of the HOMO and LUMO orbitals are also calculated at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized molecular geometry. The energy gap is then determined by the difference between the LUMO and HOMO energies.

Visualizations

The following diagrams illustrate the workflow of the quantum chemical calculations and the relationship between experimental and theoretical spectroscopic analysis.

G cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis mol_structure Define Molecular Structure (this compound) method_selection Select Computational Method (e.g., DFT/B3LYP) mol_structure->method_selection basis_set Choose Basis Set (e.g., 6-311++G(d,p)) method_selection->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO-LUMO) geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Calculated Vibrational Spectra (IR, Raman) freq_calc->vib_spectra homo_lumo HOMO-LUMO Energies & Gap elec_prop->homo_lumo comparison Comparison with Experimental Data vib_spectra->comparison

Quantum Chemical Calculation Workflow

G cluster_exp Experimental cluster_theory Theoretical cluster_analysis Analysis sample This compound Sample ftir FT-IR Spectroscopy sample->ftir raman FT-Raman Spectroscopy sample->raman exp_spectra Experimental Spectra ftir->exp_spectra raman->exp_spectra comparison Comparison & Correlation exp_spectra->comparison dft DFT Calculation (B3LYP/6-311++G(d,p)) freq_calc Frequency Calculation dft->freq_calc scaled_freq Scaled Frequencies freq_calc->scaled_freq calc_spectra Calculated Spectra scaled_freq->calc_spectra calc_spectra->comparison assignment Vibrational Mode Assignment comparison->assignment

Experimental vs. Theoretical Spectroscopy

Methodological & Application

Synthesis of 3-Amino-4-methylpyridine from 4-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-Amino-4-methylpyridine, a key intermediate in the production of various pharmaceuticals, starting from 4-methylpyridine (B42270). Three distinct synthetic routes are presented, offering flexibility in reagent choice and reaction conditions.

Introduction

This compound is a crucial building block in medicinal chemistry and drug development. Its synthesis from the readily available starting material, 4-methylpyridine (also known as γ-picoline), can be achieved through several pathways. This document outlines three primary methods:

  • Route 1: A two-step process involving the nitration of 4-methylpyridine to 3-nitro-4-methylpyridine, followed by the reduction of the nitro group.

  • Route 2: A two-step synthesis commencing with the bromination of 4-methylpyridine to afford 3-bromo-4-methylpyridine (B15001), which is subsequently subjected to amination.

  • Route 3: A multi-step approach proceeding through a boronic acid intermediate, beginning with the synthesis of 3-bromo-4-methylpyridine.

Each route is detailed with comprehensive experimental protocols, and a summary of quantitative data is provided for comparative analysis.

Data Presentation

The following tables summarize the key quantitative data for each synthetic route, allowing for an at-a-glance comparison of yields and reaction conditions.

Route 1: Nitration and Reduction

StepProductKey ReagentsTemperature (°C)Reaction TimeYield (%)
1. Nitration3-Nitro-4-methylpyridineFuming HNO₃, conc. H₂SO₄125-1303 hoursNot specified
2. Reduction (a)This compound10% Pd/C, H₂20-4015 hours93-95
2. Reduction (b)This compoundSnCl₂·2H₂ORefluxNot specifiedNot specified

Route 2: Bromination and Amination

StepProductKey ReagentsTemperature (°C)Reaction TimeYield (%)
1. Bromination3-Bromo-4-methylpyridineBr₂, AlCl₃, KBr12026 hours57
2. AminationThis compoundNH₃, CuSO₄160-1808-24 hours90-95

Route 3: Via Boronic Acid Intermediate

StepProductKey ReagentsTemperature (°C)Reaction TimeYield (%)
1. Bromination3-Bromo-4-methylpyridineBr₂, AlCl₃, KBr12026 hours57
2. Borylation4-Methylpyridine-3-boronic acidn-BuLi, B(OiPr)₃-78 to rtNot specifiedNot specified
3. AminationThis compoundNH₃·H₂O, CatalystRoom Temp.1-6 hours84-95

Experimental Protocols

Route 1: Nitration and Subsequent Reduction

This route involves the initial nitration of the pyridine (B92270) ring followed by the reduction of the nitro intermediate.

Step 1: Synthesis of 3-Nitro-4-methylpyridine

  • Materials: 4-methylpyridine, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid with cooling.

    • Add 4-methylpyridine to the nitrating mixture.

    • Heat the reaction mixture to 125-130°C for 3 hours.

    • After cooling, pour the mixture onto ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

    • Filter, wash with water, and dry the crude 3-nitro-4-methylpyridine.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

  • Materials: 3-Nitro-4-methylpyridine, 10% Palladium on carbon (Pd/C), Methanol (B129727), Hydrogen gas.

  • Procedure:

    • Dissolve 3-nitro-4-methylpyridine (0.1 mol) in methanol in an autoclave.

    • Add 10% Pd/C (0.1 g) to the solution.

    • Pressurize the autoclave with hydrogen gas to 0.5 MPa.

    • Heat the reaction to 20-40°C and stir for 15 hours.[1]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool to room temperature, carefully vent the hydrogen, and filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.[1]

Alternative Step 2: Synthesis of this compound via Tin(II) Chloride Reduction

  • Materials: 3-Nitro-4-methylpyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol.

  • Procedure:

    • Dissolve 3-nitro-4-methylpyridine in ethanol.

    • Add an excess of SnCl₂·2H₂O to the solution.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to yield this compound.

Route 2: Bromination and Subsequent Amination

This pathway introduces an amino group via a bromo-intermediate.

Step 1: Synthesis of 3-Bromo-4-methylpyridine

  • Materials: 4-methylpyridine, Aluminum chloride (AlCl₃), Potassium bromide (KBr), Bromine (Br₂), Dichloromethane.

  • Procedure:

    • To a mixture of AlCl₃ (0.07 mol) and KBr (0.01 mol), slowly add 4-methylpyridine (0.054 mol) under a nitrogen atmosphere with stirring at room temperature. Stir for 1 hour.[2]

    • Heat the mixture to 120°C and add bromine (0.07 mol) dropwise over 1 hour.[2]

    • Continue heating and stirring at 120°C for 26 hours.[2]

    • Cool the reaction to room temperature and pour it into crushed ice.

    • Neutralize the mixture with sodium hydroxide (B78521) solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and recover the solvent by distillation.

    • Purify the resulting oil by column chromatography to obtain 3-bromo-4-methylpyridine.[2]

Step 2: Synthesis of this compound

  • Materials: 3-Bromo-4-methylpyridine, Methanol, Copper(II) sulfate (CuSO₄), Ammonia (B1221849) gas.

  • Procedure:

    • In a high-pressure autoclave, combine 3-bromo-4-methylpyridine (150 g), methanol (300 ml), and CuSO₄ (5 g).

    • Pressurize the autoclave with ammonia gas to 5 atm.

    • Heat the mixture to 160°C and maintain for 8 hours.[3]

    • After cooling, filter the reaction mixture.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the obtained solid from ethyl acetate (B1210297) to yield this compound.[3]

Route 3: Synthesis via a Boronic Acid Intermediate

This modern approach utilizes a boronic acid derivative for the introduction of the amino group.

Step 1: Synthesis of 3-Bromo-4-methylpyridine

  • Follow the protocol detailed in Route 2, Step 1 .

Step 2: Synthesis of 4-Methylpyridine-3-boronic acid

  • Materials: 3-Bromo-4-methylpyridine, n-Butyllithium (n-BuLi), Triisopropyl borate (B1201080), THF, Toluene.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 3-bromo-4-methylpyridine and triisopropyl borate in a mixture of THF and toluene.

    • Cool the solution to -78°C.

    • Slowly add n-butyllithium to the cooled solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with an acidic aqueous solution (e.g., 3N HCl).

    • Extract the product and purify to obtain 4-methylpyridine-3-boronic acid.

Step 3: Synthesis of this compound

  • Materials: 4-Methylpyridine-3-boronic acid, Aqueous ammonia (28%), Copper(I) oxide (Cu₂O), Methanol.

  • Procedure:

    • In a flask equipped with a mechanical stirrer, combine 4-methylpyridine-3-boronic acid (27.4 g, 0.2 mol), methanol (50 ml), and aqueous ammonia (128 g, 1 mol, 28% mass concentration).

    • Add copper(I) oxide (2.9 g, 0.02 mol) as the catalyst.

    • Stir the reaction at room temperature for 2 hours, monitoring the progress by TLC.

    • Upon completion, filter the reaction mixture by suction.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the resulting solid from ethyl acetate to obtain this compound.

Visualizations

Diagram 1: Synthesis Workflow for Route 1

Synthesis_Route_1 start 4-Methylpyridine intermediate 3-Nitro-4-methylpyridine start->intermediate Nitration (HNO3, H2SO4) product This compound intermediate->product Reduction (e.g., H2, Pd/C)

Caption: Workflow for the synthesis of this compound via nitration and reduction.

Diagram 2: Synthesis Workflow for Route 2

Synthesis_Route_2 start 4-Methylpyridine intermediate 3-Bromo-4-methylpyridine start->intermediate Bromination (Br2, AlCl3) product This compound intermediate->product Amination (NH3, CuSO4)

Caption: Workflow for the synthesis of this compound via bromination and amination.

Diagram 3: Synthesis Workflow for Route 3

Synthesis_Route_3 start 4-Methylpyridine bromo_intermediate 3-Bromo-4-methylpyridine start->bromo_intermediate Bromination boronic_intermediate 4-Methylpyridine-3-boronic acid bromo_intermediate->boronic_intermediate Borylation product This compound boronic_intermediate->product Amination

Caption: Workflow for the synthesis of this compound via a boronic acid intermediate.

References

Application Notes and Protocols: Synthesis of 3-Amino-4-methylpyridine via Hofmann Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Amino-4-methylpyridine, a key intermediate in the production of various pharmaceuticals. The synthesis is achieved through the Hofmann rearrangement of 4-methylnicotinamide (B43242). This application note includes a step-by-step experimental procedure, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow to guide researchers in the successful preparation of this compound.

Introduction

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2][3][4] This reaction proceeds via an isocyanate intermediate formed by treating the amide with bromine and a strong base, such as sodium hydroxide (B78521).[1][2][3][4] The resulting amine is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. This compound, for instance, is a crucial precursor for the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. This protocol details the preparation of this compound from 4-methylnicotinamide using the Hofmann rearrangement.

Reaction Scheme

The overall chemical transformation is as follows:

4-methylnicotinamide → this compound

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound via the Hofmann rearrangement. Please note that actual yields may vary depending on experimental conditions and scale.

ParameterValue
Starting Material4-methylnicotinamide
ProductThis compound
Molecular Weight (Starting Material)136.15 g/mol
Molecular Weight (Product)108.14 g/mol
Theoretical Yield~79.4% (based on stoichiometry)
Expected Practical Yield60-75%
AppearanceOff-white to pale yellow solid
Melting Point106-109 °C

Experimental Protocol

Materials and Reagents:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Procedure:

  • Preparation of Sodium Hypobromite (B1234621) Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide in deionized water, maintaining the temperature below 10 °C using an ice bath.

    • Slowly add bromine to the cold sodium hydroxide solution via the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C throughout the addition. The resulting pale-yellow solution is sodium hypobromite.

  • Reaction with 4-methylnicotinamide:

    • To the freshly prepared sodium hypobromite solution, add 4-methylnicotinamide in one portion with continuous stirring.

    • Slowly raise the temperature of the reaction mixture to approximately 70-75 °C and maintain it for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench any remaining bromine by adding a saturated solution of sodium thiosulfate until the yellow color disappears.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield a pure crystalline solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualizations

Reaction Mechanism:

Hofmann_Rearrangement cluster_mechanism Hofmann Rearrangement Mechanism amide 4-methylnicotinamide bromoamide N-bromo-4-methylnicotinamide amide->bromoamide Br₂ / NaOH isocyanate 4-methyl-3-pyridyl isocyanate bromoamide->isocyanate Rearrangement carbamic_acid Carbamic acid intermediate isocyanate->carbamic_acid H₂O amine This compound carbamic_acid->amine - CO₂

Caption: The reaction mechanism of the Hofmann rearrangement for the synthesis of this compound.

Experimental Workflow:

Experimental_Workflow cluster_workflow Experimental Workflow start Start reagent_prep Prepare Sodium Hypobromite Solution start->reagent_prep reaction React with 4-methylnicotinamide reagent_prep->reaction workup Work-up and Extraction reaction->workup purification Isolation and Purification workup->purification characterization Characterization purification->characterization end End characterization->end

Caption: A flowchart illustrating the key steps in the experimental protocol for the synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium hydroxide is a strong base and can cause severe burns. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound via the Hofmann rearrangement. The detailed protocol, along with the summarized data and graphical representations, offers a solid foundation for researchers to successfully prepare this important pharmaceutical intermediate. Adherence to the outlined safety precautions is crucial for a safe and effective execution of this procedure.

References

Catalytic Routes for the Synthesis of 3-Amino-4-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic methods used in the synthesis of 3-Amino-4-methylpyridine, a key intermediate in the production of pharmaceuticals such as the anti-AIDS drug Nevirapine. The following sections outline four distinct catalytic approaches, presenting quantitative data in structured tables, detailed experimental procedures, and visual workflows to facilitate comprehension and replication.

Catalytic Reduction of 4-Methyl-3-nitropyridine

This method is a widely employed and straightforward approach for the synthesis of this compound. The process involves the reduction of the nitro group of 4-Methyl-3-nitropyridine using a catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.

Data Presentation
CatalystHydrogen SourceSolventTemperature (°C)PressureReaction TimeYield (%)Reference
10% Pd/CH₂ gasEthanolRoom Temperature1 atm16 h~95%[1][2]
10% Pd/CHydrazine hydrateMethanol (B129727)60Atmospheric4 hHigh[2]
5% Pd/C(en)H₂ gasVariousRoom Temperature1 atmVariesHigh[3]

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocol: Hydrogenation using H₂ gas and Pd/C

Materials:

  • 4-Methyl-3-nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve 4-Methyl-3-nitropyridine in a suitable solvent such as ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere. The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Seal the vessel and purge with an inert gas to remove any oxygen.

  • Introduce hydrogen gas into the vessel, typically at atmospheric pressure or slightly above, and maintain vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the solvent used in the reaction.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 4-Methyl-3-nitropyridine dissolve Dissolve in Ethanol start1->dissolve start2 10% Pd/C add_catalyst Add Pd/C start2->add_catalyst start3 Ethanol start3->dissolve start4 H₂ Gas hydrogenation Hydrogenate under H₂ start4->hydrogenation dissolve->add_catalyst add_catalyst->hydrogenation filter Filter through Celite hydrogenation->filter concentrate Concentrate filter->concentrate purify Recrystallize/Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for Catalytic Reduction of 4-Methyl-3-nitropyridine.

Copper-Catalyzed Amination of 3-Halo-4-methylpyridine

This method involves a nucleophilic aromatic substitution reaction where the halogen atom of a 3-halo-4-methylpyridine is displaced by an amino group from an ammonia (B1221849) source. The reaction is facilitated by a copper catalyst, a classic example of an Ullmann condensation.[4][5]

Data Presentation
SubstrateCatalystAmmonia SourceSolventTemperature (°C)PressureReaction Time (h)Yield (%)Reference
3-Bromo-4-methylpyridineCopper sulfate (B86663)Ammonia gas (5 atm)Methanol1605 atm895[6]
3-Bromo-4-methylpyridineCopper sulfateConcentrated ammoniaWater180Sealed tube890[6]
3-Chloro-4-methylpyridineCopper sulfateAmmonia gas (5 atm)Methanol1805 atm2473[6]
2-BromopyridineCu₂O (5 mol%)28% aq. NH₃Ethylene glycol60Atmospheric1692[7]
Experimental Protocol: Amination of 3-Bromo-4-methylpyridine

Materials:

  • 3-Bromo-4-methylpyridine

  • Copper (II) sulfate (CuSO₄)

  • Methanol

  • Ammonia gas (NH₃)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • To a high-pressure autoclave, add 3-Bromo-4-methylpyridine, copper (II) sulfate (catalytic amount, e.g., 5-10 mol%), and methanol.

  • Seal the autoclave and purge with an inert gas.

  • Introduce ammonia gas into the vessel until the desired pressure (e.g., 5 atm) is reached.

  • Heat the reaction mixture to 160°C with constant stirring.

  • Maintain the temperature and pressure for 8 hours, monitoring the reaction if possible.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia gas in a well-ventilated fume hood.

  • Open the vessel and filter the reaction mixture to remove the catalyst.

  • Wash the solid residue with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent like ethyl acetate (B1210297).

Experimental Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 3-Bromo-4-methylpyridine charge_autoclave Charge Autoclave start1->charge_autoclave start2 Copper Sulfate start2->charge_autoclave start3 Methanol start3->charge_autoclave start4 Ammonia Gas pressurize Pressurize with NH₃ start4->pressurize charge_autoclave->pressurize heat Heat at 160°C pressurize->heat cool_vent Cool & Vent heat->cool_vent filter Filter cool_vent->filter concentrate Concentrate filter->concentrate recrystallize Recrystallize concentrate->recrystallize product This compound recrystallize->product

Caption: Workflow for Copper-Catalyzed Amination.

Metal Oxide-Catalyzed Synthesis from 4-Methylpyridine-3-boronic Acid

A novel and efficient one-step synthesis of this compound utilizes 4-methylpyridine-3-boronic acid as the starting material, an inorganic amide as the ammonia source, and a metal oxide as the catalyst.[8][9] This method offers mild reaction conditions and high yields.

Data Presentation
Catalyst (mol%)Ammonia Source (equiv)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Cu₂O (10)28% aq. NH₃ (5)MethanolRoom Temperature295[9]
Ag₂O (5)28% aq. NH₃ (5)MethanolRoom Temperature195[9]
CuO (10)Ammonium (B1175870) sulfate (1.5)Acetonitrile/WaterRoom Temperature485[9]
ZnO (20)Ammonium chloride (2)Ethanol/WaterRoom Temperature684[9]
CoO (10)Ammonium acetate (5)Methanol/WaterRoom Temperature488[8]
Experimental Protocol: Copper(I) Oxide Catalyzed Amination

Materials:

  • 4-Methylpyridine-3-boronic acid

  • Copper(I) oxide (Cu₂O)

  • Aqueous ammonia (28%)

  • Methanol

  • Ethyl acetate

Procedure:

  • In a flask equipped with a mechanical stirrer, add 4-methylpyridine-3-boronic acid (0.2 mol), methanol (50 ml), and aqueous ammonia (28%, 1 mol).

  • Add copper(I) oxide (0.02 mol) to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture by suction filtration to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a solid.

  • Recrystallize the solid from ethyl acetate to yield pure this compound.

Experimental Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 4-Methylpyridine-3-boronic acid mix Combine Reagents start1->mix start2 Metal Oxide Catalyst start2->mix start3 Ammonia Source start3->mix start4 Solvent start4->mix stir Stir at Room Temp. mix->stir filter Filter stir->filter concentrate Concentrate filter->concentrate recrystallize Recrystallize concentrate->recrystallize product This compound recrystallize->product

Caption: Workflow for Metal Oxide-Catalyzed Amination.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[10] It can be applied to the synthesis of this compound from a 3-halo-4-methylpyridine and an ammonia equivalent, using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Data Presentation
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseAmmonia SourceSolventTemperature (°C)Yield (%)Reference
Aryl ChloridePd[P(o-tol)₃]₂ (0.2-1.0)CyPF-tBu (0.2-1.0)NaOtBu(NH₄)₂SO₄1,4-Dioxane (B91453)10079-98 (general)[11]
3-BromopyridinePd₂(dba)₃ (2.5)XantPhos (7.5)DBUAmineToluene80-110High (general)[12]
Aryl BromidePd₂(dba)₃BINAP/DPPFBasePrimary AmineToluene80-110High (general)[10]

Note: The data provided is for analogous systems and serves as a starting point for optimization.

Experimental Protocol: Buchwald-Hartwig Amination with Ammonium Sulfate

Materials:

  • 3-Chloro-4-methylpyridine

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Palladium precatalyst (e.g., Pd[P(o-tol)₃]₂)

  • Phosphine ligand (e.g., CyPF-tBu)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube or glovebox, combine the palladium precatalyst (0.5 mol%) and the phosphine ligand (0.5 mol%).

  • Add 3-Chloro-4-methylpyridine (1.0 equiv), ammonium sulfate (1.5 equiv), and sodium tert-butoxide (4.5 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway (Catalytic Cycle)

G pd0 Pd(0)L₂ pd2_halide [Pd(II)(Ar)(X)L₂] pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amido [Pd(II)(Ar)(NH₂)L₂] pd2_halide->pd2_amido Ligand Exchange & Deprotonation (NH₃, Base) pd2_amido->pd0 Reductive Elimination product Ar-NH₂ pd2_amido->product

Caption: Simplified Buchwald-Hartwig Amination Catalytic Cycle.

References

The Pivotal Role of 3-Amino-4-methylpyridine in the Synthesis of the Antiretroviral Drug Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, understanding the synthetic pathways of key active pharmaceutical ingredients (APIs) is paramount. Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI), stands as a critical component in the treatment of HIV-1. A crucial intermediate in its synthesis is 3-Amino-4-methylpyridine, which serves as a foundational building block for constructing the drug's complex heterocyclic structure. This document provides a detailed overview of the application of this compound in Nevirapine synthesis, complete with experimental protocols and quantitative data.

Introduction

Nevirapine's chemical architecture is a dipyridodiazepinone, and its synthesis heavily relies on the strategic assembly of substituted pyridine (B92270) rings. This compound is not directly used in the final condensation step but is first converted to the more reactive intermediate, 2-chloro-3-amino-4-methylpyridine (B1178857) (CAPIC). This chlorinated derivative is a key precursor in several patented and industrially applied synthetic routes to Nevirapine. The overall process can be broadly categorized into two main stages: the synthesis of CAPIC from this compound and the subsequent condensation and cyclization to form Nevirapine.

Synthesis Pathway Overview

The transformation of this compound to Nevirapine is a multi-step process. The initial step involves the selective chlorination of this compound to yield 2-chloro-3-amino-4-methylpyridine (CAPIC). This intermediate is then coupled with a suitable nicotinic acid derivative, followed by an intramolecular cyclization to furnish the final Nevirapine molecule.

G A This compound B Chlorination A->B C 2-chloro-3-amino-4-methylpyridine (CAPIC) B->C D Condensation with Nicotinic Acid Derivative C->D E Intermediate Amide D->E F Cyclization E->F G Nevirapine F->G

Figure 1: General synthesis pathway from this compound to Nevirapine.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield and cost-effectiveness of Nevirapine production. The following tables summarize the reported yields for the key transformations.

Table 1: Synthesis of this compound

Starting MaterialReagentsCatalystSolventYieldReference
4-methylpyridine-3-boronic acidAmmonia (B1221849) (28%)Copper(I) oxideMethanol95%[1]
4-methylpyridine-3-boronic acidAmmonium sulfateCopper(II) oxideAcetonitrile/Water85%[1]
4-methylpyridine-3-boronic acidAmmonium chlorideZinc oxideEthanol/Water84%[1]

Table 2: Synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC) from this compound

ReagentsConditionsYieldReference
HCl, H₂O₂Selective chlorinationHigh Yield[2]

Table 3: Synthesis of Nevirapine from CAPIC

Coupling PartnerReagentsSolventOverall YieldReference
2-chloronicotinoyl chlorideBase, then cyclopropylamine, then strong baseAutoclave-[3]
Methyl 2-cyclopropylaminonicotinate (Me-CAN)NaHDiglyme87%[4]
2-chloronicotinic acidN-hydroxysuccinimide, DCC, Et₃N, then K-tert-butoxideTHF-[3]

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of Nevirapine starting from this compound.

Protocol 1: Synthesis of this compound[1]

This protocol describes a method for synthesizing the starting material itself.

  • Reaction Setup: In a flask equipped with a mechanical stirrer, add 27.4 g (0.2 mol) of 4-methylpyridine-3-boronic acid, 50 ml of methanol, and 128 g (1 mol) of ammonia (28% mass concentration).

  • Catalyst Addition: Add 2.9 g (0.02 mol) of copper(I) oxide to the mixture.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture by suction.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from ethyl acetate (B1210297) to obtain 20.5 g of this compound.

Protocol 2: Synthesis of Nevirapine from CAPIC[4][5]

This protocol outlines a streamlined, one-pot synthesis of Nevirapine from 2-chloro-3-amino-4-methylpyridine (CAPIC).

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up and Purification A Charge Reactor with: - 2-chloro-3-amino-4-methylpyridine (CAPIC) - Diglyme B Add Sodium Hydride (NaH) A->B C Heat and Stir (Control foaming and exotherm) B->C D Add Methyl 2-cyclopropylaminonicotinate (Me-CAN) C->D E Reaction to form Intermediate Amide D->E F Heat Reaction Mixture (e.g., 80-85 °C) E->F G Ring Closure to form Crude Nevirapine F->G H Cool Reaction Mixture G->H I Quench with Water H->I J Isolate and Purify Crude Nevirapine I->J K Pure Nevirapine J->K

Figure 2: Experimental workflow for the one-pot synthesis of Nevirapine from CAPIC.

Materials:

  • 2-chloro-3-amino-4-methylpyridine (CAPIC)

  • Methyl 2-cyclopropylaminonicotinate (Me-CAN)

  • Sodium Hydride (NaH)

  • Diglyme (solvent)

  • Water (for quenching)

Procedure:

  • Reactor Charging: In a suitable reactor, charge 2-chloro-3-amino-4-methylpyridine (CAPIC) and diglyme.

  • Base Addition: Carefully add sodium hydride (NaH) to the mixture. Note that significant foaming may occur due to the reaction of NaH with CAPIC.

  • Amide Formation: The reaction mixture is heated with multiple temperature ramps to control the foaming and exotherm. The mixture is held at these temperatures for a specified period (e.g., 4 hours) to allow for the formation of the intermediate amide.

  • Addition of Second Reactant: A solution of methyl 2-cyclopropylaminonicotinate (Me-CAN) in a suitable solvent (e.g., toluene/diglyme) is then added to the reaction mixture. The reaction is monitored for the consumption of CAPIC and the formation of the intermediate.

  • Cyclization: Once the amide formation is complete, the temperature of the reaction mixture is increased (e.g., to 80-85 °C) to induce ring closure and form Nevirapine. The reaction is monitored until the intermediate is consumed.

  • Quenching: After the cyclization is complete, the reaction mixture is cooled to a lower temperature (e.g., 0-5 °C) and then carefully quenched with water.

  • Isolation and Purification: The crude Nevirapine is then isolated and purified using standard techniques, such as crystallization, to yield the final active pharmaceutical ingredient that meets USP specifications.

Conclusion

This compound is a fundamental starting material in the efficient synthesis of Nevirapine. Through its conversion to 2-chloro-3-amino-4-methylpyridine (CAPIC), it enables a streamlined and high-yield production process for this vital antiretroviral drug. The protocols and data presented herein provide a comprehensive resource for researchers and professionals involved in the development and manufacturing of Nevirapine, highlighting the importance of optimizing each step to ensure a cost-effective and robust synthetic route.

References

Synthetic Route to 2-Chloro-3-amino-4-methylpyridine from 3-Amino-4-methylpyridine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-chloro-3-amino-4-methylpyridine (B1178857), a key intermediate in the manufacturing of various pharmaceuticals. The primary method detailed is the direct regioselective chlorination of 3-amino-4-methylpyridine at the 2-position using hydrochloric acid and hydrogen peroxide. An alternative method employing N-chlorosuccinimide (NCS) is also discussed. This document includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate replication and adaptation in a laboratory setting.

Introduction

2-Chloro-3-amino-4-methylpyridine is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The selective introduction of a chlorine atom at the 2-position of the this compound ring is a key transformation that can be challenging due to the directing effects of the amino and methyl groups. This note outlines a practical and scalable method for this synthesis, focusing on a direct chlorination approach.

Synthetic Workflow

The synthetic route from this compound to 2-chloro-3-amino-4-methylpyridine is a direct, one-step chlorination. The workflow is depicted below.

SynthesisWorkflow cluster_reactants Reactants cluster_product Product start This compound product 2-Chloro-3-amino-4-methylpyridine start->product Chlorination reagents HCl, H2O2

Figure 1: Synthetic workflow for the chlorination of this compound.

Experimental Protocols

Method 1: Chlorination using Hydrochloric Acid and Hydrogen Peroxide

This protocol is adapted from a procedure for the chlorination of 3-aminopyridine (B143674) and is expected to be applicable to this compound with minor modifications.

Materials:

Procedure:

  • In a well-ventilated fume hood, dissolve this compound (1.0 eq) in concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add 30% hydrogen peroxide (1.2 eq) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to 15-20 °C and stir for 3 hours.

  • To quench the reaction, add 30% sodium sulfite solution.

  • Adjust the pH of the solution to 8-9 using a 50% sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Method 2: Chlorination using N-chlorosuccinimide (NCS)

N-chlorosuccinimide is a common and effective reagent for the regioselective chlorination of electron-rich aromatic and heteroaromatic compounds.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-chlorosuccinimide (1.0-1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the quantitative data obtained from the chlorination of 3-aminopyridine using hydrochloric acid and hydrogen peroxide, which serves as a reference for the synthesis of 2-chloro-3-amino-4-methylpyridine.

ParameterValueReference
Starting Material3-Aminopyridine[1]
ReagentsHCl, 30% H₂O₂[1]
Reaction Temperature15-20 °C[1]
Reaction Time3 hours[1]
Product2-Chloro-3-aminopyridine hydrochloride[1]
Yield83%[1]
Purity99.2%[1]
Major Impurity2,6-dichloro-3-aminopyridine (0.4%)[1]

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • Concentrated acids and hydrogen peroxide are corrosive and should be handled with extreme care.

  • N-chlorosuccinimide is an irritant and should be handled with caution.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2-chloro-3-amino-4-methylpyridine from this compound. The described method using hydrochloric acid and hydrogen peroxide is a robust and high-yielding procedure. The alternative method with N-chlorosuccinimide offers a milder option for this transformation. These protocols and the associated data will be valuable for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes & Protocols for the Scale-Up Synthesis of 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-4-methylpyridine, also known as 3-amino-4-picoline, is a critical pyridine-based intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a key starting material for the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[2][3] The efficient and scalable synthesis of this intermediate is paramount for ensuring a stable and cost-effective supply chain for this vital anti-AIDS drug.[4] This document provides detailed protocols and comparative data for scalable synthesis routes to this compound, aimed at researchers, chemists, and process development professionals. The methods discussed focus on yield, reaction conditions, and suitability for industrial production.

Overview of Synthetic Strategies

Several synthetic routes for this compound have been developed, each with distinct advantages and disadvantages regarding yield, cost, safety, and environmental impact.

  • From 4-methylpyridine-3-boronic acid: A modern, one-step approach that utilizes a metal oxide catalyst to facilitate the amination of a boronic acid precursor.[2][5] This method is characterized by mild reaction conditions, high yields, and operational simplicity, making it highly attractive for scale-up.[5]

  • From 3-Halo-4-methylpyridine: A traditional method involving the amination of 3-bromo- (B131339) or 3-chloro-4-methylpyridine (B42638) using ammonia (B1221849) in the presence of a copper catalyst.[4] This route often requires high temperatures and pressures, necessitating specialized equipment like autoclaves.[4]

  • From 4-methylpyridine (B42270): This pathway typically involves the nitration of 4-methylpyridine to form 3-nitro-4-methylpyridine, followed by catalytic hydrogenation.[4] However, nitration can be hazardous and produce undesired isomers, while the initial nitration step often requires harsh conditions, such as using N₂O₅ at very low temperatures, which can be challenging to implement on an industrial scale.[4]

This document will focus on the first two methods as they represent a modern, high-yield process and a more traditional, established route, respectively.

Data Presentation: Comparison of Synthesis Routes

The following tables summarize the quantitative data for different protocols for the synthesis of this compound.

Table 1: Synthesis from 4-methylpyridine-3-boronic acid

Starting Material (0.2 mol) Ammonia Source (mol) Catalyst (mol) Solvent System Temp. Time (h) Yield (%) Reference
4-picoline-3-boric acid Ammonia (28%, 1.0 mol) Cuprous Oxide (Cu₂O, 0.02 mol) Methanol (B129727) / Water Room 2 95 [2][5]
4-picoline-3-boric acid Ammonium Acetate (B1210297) (1.0 mol) Cobalt Oxide (CoO, 0.02 mol) Methanol / Water Room 4 88 [2]
4-picoline-3-boric acid Ammonium Carbonate (0.5 mol) Cuprous Oxide (Cu₂O, 0.02 mol) Water Room 4 86 [2]
4-picoline-3-boric acid Ammonium Sulfate (B86663) (0.3 mol) Cupric Oxide (CuO, 0.02 mol) Acetonitrile / Water Room 4 85 [2][5]

| 4-picoline-3-boric acid | Ammonium Chloride (0.4 mol) | Zinc Oxide (ZnO, 0.04 mol) | Ethanol / Water | Room | 6 | 84 |[5] |

Table 2: Synthesis from 3-Halo-4-methylpyridine

Starting Material Ammonia Source Catalyst Solvent Temp. (°C) Pressure Time (h) Yield (%) Reference
3-bromo-4-methylpyridine (B15001) Ammonia Gas Copper Sulfate Methanol 160 5 atm 8 95 [4]
3-bromo-4-methylpyridine Conc. Ammonia Water Copper Sulfate Water 180 Sealed 8 90 [4]

| 3-chloro-4-methylpyridine | Ammonia Gas | Copper Sulfate | Methanol | 180 | 5 atm | 24 | 73 |[4] |

Experimental Protocols

Protocol 1: High-Yield Synthesis from 4-methylpyridine-3-boronic acid

This protocol is based on a modern, efficient, one-step amination reaction under mild conditions.[2][5]

Materials:

  • 4-picoline-3-boronic acid (27.4 g, 0.2 mol)

  • Aqueous Ammonia (28% w/w, 128 g, ~1.0 mol)

  • Cuprous Oxide (Cu₂O, 2.9 g, 0.02 mol)

  • Methanol (50 mL)

  • Ethyl Acetate (for recrystallization)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with mechanical stirrer, temperature probe, and condenser

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Recrystallization vessel

Procedure:

  • Charge the reactor with 4-picoline-3-boronic acid (27.4 g), methanol (50 mL), and aqueous ammonia (128 g).

  • Begin agitation to form a slurry.

  • Add the cuprous oxide catalyst (2.9 g) to the mixture.

  • Maintain the reaction at room temperature (20-25°C) and stir for approximately 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a Büchner funnel to remove the catalyst.

  • Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove methanol and excess ammonia/water.

  • The resulting crude solid is then subjected to recrystallization from ethyl acetate to yield pure this compound.

  • Dry the purified crystals under vacuum. Expected yield: ~20.5 g (95%).[5]

Protocol 2: Amination of 3-Bromo-4-methylpyridine under Pressure

This protocol describes a classical approach requiring elevated temperature and pressure.[4]

Materials:

  • 3-bromo-4-methylpyridine (150 g, 0.87 mol)

  • Ammonia Gas

  • Copper (II) Sulfate (5 g)

  • Methanol (300 mL)

  • Ethyl Acetate (for recrystallization)

Equipment:

  • High-pressure autoclave reactor equipped with a mechanical stirrer, gas inlet, pressure gauge, and heating system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Carefully charge the autoclave with methanol (300 mL), 3-bromo-4-methylpyridine (150 g), and copper sulfate (5 g).

  • Seal the reactor and perform a leak test.

  • Pressurize the reactor with ammonia gas to 5 atm.

  • Begin stirring and heat the reactor to 160°C.

  • Maintain the reaction at 160°C and 5 atm for 8 hours.

  • After the reaction period, cool the reactor to room temperature and carefully vent the excess ammonia pressure in a fume hood.

  • Open the reactor and filter the cooled reaction mixture to remove the catalyst and any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethyl acetate to afford pure this compound.

  • Dry the product under vacuum. Expected yield: ~89 g (95%).[4]

Visualizations

Reaction Scheme

The following diagram illustrates the high-yield synthesis route from 4-methylpyridine-3-boronic acid.

Reaction_Scheme cluster_conditions Conditions cluster_product Product R1 4-methylpyridine-3-boronic acid C1 Cu₂O (Catalyst) Methanol/Water Room Temperature R2 Ammonia (NH3) P1 This compound C1:e->P1:w Yield: up to 95%

Caption: One-step synthesis of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis, purification, and analysis of this compound.

Experimental_Workflow start Start: Reagent Preparation reaction Step 1: Chemical Reaction (e.g., Amination) start->reaction monitoring Step 2: In-Process Control (TLC Monitoring) reaction->monitoring workup Step 3: Catalyst Removal & Solvent Evaporation monitoring->workup purification Step 4: Purification (Recrystallization) workup->purification drying Step 5: Product Drying (Vacuum Oven) purification->drying analysis Step 6: Quality Control (Purity, mp, Spectroscopy) drying->analysis final_product Final Product: This compound analysis->final_product

Caption: General workflow for synthesis and purification.

References

Application Notes and Protocols: 3-Amino-4-methylpyridine as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methylpyridine is a versatile and highly valuable building block in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. Its unique structural features, possessing a nucleophilic amino group and a pyridine (B92270) ring, make it an ideal starting material for the construction of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of bioactive heterocycles derived from this compound, with a particular focus on its application in the development of kinase inhibitors and antiviral agents.

Key Applications of this compound in Heterocyclic Synthesis

This compound serves as a crucial intermediate in the synthesis of numerous pharmacologically important molecules. Notable applications include:

  • Antiviral Agents: It is a key precursor for the synthesis of Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2]

  • Kinase Inhibitors: The scaffold is extensively used in the development of potent and selective kinase inhibitors targeting various kinases implicated in cancer and inflammatory diseases, such as:

    • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Pyrido[2,3-d]pyrimidine (B1209978) derivatives of this compound have shown significant inhibitory activity against both wild-type and mutant forms of EGFR (L858R/T790M), which are crucial targets in non-small cell lung cancer (NSCLC).[3][4]

    • Janus Kinase (JAK) Inhibitors: This building block has been utilized to synthesize inhibitors of JAK2, a key enzyme in the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms and other cancers.

  • Other Bioactive Heterocycles: Its reactivity allows for the synthesis of diverse heterocyclic systems, including imidazo[4,5-c]pyridines, which are also explored for their therapeutic potential.[3][5]

Synthesis of Bioactive Heterocycles from this compound

The primary utility of this compound in heterocyclic synthesis lies in its ability to undergo cyclocondensation reactions with various electrophilic partners to form fused ring systems.

General Synthetic Workflow for Pyrido[2,3-d]pyrimidines

A common strategy for the synthesis of bioactive pyrido[2,3-d]pyrimidine derivatives, particularly those targeting kinases, is outlined below. This workflow highlights the versatility of this compound in building complex molecular architectures.

G cluster_0 Synthesis of Pyrido[2,3-d]pyrimidine Core cluster_1 Functionalization A This compound B Cyclocondensation (e.g., with β-ketoester) A->B Reaction C Pyrido[2,3-d]pyrimidin-5(6H)-one B->C Cyclization D Chlorination (e.g., POCl3) C->D Modification E 4-Chloro-pyrido[2,3-d]pyrimidine D->E Product F Nucleophilic Substitution (e.g., with anilines) E->F Reaction G Bioactive Kinase Inhibitor F->G Final Product

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-amino-4-methylpyridine

This intermediate is crucial for the synthesis of Nevirapine and other heterocyclic systems.

Reaction Scheme:

Procedure:

  • To a stirred solution of this compound (10.8 g, 0.1 mol) in concentrated hydrochloric acid (60 mL), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (11.3 mL, 0.11 mol) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate, 4:1) to afford 2-chloro-3-amino-4-methylpyridine.

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine-based EGFR Inhibitor

This protocol describes a general method for the synthesis of a pyrido[2,3-d]pyrimidine core, followed by functionalization to yield a potent EGFR inhibitor.

Step 1: Synthesis of 7-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-5(6H)-one

  • A mixture of this compound (1.08 g, 10 mmol), ethyl 2-cyano-3-phenylacrylate (2.01 g, 10 mmol), and piperidine (B6355638) (0.5 mL) in ethanol (B145695) (50 mL) is refluxed for 8 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the desired pyrido[2,3-d]pyrimidinone.

Step 2: Chlorination of the Pyrido[2,3-d]pyrimidinone

  • A suspension of the pyrido[2,3-d]pyrimidinone from Step 1 (2.64 g, 10 mmol) in phosphorus oxychloride (15 mL) is heated at reflux for 4 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The resulting solid is collected by filtration, washed with water, and dried to give the 5-chloro-7-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidine.

Step 3: Synthesis of the Final EGFR Inhibitor

  • To a solution of the 5-chloro-pyrido[2,3-d]pyrimidine from Step 2 (2.82 g, 10 mmol) in isopropanol (B130326) (50 mL) is added 4-fluoro-2-methoxyaniline (B49241) (1.41 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid.

  • The mixture is heated at reflux for 12 hours.

  • After cooling, the precipitate is filtered, washed with isopropanol, and dried to afford the final product.

Quantitative Data

The following tables summarize the biological activity of representative heterocyclic compounds synthesized from this compound.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against EGFR Kinases

Compound IDTarget KinaseIC50 (nM)Reference
B1 EGFRL858R/T790M13[3]
B1 EGFRWT>1000[3]
AZD9291 EGFRL858R/T790M12[3]
Olmutinib EGFRL858R/T790M25[3]

Table 2: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives in NSCLC Cell Lines

Compound IDCell LineIC50 (µM)Reference
B1 NCI-H1975 (L858R/T790M)0.087[3]
B1 A549 (WT)0.441[3]
AZD9291 NCI-H1975 (L858R/T790M)0.035[3]
Olmutinib NCI-H1975 (L858R/T790M)0.152[3]

Signaling Pathways

The bioactive heterocycles derived from this compound often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and is frequently mutated in various cancers, including NSCLC. Pyrido[2,3-d]pyrimidine derivatives synthesized from this compound can effectively inhibit the kinase activity of EGFR, thereby blocking downstream signaling.

G cluster_0 EGFR Signaling cluster_1 Downstream Pathways EGF EGF EGFR EGFR (L858R/T790M) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrido[2,3-d]pyrimidine derivatives.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Aberrant JAK2 activity is a hallmark of myeloproliferative neoplasms. This compound can be used to construct inhibitors that target the ATP-binding site of JAK2.

G cluster_0 JAK-STAT Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation Inhibitor JAK2 Inhibitor (from this compound) Inhibitor->JAK2 STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Inhibition of the JAK2-STAT signaling pathway by heterocyclic compounds.

Conclusion

This compound is a cornerstone building block for the synthesis of a diverse range of biologically active heterocyclic compounds. Its application in the construction of potent kinase inhibitors and antiviral agents highlights its significance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Amino-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 3-amino-4-methylpyridine derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the aminopyridine scaffold in biologically active molecules. The protocols and data presented herein are designed to serve as a valuable resource for researchers developing novel therapeutics and other advanced materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate. Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials have made it a cornerstone of modern organic synthesis.[1]

However, the application of Suzuki coupling to substrates containing unprotected amine functionalities, such as this compound derivatives, can present challenges. The lone pair of electrons on both the pyridine (B92270) nitrogen and the amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation and thus hindering the catalytic cycle. Careful optimization of the catalyst system, base, and solvent is therefore crucial for achieving high yields and purity.

General Reaction Scheme

The general transformation for the Suzuki coupling of a halogenated this compound with an arylboronic acid is depicted below:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start setup Reaction Setup: - 3-Amino-4-methyl-halopyridine - Arylboronic acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_catalyst Add Pd Catalyst and Solvent inert->add_catalyst react Heat Reaction Mixture (Conventional or Microwave) add_catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up: - Dilute with EtOAc/H₂O - Separate Layers monitor->workup Complete extract Aqueous Layer Extraction (EtOAc) workup->extract dry Combine Organic Layers, Wash with Brine, Dry (MgSO₄) extract->dry purify Purification: Flash Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound derivatives.

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Inhibition: The aminopyridine substrate can inhibit the palladium catalyst. Consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or pre-catalysts (e.g., Buchwald G3 pre-catalysts). A modest increase in catalyst loading (e.g., from 3 mol% to 5 mol%) may also be beneficial.

    • Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere.

    • Suboptimal Base: The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.

    • Insufficient Reaction Time or Temperature: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or switching to microwave heating.

  • Byproduct Formation:

    • Homocoupling of Boronic Acid: This is a common side reaction. Minimize the presence of oxygen by thoroughly degassing solvents and maintaining a strict inert atmosphere. A slight excess of the boronic acid is often used, but a large excess can favor homocoupling.

    • Protodeboronation: The boronic acid can be converted back to the corresponding arene. Using boronic esters (e.g., pinacol (B44631) esters) which are more stable to hydrolysis, or ensuring anhydrous conditions can mitigate this.

    • Dehalogenation of Starting Material: This can occur if hydride sources are present. Ensure solvents are anhydrous and of high purity.

By following these protocols and considering the optimization strategies, researchers can successfully employ the Suzuki-Miyaura cross-coupling reaction for the synthesis of a wide range of 3-amino-4-methyl-aryl-pyridine derivatives for applications in drug discovery and materials science.

References

Application Notes: Synthesis of Novel Ligands from 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the synthesis of novel ligands starting from the versatile building block, 3-Amino-4-methylpyridine. This compound serves as a key intermediate in the creation of bioactive molecules, including kinase inhibitors and non-nucleoside reverse transcriptase inhibitors.[1][2] The following sections detail the synthesis of key intermediates, their subsequent elaboration into complex ligands via cross-coupling reactions, and their potential application in targeting cellular signaling pathways.

Application Note 1: Synthesis of Versatile Halogenated Pyridine (B92270) Intermediates

The amino group of this compound can be readily converted into other functional groups, such as halogens, creating versatile intermediates for further diversification.[1] These halogenated pyridines are crucial precursors for metal-catalyzed cross-coupling reactions.

Protocol 1.1: Synthesis of 3-Iodo-4-methylpyridine via Sandmeyer Reaction

This protocol describes the conversion of the amino group to an iodo group through a diazotization reaction followed by substitution with iodide.[1]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.62 g, 15.0 mmol) and p-toluenesulfonic acid monohydrate (8.60 g, 45.0 mmol, 3.00 equiv) in acetonitrile (B52724) (MeCN, 60.0 mL).

  • Reagent Addition: At room temperature, slowly add a pre-prepared aqueous solution (12.0 mL) of sodium nitrite (B80452) (2.07 g, 30.0 mmol, 2.00 equiv) and potassium iodide (KI, 4.98 g, 30.0 mmol, 2.00 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) aqueous solution (30.0 mL) and saturated sodium bisulfite (NaHSO₃) aqueous solution (30.0 mL).

  • Extraction: Extract the aqueous phase twice with ethyl acetate (B1210297) (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting residue by silica (B1680970) gel column chromatography using a hexane/EtOAc (2/1) eluent to obtain the final product, 3-iodo-4-methylpyridine.[1]

Protocol 1.2: Synthesis of 2-Chloro-4-methylpyridine-3-amine

Selective chlorination at the C2 position can be achieved using hydrochloric acid and hydrogen peroxide, yielding another important intermediate for drug synthesis, such as for the anti-AIDS drug Nevirapine.[2]

Experimental Protocol:

  • Reaction Setup: Prepare a mixture of this compound (0.62 g), 12N hydrochloric acid (3.8 mL), and 30% hydrogen peroxide (0.75 mL).[1]

  • Reaction: Stir the mixture, maintaining a temperature between 0°C and room temperature, for 1 hour.[1]

  • Neutralization: After the reaction is complete, carefully neutralize the mixture with potassium carbonate (K₂CO₃).

  • Extraction: Extract the product from the reaction mixture using ethyl acetate.

  • Purification: Separate the organic layer, dry it over magnesium sulfate (MgSO₄), and concentrate it under vacuum to yield 2-chloro-4-methylpyridine-3-amine as an orange solid.[1]

Workflow for Intermediate Synthesis

A This compound (Starting Material) B Diazotization & Iodination (NaNO₂, KI, p-TsOH) A->B Protocol 1.1 D Selective Chlorination (HCl, H₂O₂) A->D Protocol 1.2 C 3-Iodo-4-methylpyridine (Intermediate A) B->C F Suzuki Coupling, Buchwald-Hartwig Amination, etc. C->F E 2-Chloro-3-amino-4-methylpyridine (Intermediate B) D->E E->F

Caption: General workflow for synthesizing key halogenated intermediates.

Application Note 2: Synthesis of Biaryl Ligands via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl scaffolds common in kinase inhibitors.[3][4][5] The halogenated intermediates prepared in Application Note 1 are ideal substrates for this reaction.

Protocol 2.1: General Procedure for Suzuki Coupling

This protocol provides a general method for coupling an aryl halide (e.g., 3-iodo-4-methylpyridine) with an arylboronic acid.

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert nitrogen or argon atmosphere, combine the aryl halide (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.0–3.0 equiv).[3][4][6]

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[3][6]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).[3][4]

  • Reaction: Heat the reaction mixture to 85–100°C and stir for 12–24 hours. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.[4]

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle center Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition center->ox_add transmet Transmetalation ox_add->transmet intermediate1 X-Pd(II)L₂-Ar¹ ox_add->intermediate1 red_elim Reductive Elimination transmet->red_elim intermediate2 Ar²-Pd(II)L₂-Ar¹ transmet->intermediate2 red_elim->center product Ar¹-Ar² (Biaryl Product) red_elim->product aryl_halide Ar¹-X aryl_halide->ox_add boronic_acid Ar²-B(OR)₂ boronic_acid->transmet base Base (e.g., K₂CO₃) base->transmet intermediate1->transmet intermediate2->red_elim

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes expected outcomes for the synthesis of various biaryl ligands from 3-iodo-4-methylpyridine. Note: Data is representative and based on typical yields for Suzuki reactions.

EntryArylboronic Acid (Ar²-B(OH)₂)Product (Ar¹-Ar²)Expected Yield (%)
1Phenylboronic acid4-Methyl-3-phenylpyridine85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-methylpyridine80-90
3Pyridine-4-boronic acid3,4'-Bipyridine, 4-methyl75-85
43-Formylphenylboronic acid3-(4-Methylpyridin-3-yl)benzaldehyde70-80

Application Note 3: Synthesis of Picolinamide Ligands

Picolinamide derivatives are another important class of bioactive compounds.[7][8] They can be synthesized by coupling a picolinic acid derivative (accessible from this compound via oxidation and other functional group manipulations) with a desired amine using standard peptide coupling reagents.

Protocol 3.1: General Amide Coupling Procedure
  • Activation: Dissolve the picolinic acid derivative (1.0 equiv) in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂). Add a coupling reagent such as HATU (1.1 equiv) or DCC (1.1 equiv) and an amine base like DIPEA (2.0 equiv). Stir for 15-30 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equiv) to the activated acid solution.

  • Reaction: Allow the reaction to stir at room temperature for 6-24 hours until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The purification procedure will depend on the properties of the product but typically involves washing with dilute acid and base, followed by column chromatography.

Application Note 4: Application in Kinase Inhibitor Development

Pyridine and pyrimidine-based scaffolds are prevalent in a large number of kinase inhibitors approved for cancer therapy.[9][10] Many of these inhibitors function by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling cascade that promotes cell proliferation.[11][12] The ligands synthesized from this compound are designed to serve as scaffolds for such inhibitors.

Data Presentation: Hypothetical Kinase Inhibition Profile

This table illustrates a potential screening outcome for a novel ligand, showing its potency (IC₅₀) and selectivity against different kinases.

Kinase TargetLigand 1 IC₅₀ (nM)Ligand 2 IC₅₀ (nM)
FGFR115>10,000
VEGFR225>10,000
JAK285045
ITK>10,00052

Hypothetical Kinase Signaling Pathway and Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ADP ADP RAF->ADP ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Leads to Ligand Synthesized Ligand (ATP-Competitive Inhibitor) Ligand->RAF Inhibits Phosphorylation ATP ATP ATP->RAF

Caption: Inhibition of a generic MAP Kinase signaling pathway.

References

Application of 3-Amino-4-methylpyridine in Agrochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-Amino-4-methylpyridine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. In the realm of agrochemical research, this pyridine (B92270) derivative is gaining attention as a key intermediate for the development of novel fungicides, herbicides, and insecticides. Its structural features allow for diverse chemical modifications, enabling the creation of compounds with tailored activity against specific agricultural pests and weeds. This document provides a comprehensive overview of the current applications of this compound in agrochemical research, including detailed application notes, experimental protocols for activity screening, and a summary of available efficacy data.

Application Notes

This compound and its derivatives are being explored for a range of agrochemical applications, primarily leveraging the toxophoric properties of the pyridine ring. The amino and methyl groups on the pyridine core provide reactive sites for the synthesis of more complex molecules with enhanced biological activity.

Fungicidal Applications

While direct evidence of commercial fungicides derived from this compound is limited in publicly available literature, the broader class of pyridine carboxamides has shown significant promise as succinate (B1194679) dehydrogenase inhibitors (SDHIs). The amino group of this compound can be readily converted to a carboxylic acid or coupled with other molecules to form amide linkages, a common structural motif in SDHI fungicides. These fungicides act by inhibiting the mitochondrial respiratory chain in fungi, leading to cell death.

Herbicidal Applications

The pyridine ring is a well-established scaffold for herbicides that mimic the plant hormone auxin. These synthetic auxins disrupt normal plant growth processes, leading to the death of susceptible weeds. This compound can be a precursor in the synthesis of novel picolinic acid herbicides. The amino group can be transformed into a carboxylic acid moiety, a key feature for auxin-like activity. Research in this area focuses on creating selective herbicides that control broadleaf weeds in cereal crops.

Insecticidal Applications

The most prominent application of aminopyridine derivatives in insecticides is in the synthesis of neonicotinoids. These insecticides act as agonists of the insect nicotinic acetylcholine (B1216132) receptors (nAChRs), causing overstimulation of the nervous system, paralysis, and death. While 2-chloro-5-aminomethylpyridine is a more common precursor for commercial neonicotinoids like imidacloprid, the structural similarity of this compound makes it a viable starting material for the synthesis of novel neonicotinoid analogs. Research is ongoing to develop new insecticides with improved efficacy and a more favorable environmental profile. 3-aminopyridine (B143674) itself has been reported to have insecticidal properties.[1]

Quantitative Data

The following table summarizes the available quantitative data on the efficacy of various pyridine derivatives, highlighting the potential of this class of compounds in agrochemical applications. It is important to note that specific data for derivatives of this compound is not widely available in the public domain, and the presented data is for structurally related compounds.

Compound ClassTarget OrganismEfficacy MetricValueReference
Pyridine Carboxamide Derivative (3f)Botrytis cinerea (Gray Mold)In vivo inhibitionGood activity[2]
Pyridine Carboxamide Derivative (3f)Botrytis cinerea SDHEnzymatic InhibitionMatches Thifluzamide[2]
Pyrazole Derivative containing Phenylpyridine (6a)Setaria viridis (Green Foxtail)Post-emergence Inhibition50%[3]
Pyrazole Derivative containing Phenylpyridine (6c)Setaria viridis (Green Foxtail)Post-emergence Inhibition50%[3]
Iminopyridazine Derivative (11q)Drosophila melanogaster (Fruit Fly)Mortality (48h at 200 mg/L)96%[4]
Iminopyridazine Derivative (11x)Drosophila melanogaster (Fruit Fly)Mortality (48h at 200 mg/L)91%[4]
Iminopyridazine Derivative (11q)Plutella xylostella (Diamondback Moth)Mortality (48h at 300 mg/L)93%[4]
Iminopyridazine Derivative (11x)Plutella xylostella (Diamondback Moth)Mortality (48h at 300 mg/L)97%[4]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of new agrochemical candidates. The following are generalized protocols for fungicidal, herbicidal, and insecticidal screening that can be adapted for derivatives of this compound.

Protocol 1: In Vivo Antifungal Assay against Plant Pathogens

This protocol describes a whole-plant assay to evaluate the efficacy of a test compound in preventing fungal disease.

Materials:

  • Test compound solution (e.g., in acetone (B3395972) or DMSO, diluted with water containing a surfactant like Tween 20)

  • Healthy host plants (e.g., tomato, wheat, or cucumber seedlings)

  • Fungal pathogen spore suspension (e.g., Botrytis cinerea, Puccinia triticina)

  • Controlled environment growth chamber

  • Spray bottle

Procedure:

  • Plant Preparation: Grow healthy host plants to a suitable stage (e.g., 2-4 true leaves).

  • Compound Application: Prepare a series of concentrations of the test compound. Spray the plants with the test solutions until runoff. Include a negative control (solvent + surfactant) and a positive control (a commercial fungicide).

  • Drying: Allow the treated plants to air dry for 24 hours.

  • Inoculation: Prepare a spore suspension of the fungal pathogen at a known concentration. Spray the plants with the spore suspension.

  • Incubation: Place the plants in a growth chamber with conditions of high humidity and optimal temperature for disease development.

  • Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each plant. This can be done by visually estimating the percentage of leaf area covered by lesions.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the negative control. Determine the EC50 (effective concentration for 50% disease control).

Protocol 2: Whole-Plant Herbicidal Screening

This protocol outlines a method for assessing the pre- and post-emergence herbicidal activity of a test compound.

Materials:

  • Test compound solution

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis) and a crop species (e.g., wheat, corn)

  • Pots filled with a standard soil mix

  • Controlled environment greenhouse or growth chamber

  • Sprayer

Procedure:

Pre-emergence Application:

  • Sowing: Sow the seeds of the weed and crop species in separate pots at a uniform depth.

  • Treatment: Immediately after sowing, apply the test compound solution to the soil surface using a sprayer. Use a range of application rates. Include untreated controls.

  • Incubation: Place the pots in a greenhouse and water as needed.

  • Assessment: After 2-3 weeks, assess the emergence and growth of the plants. Record phytotoxicity symptoms such as stunting, chlorosis, and necrosis. Determine the percentage of growth inhibition compared to the untreated control.

Post-emergence Application:

  • Plant Growth: Grow the weed and crop species in separate pots until they reach the 2-4 leaf stage.

  • Treatment: Apply the test compound solution as a foliar spray to the plants.

  • Incubation: Return the pots to the greenhouse.

  • Assessment: After 2-3 weeks, assess the plants for signs of injury and calculate the percentage of growth inhibition.

Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is used to determine the contact toxicity of a test compound to insects.

Materials:

  • Test compound solution

  • Host plant leaves (e.g., cabbage, cotton)

  • Target insect pests (e.g., aphids, caterpillars)

  • Petri dishes lined with moist filter paper

  • Fine brush

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent with a surfactant.

  • Leaf Treatment: Dip host plant leaves into the test solutions for a set time (e.g., 10-30 seconds). Allow the leaves to air dry.

  • Insect Exposure: Place the treated leaves into Petri dishes. Introduce a known number of insects (e.g., 10-20) onto each leaf.

  • Incubation: Keep the Petri dishes in a controlled environment.

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of dead insects. An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group (using Abbott's formula). Determine the LC50 (lethal concentration to kill 50% of the insects).

Visualizations

Synthesis of Agrochemical Scaffolds from this compound

The following diagram illustrates the potential synthetic pathways from this compound to key agrochemical scaffolds.

G A This compound B Diazotization & Halogenation/ Cyanation A->B Step 1a E Amide Coupling A->E Step 1b G Chlorination & Further Modification A->G Step 1c C Hydrolysis B->C Step 2a D Picolinic Acid Derivative (Auxin Herbicide Scaffold) C->D F Pyridine Carboxamide (SDHI Fungicide Scaffold) E->F H Substituted Aminopyridine (Neonicotinoid Precursor) G->H G cluster_0 Discovery Phase cluster_1 Evaluation Phase A Synthesis of This compound Derivatives B Primary Screening (e.g., 96-well plate assay) A->B C Secondary Screening (e.g., Leaf-disk assay) B->C Active Hits D Whole Plant/ Organism Bioassay C->D Confirmed Hits E Lead Compound Identification D->E Efficacious Compounds G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential B Acetylcholine (ACh) Release A->B C Nicotinic Acetylcholine Receptor (nAChR) B->C ACh Binds D Ion Channel Opening (Na+, Ca2+ influx) C->D E Continuous Depolarization D->E F Paralysis & Death E->F I Neonicotinoid Insecticide I->C Binds Irreversibly

References

One-Pot Synthesis of 3-Amino-4-methylpyridine from 4-Picoline-3-boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient one-pot synthesis of 3-Amino-4-methylpyridine, a key intermediate in the manufacturing of pharmaceuticals such as the anti-AIDS drug Nevirapine. The synthesis is achieved through the direct amination of 4-picoline-3-boronic acid using an inorganic ammonia (B1221849) source in the presence of a metal oxide catalyst. This method offers a streamlined and high-yield alternative to traditional multi-step synthetic routes, which are often associated with lower yields and more severe reaction conditions. The protocols outlined below are based on established methodologies and are intended to be readily adaptable for laboratory and potential scale-up applications.

Introduction

The synthesis of substituted pyridines is of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This compound is a critical building block for several important active pharmaceutical ingredients. Traditional synthetic routes to this compound can be lengthy and inefficient. The one-pot conversion of 4-picoline-3-boronic acid to this compound represents a significant process improvement, offering simplicity and high product yields.[1][2] This method utilizes readily available starting materials and catalysts to achieve the desired transformation in a single step.

Reaction Principle

The core of this synthetic method is the metal-catalyzed amination of a pyridylboronic acid. 4-Picoline-3-boronic acid serves as the starting material, while an inorganic ammonia compound provides the amino group. A metal oxide acts as a catalyst to facilitate the carbon-nitrogen bond formation. The general reaction scheme is as follows:

Experimental Protocols

This section details several protocols for the one-pot synthesis of this compound from 4-picoline-3-boronic acid. These protocols are based on a patented method and offer variations in catalysts, ammonia sources, and solvents.[1][2]

Protocol 1: Silver (I) Oxide Catalyzed Synthesis

This protocol describes a high-yield synthesis using silver (I) oxide as the catalyst and aqueous ammonia as the ammonia source.

Materials:

  • 4-Picoline-3-boronic acid (0.2 mol, 27.4 g)

  • Methanol (50 ml)

  • Aqueous ammonia (28% mass concentration, 1 mol, 128 g)

  • Silver (I) oxide (0.01 mol, 2.3 g)

  • Ethyl acetate (B1210297) (for recrystallization)

  • Flask with mechanical stirring device

  • Apparatus for reduced pressure filtration and concentration

Procedure:

  • In a flask equipped with a mechanical stirring device, add 27.4 g (0.2 mol) of 4-picoline-3-boronic acid, 50 ml of methanol, 128 g (1 mol) of aqueous ammonia (28% mass concentration), and 2.3 g (0.01 mol) of silver (I) oxide.[1]

  • Commence stirring at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is expected to complete within 1 hour.[1]

  • Upon completion, perform suction filtration to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Recrystallize the solid from ethyl acetate to yield pure this compound.

Expected Yield: 95% (20.5 g).[1]

Protocol 2: Copper (II) Oxide Catalyzed Synthesis

This protocol utilizes copper (II) oxide as the catalyst and ammonium (B1175870) sulfate (B86663) as the ammonia source.

Materials:

  • 4-Picoline-3-boronic acid (0.2 mol, 27.4 g)

  • Acetonitrile (50 ml)

  • Water (75 ml)

  • Ammonium sulfate (0.3 mol, 39.6 g)

  • Copper (II) oxide (0.02 mol, 1.6 g)

  • Ethyl acetate (for recrystallization)

  • Flask with mechanical stirring device

  • Apparatus for reduced pressure filtration and concentration

Procedure:

  • In a flask equipped with a mechanical stirring device, add 27.4 g (0.2 mol) of 4-picoline-3-boronic acid, 50 ml of acetonitrile, 75 ml of water, 39.6 g (0.3 mol) of ammonium sulfate, and 1.6 g (0.02 mol) of copper (II) oxide.[1][2]

  • Begin stirring at room temperature.

  • Monitor the reaction by TLC. The reaction is expected to take approximately 4 hours.[1][2]

  • After the reaction is complete, filter the mixture by suction filtration.

  • Reduce the volume of the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethyl acetate to obtain this compound.

Expected Yield: 85% (18.3 g).[1][2]

Protocol 3: Zinc Oxide Catalyzed Synthesis

This protocol presents an alternative using zinc oxide as the catalyst and ammonium chloride as the ammonia source.

Materials:

  • 4-Picoline-3-boronic acid (0.2 mol, 27.4 g)

  • Ethanol (100 ml)

  • Water (100 ml)

  • Ammonium chloride (0.4 mol, 21.4 g)

  • Zinc oxide (0.04 mol, 1.6 g)

  • Ethyl acetate (for recrystallization)

  • Flask with mechanical stirring device

  • Apparatus for reduced pressure filtration and concentration

Procedure:

  • To a flask with a mechanical stirrer, add 27.4 g (0.2 mol) of 4-picoline-3-boronic acid, 100 ml of ethanol, 100 ml of water, 21.4 g (0.4 mol) of ammonium chloride, and 1.6 g (0.04 mol) of zinc oxide.[1][2]

  • Stir the mixture at room temperature.

  • Follow the reaction's progress with TLC. The reaction time is approximately 6 hours.[1][2]

  • Once complete, perform suction filtration.

  • Concentrate the filtrate under reduced pressure to yield a solid.

  • Recrystallize the solid using ethyl acetate to get the final product.

Expected Yield: 84% (18.1 g).[1][2]

Data Presentation

The following table summarizes the quantitative data from the different experimental protocols for the one-pot synthesis of this compound.

ProtocolCatalystAmmonia SourceSolvent SystemReaction Time (h)Yield (%)
1 Silver (I) OxideAqueous AmmoniaMethanol195
2 Copper (II) OxideAmmonium SulfateAcetonitrile/Water485
3 Zinc OxideAmmonium ChlorideEthanol/Water684
- Cobalt OxideAmmonium AcetateMethanol/Water488
- Copper (II) OxynitrideAqueous AmmoniaMethanol295

Note: Additional data points from the source patent are included for a more comprehensive comparison.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the one-pot synthesis of this compound.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start 4-Picoline-3-boronic Acid reaction_mixture Combine Reagents and Stir at RT start->reaction_mixture ammonia Ammonia Source ammonia->reaction_mixture catalyst Metal Oxide Catalyst catalyst->reaction_mixture solvent Solvent solvent->reaction_mixture filtration Suction Filtration reaction_mixture->filtration TLC Monitoring concentration Concentration filtration->concentration recrystallization Recrystallization concentration->recrystallization product This compound recrystallization->product

Caption: General workflow for the one-pot synthesis.

Reaction Scheme

The logical relationship of the reactants and products in this one-pot synthesis is depicted below.

reaction_scheme reactant1 4-Picoline-3-boronic Acid product This compound reactant1->product Amination reactant2 Ammonia Source (e.g., NH4OH, (NH4)2SO4) reactant2->product catalyst Metal Oxide Catalyst (e.g., Ag2O, CuO, ZnO) catalyst->product

Caption: Key components of the amination reaction.

References

High-Yield Synthesis of 3-Amino-4-methylpyridine from 3-Bromo-4-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-yield synthesis of 3-Amino-4-methylpyridine, a key intermediate in the manufacturing of various pharmaceuticals. The primary focus is on the conversion of 3-bromo-4-methylpyridine (B15001) to the desired product through two effective catalytic methods: a copper-catalyzed amination and a palladium-catalyzed Buchwald-Hartwig amination. This guide offers a comparative overview of these methodologies, complete with detailed experimental procedures, and quantitative data to aid in reaction optimization and scale-up.

Introduction

This compound is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The efficient and high-yield production of this intermediate is of significant interest to the pharmaceutical and chemical industries. The conversion of 3-bromo-4-methylpyridine to this compound represents a key transformation. This document outlines two robust and high-yield synthetic routes to achieve this conversion.

The primary methods discussed are:

  • Copper-Catalyzed Amination: A classical and cost-effective method that utilizes a copper catalyst, often in the presence of a source of ammonia (B1221849), under elevated temperature and pressure. This method is particularly suitable for large-scale industrial production.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction known for its high efficiency, functional group tolerance, and generally milder reaction conditions.[1][2] This method offers a versatile alternative, particularly in research and development settings where optimization for various substrates is crucial.

Data Presentation

The following table summarizes the quantitative data for the described synthetic methods, allowing for a direct comparison of their key parameters and outcomes.

MethodCatalystAmmonia SourceSolventTemperature (°C)PressureReaction Time (h)Yield (%)Reference
Copper-Catalyzed AminationCopper (II) Sulfate (B86663)Methanolic AmmoniaMethanol (B129727)1605 atm895[3]
Copper-Catalyzed AminationCopper (II) SulfateConc. Ammonia Water-180Sealed Vessel890[3]
Buchwald-Hartwig AminationPalladium CatalystAmmonia EquivalentAnhydrous Solvent80-110Inert Atm.4-2460-95*[4][5]

*Yields for Buchwald-Hartwig amination are highly dependent on the specific ligand, base, and ammonia source used. The range provided is typical for this type of transformation.

Experimental Protocols

Method 1: Copper-Catalyzed Amination

This protocol is adapted from a patented procedure and is suitable for gram to kilogram scale synthesis.[3]

Materials:

  • 3-Bromo-4-methylpyridine

  • Methanol

  • Copper (II) sulfate (CuSO₄)

  • Ammonia gas (NH₃)

  • Ethyl acetate (B1210297)

  • High-pressure autoclave reactor

Procedure:

  • To a high-pressure autoclave reactor, add 3-bromo-4-methylpyridine (150 g), methanol (300 ml), and copper (II) sulfate (5 g).[3]

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with ammonia gas to 5 atm.[3]

  • Heat the reaction mixture to 160°C and maintain for 8 hours with vigorous stirring.[3]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia pressure.

  • Filter the reaction mixture by suction filtration to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Recrystallize the solid from ethyl acetate to yield pure this compound (yield: 89 g, 95%).[3]

Method 2: Buchwald-Hartwig Amination

This is a generalized protocol for the palladium-catalyzed amination of 3-bromo-4-methylpyridine. Optimization of the ligand, base, and ammonia source may be necessary to achieve the highest yields.[1][4]

Materials:

  • 3-Bromo-4-methylpyridine (1.0 equivalent)

  • Ammonia equivalent (e.g., Benzophenone imine, Lithium bis(trimethylsilyl)amide (LiHMDS), or an ammonium (B1175870) salt; 1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR a palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS); 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or glovebox)

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.[4]

  • Add the 3-bromo-4-methylpyridine to the Schlenk tube.[4]

  • Seal the tube, and if not in a glovebox, evacuate and backfill with the inert gas (repeat this cycle three times).[4]

  • Add the anhydrous solvent via syringe.[4]

  • Add the ammonia equivalent to the reaction mixture. If using an ammonium salt, it can be added with the other solids.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and the catalytic cycle of the Buchwald-Hartwig amination.

Synthesis_Workflow Start 3-Bromo-4-methylpyridine Method1 Copper-Catalyzed Amination Start->Method1 Method2 Buchwald-Hartwig Amination Start->Method2 Purification Purification (Recrystallization or Chromatography) Method1->Purification Method2->Purification Product This compound Purification->Product

Caption: Synthetic workflow from 3-bromo-4-methylpyridine.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination NH3, Base amido_complex Ar-Pd(II)(NH2)L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NH2

Caption: Buchwald-Hartwig amination catalytic cycle.

Conclusion

The synthesis of this compound from 3-bromo-4-methylpyridine can be achieved with high yields using either copper-catalyzed or palladium-catalyzed amination methods. The choice of method will depend on the desired scale of the reaction, cost considerations, and the available equipment. The copper-catalyzed method is a robust and economical choice for large-scale production, while the Buchwald-Hartwig amination offers greater versatility and milder conditions, making it highly suitable for research and development where optimization and substrate scope are priorities. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols: The Role of 3-Amino-4-methylpyridine in Developing Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role of 3-Amino-4-methylpyridine in the synthesis and development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), with a specific focus on Nevirapine (B1678648) and its analogs. This document includes comprehensive experimental protocols for the synthesis and evaluation of these inhibitors, quantitative data on their activity, and visualizations of key pathways and workflows.

Introduction

This compound is a key pyridine (B92270) derivative that serves as a crucial building block in the synthesis of various bioactive molecules. Its most notable application in medicinal chemistry is as a primary intermediate in the production of Nevirapine, a first-generation NNRTI used in the treatment of HIV-1 infection.[1] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, approximately 10 Å from the active site, inducing a conformational change that inhibits its function.[2][3] This document outlines the synthetic route to Nevirapine from this compound, details protocols for assessing the efficacy of the resulting compounds, and explores the molecular interactions governing their inhibitory activity.

Data Presentation

The following tables summarize the biological activity of Nevirapine and its analogs. The data is presented to facilitate comparison of the inhibitory potency and cytotoxicity of these compounds.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of Nevirapine and Analogs

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)
NevirapineHIV-1 RT0.040[2]>1000[4]>25000
2-Nitro-NevirapineHIV-1 RT0.721[5]--
12-d3-NevirapineHIV-1 RT0.910[5]--
3-Bromo-NevirapineHIV-1 RT2.78[5]--
Compound 3*HIV-10.0159[4]>1000[4]>62893

*Compound 3: 5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[2,3-e:30,20-b][2][6]diazepin-6-one

Table 2: Enzymatic Inhibition of HIV-1 Reverse Transcriptase by Nevirapine and Analogs

CompoundIC50 (µM)
Nevirapine0.084[2]
2-Nitro-Nevirapine0.721[5]
12-d3-Nevirapine0.910[5]
3-Bromo-Nevirapine2.78[5]

Experimental Protocols

Protocol 1: Synthesis of Nevirapine from 2-Chloro-3-amino-4-methylpyridine

This protocol describes a common synthetic route for Nevirapine, a key NNRTI, starting from 2-chloro-3-amino-4-methylpyridine.

Materials:

  • 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide

  • Cyclopropylamine (B47189)

  • Calcium oxide

  • Diglyme

  • Sodium hydride (60% dispersion in mineral oil)

  • Cyclohexane (B81311)

  • Glacial acetic acid

  • Methyl-tert-butylether

  • Ethanol

  • Water

Procedure:

  • Amidation: React 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide with cyclopropylamine in the presence of calcium oxide in diglyme. Heat the reaction mixture to 135-145°C for 6-7 hours.[7]

  • Cooling: Cool the reaction mixture to 20-30°C.

  • Cyclization: In a separate vessel, prepare a suspension of sodium hydride in diglyme. Add the solution from the previous step to the sodium hydride suspension at a temperature of 120-150°C and stir for 0.5-1.5 hours.[7]

  • Work-up: Cool the reaction mixture to approximately 25°C. Add cyclohexane and glacial acetic acid and stir for about 1 hour at 10-25°C.[7]

  • Isolation: Centrifuge the resulting suspension. Wash the collected solid sequentially with methyl-tert-butylether, water, and finally ethanol.[7]

  • Drying: Dry the product to obtain Nevirapine.

Protocol 2: In Vitro HIV-1 Reverse Transcriptase Enzyme Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of compounds against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Test compounds (dissolved in DMSO)

  • Reaction Buffer (containing template/primer, e.g., poly(A)/oligo(dT))

  • Labeled dNTPs (e.g., Digoxigenin-dUTP and Biotin-dUTP)

  • Streptavidin-coated microplates

  • Anti-Digoxigenin-POD conjugate

  • POD substrate (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.

  • Reaction Setup: To the wells of a streptavidin-coated microplate, add the diluted test compounds, followed by the HIV-1 RT enzyme.

  • Incubation: Incubate the plate to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add the dNTP mix to initiate the reverse transcription reaction.

  • Second Incubation: Incubate the plate to allow for the synthesis of the labeled DNA.

  • Washing: Wash the plate to remove unincorporated nucleotides and the enzyme.

  • Detection: Add the Anti-Digoxigenin-POD conjugate and incubate. After another washing step, add the POD substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 3: Anti-HIV-1 Activity in MT-4 Cells (MTT Assay)

This protocol describes a cell-based assay to evaluate the antiviral activity of compounds against HIV-1 in a human T-cell line.

Materials:

  • MT-4 cells

  • HIV-1 viral stock

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Infection: Add the HIV-1 viral stock to the wells containing the test compounds. Include virus control (cells + virus) and cell control (cells only) wells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The Selectivity Index (SI) is calculated as CC50/EC50.

Mandatory Visualizations

Diagram 1: Synthetic Pathway of Nevirapine```dot

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product 2_chloro_3_amino_4_methylpyridine 2-Chloro-3-amino- 4-methylpyridine intermediate_amide 2-Chloro-N-(2-chloro-4-methyl- 3-pyridinyl)-3-pyridinecarboxamide 2_chloro_3_amino_4_methylpyridine->intermediate_amide Acylation 2_chloronicotinoyl_chloride 2-Chloronicotinoyl chloride 2_chloronicotinoyl_chloride->intermediate_amide nevirapine Nevirapine intermediate_amide->nevirapine Cyclopropylamine, NaH (Cyclization)

Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by NNRTIs.

Diagram 3: Experimental Workflow for NNRTI Evaluation

G Start Synthesized NNRTI (from this compound) Enzyme_Assay HIV-1 RT Enzymatic Assay Start->Enzyme_Assay Cell_Assay Anti-HIV-1 Cell-based Assay (MT-4) Start->Cell_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Start->Cytotoxicity_Assay IC50 Determine IC50 Enzyme_Assay->IC50 EC50 Determine EC50 Cell_Assay->EC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 Lead_Optimization Lead Optimization IC50->Lead_Optimization SI Calculate Selectivity Index (SI) EC50->SI CC50->SI SI->Lead_Optimization

Caption: Workflow for the in vitro evaluation of novel NNRTIs.

Diagram 4: Molecular Interactions in the NNRTI Binding Pocket

G cluster_pocket NNRTI Binding Pocket Residues (p66 subunit) Nevirapine Nevirapine Y181 Y181 Nevirapine->Y181 π-π stacking Y188 Y188 Nevirapine->Y188 π-π stacking L100 L100 Nevirapine->L100 hydrophobic K103 K103 Nevirapine->K103 hydrophobic V106 V106 Nevirapine->V106 hydrophobic V179 V179 Nevirapine->V179 hydrophobic F227 F227 Nevirapine->F227 hydrophobic W229 W229 Nevirapine->W229 hydrophobic

Caption: Key amino acid interactions with Nevirapine in the NNRTI binding pocket.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-4-methylpyridine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: From 4-Methylpyridine-3-boronic Acid

This modern approach offers high yields under mild conditions.[1][2]

Question: My reaction yield is significantly lower than the reported 85-95%. What are the likely causes?

Answer:

Low yields in this synthesis can often be attributed to several factors. A systematic investigation of the following parameters is recommended:

  • Catalyst Activity: The choice and quality of the metal oxide catalyst are critical. Copper oxides (CuO, Cu₂O), silver oxide (Ag₂O), and zinc oxide (ZnO) have been shown to be effective.[1][2] Ensure the catalyst is of high purity and has not been deactivated. Consider trying a different catalyst from the list if one is not performing as expected.

  • Ammonia (B1221849) Source: The nature and concentration of the ammonia source are crucial. Aqueous ammonia, ammonium (B1175870) sulfate, and ammonium chloride are common choices.[1][2] The concentration of the ammonia solution should be verified.

  • Solvent System: The reaction can be sensitive to the solvent used. Methanol, ethanol, and acetonitrile/water mixtures have been successfully employed.[1][2] The ratio of organic solvent to water can influence the solubility of reactants and, consequently, the reaction rate and yield.

  • Reaction Time and Temperature: While these reactions are often run at room temperature, reaction times can vary from 1 to 6 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.

Experimental Protocol: Synthesis of this compound from 4-Methylpyridine-3-boronic Acid

  • In a flask equipped with a mechanical stirrer, add 27.4g (0.2mol) of 4-methylpyridine-3-boronic acid.

  • Add the chosen solvent (e.g., 50ml of methanol) and the ammonia source (e.g., 128g of 28% aqueous ammonia).

  • Add the metal oxide catalyst (e.g., 2.3g of silver oxide).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethyl acetate (B1210297) to obtain pure this compound.[1][2]

Data Presentation: Comparison of Catalysts and Ammonia Sources

Starting MaterialAmmonia SourceCatalystSolventTime (h)Yield (%)
4-Methylpyridine-3-boronic acid28% AmmoniaSilver OxideMethanol195
4-Methylpyridine-3-boronic acid28% AmmoniaCopper(I) OxideMethanol295
4-Methylpyridine-3-boronic acidAmmonium SulfateCopper(II) OxideAcetonitrile/Water485
4-Methylpyridine-3-boronic acidAmmonium ChlorideZinc OxideEthanol/Water684

Visualization: Workflow for Synthesis from 4-Methylpyridine-3-boronic Acid

workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 4-Methylpyridine-3-boronic acid 4-Methylpyridine-3-boronic acid Mixing and Stirring at Room Temperature Mixing and Stirring at Room Temperature 4-Methylpyridine-3-boronic acid->Mixing and Stirring at Room Temperature Ammonia Source Ammonia Source Ammonia Source->Mixing and Stirring at Room Temperature Metal Oxide Catalyst Metal Oxide Catalyst Metal Oxide Catalyst->Mixing and Stirring at Room Temperature Solvent Solvent Solvent->Mixing and Stirring at Room Temperature Filtration Filtration Mixing and Stirring at Room Temperature->Filtration TLC Monitoring Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Workflow for the synthesis of this compound.

Route 2: From 3-Bromo-4-methylpyridine (B15001)

This is a more traditional route involving amination under pressure.

Question: The amination of 3-bromo-4-methylpyridine is resulting in a low yield and incomplete conversion. How can I optimize this reaction?

Answer:

This high-pressure reaction requires careful control of conditions to achieve high yields.

  • Temperature and Pressure: The reaction is typically carried out at elevated temperatures (160-180°C) and pressures (up to 5 atm of ammonia gas).[3] Ensure your autoclave can safely handle these conditions and that the temperature and pressure are maintained consistently.

  • Catalyst: A copper salt, such as copper sulfate, is often used as a catalyst.[3] The catalyst loading should be optimized.

  • Solvent: Methanol or concentrated aqueous ammonia are common solvents for this reaction.[3]

  • Reaction Time: Reaction times can be lengthy, ranging from 8 to 24 hours.[3] Monitor the reaction to determine the point of maximum conversion without significant byproduct formation.

Experimental Protocol: Amination of 3-Bromo-4-methylpyridine

  • In a high-pressure autoclave, add 300ml of methanol, 150g of 3-bromo-4-methylpyridine, and 5g of copper sulfate.

  • Seal the autoclave and introduce ammonia gas until the pressure reaches 5 atm.

  • Heat the reaction mixture to 160°C and maintain for 8 hours.

  • After cooling, carefully vent the autoclave.

  • Filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the solid from ethyl acetate to obtain this compound.[3]

Data Presentation: Amination Reaction Conditions

Starting MaterialAmmonia SourceCatalystSolventTemp (°C)Time (h)Yield (%)
3-Bromo-4-methylpyridineAmmonia Gas (5 atm)Copper SulfateMethanol160895
3-Bromo-4-methylpyridineConc. AmmoniaCopper SulfateWater180890
3-Chloro-4-methylpyridineAmmonia Gas (5 atm)Copper SulfateMethanol1802473

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: Common challenges include achieving high yields, managing harsh reaction conditions (high pressure and temperature in some routes), and avoiding the formation of byproducts, which can complicate purification.[1][2] Some older methods also suffer from long reaction routes and the use of expensive or hazardous reagents.[2]

Q2: Are there any safety precautions I should be aware of?

A2: Yes. This compound is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[4] It may also cause respiratory irritation.[4] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).[4] Reactions involving high pressure and temperature should be conducted with appropriate safety equipment and procedures.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of most this compound syntheses.[1][2] This allows you to track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time.

Q4: What are the best methods for purifying the final product?

A4: Recrystallization from a suitable solvent, such as ethyl acetate, is a common and effective method for purifying solid this compound.[1][2][3] For reactions that produce a mixture of products, column chromatography may be necessary.

Q5: What is the importance of this compound?

A5: this compound is a key intermediate in the synthesis of pharmaceuticals, most notably Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[2][5][6]

Visualization: General Synthetic Pathway

pathway 4-Substituted Pyridine (B92270) 4-Substituted Pyridine Intermediate Intermediate 4-Substituted Pyridine->Intermediate Reaction Step(s) This compound This compound Intermediate->this compound Final Step

Caption: Generalized synthetic pathway to this compound.

References

Purification of Crude 3-Amino-4-methylpyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Amino-4-methylpyridine via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Question: My crude this compound is not dissolving in the hot recrystallization solvent. What should I do?

Answer: This issue can arise from a few factors:

  • Insufficient Solvent: The amount of solvent may be inadequate to dissolve the amount of crude material. Try adding more solvent in small increments until the solid dissolves.

  • Incorrect Solvent Choice: The chosen solvent may not be suitable for this compound. Based on available data, ethyl acetate (B1210297) is a commonly used and effective solvent for this purpose.[1][2][3] If you are using a different solvent, you may need to switch to one with more appropriate solubility characteristics.

  • Insoluble Impurities: The crude material may contain insoluble impurities. If most of the material has dissolved but some particulates remain, you should perform a hot filtration to remove them before allowing the solution to cool.

Question: The purified this compound "oils out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point. Here are some solutions:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.

  • Lower the Solution Temperature Before Cooling: Ensure the initial dissolution is done at a temperature below the melting point of this compound (102-107 °C).[4][5]

  • Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize again with the more dilute solution.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.

Question: After cooling, no crystals have formed. What is the next step?

Answer: If crystallization does not occur spontaneously, you can induce it by:

  • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.

  • Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can initiate crystallization.

  • Reducing Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then attempt to cool it again.

  • Using a Colder Bath: If an ice-water bath is not effective, you can try a bath with a lower temperature, such as an ice-salt mixture.

Question: The recovered crystals are still colored (e.g., yellow or brown). How can I improve the purity and color?

Answer: Colored impurities can often be removed by:

  • Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot, dissolved solution. The colored impurities will adsorb onto the surface of the carbon. Be sure to perform a hot filtration to remove the carbon before cooling.

  • Second Recrystallization: A second recrystallization of the colored crystals will likely result in a purer, colorless product.

  • Column Chromatography: If recrystallization alone is insufficient, purifying the material using silica (B1680970) gel column chromatography before a final recrystallization may be necessary to remove persistent impurities.[6]

Frequently Asked Questions (FAQs)

What are the best solvents for the recrystallization of this compound?

Based on patent literature and solubility information, ethyl acetate is a highly effective and commonly used solvent for the recrystallization of this compound.[1][2][3] Methanol and water are also mentioned as solvents in which the compound is soluble.[4]

What are the key safety precautions when handling this compound?

This compound is toxic if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[4][7][8] It may also cause respiratory irritation.[4][7][8] Therefore, it is essential to:

  • Work in a well-ventilated fume hood.[7][9]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[7][9]

  • Avoid inhalation of dust and vapors.[9]

  • Wash hands thoroughly after handling.[7]

What is the expected melting point of pure this compound?

The melting point of pure this compound is in the range of 102-107 °C.[4][5][10] A broad or depressed melting point range of your recrystallized product indicates the presence of impurities.

Quantitative Data Summary

SolventSolubilityReference
WaterSoluble[4]
Ethyl AcetateSoluble (especially when hot)[1][2][3]
MethanolSoluble[4]
AcetoneSoluble[4]
Dichloromethane (MDC)Soluble[4]
ChloroformSoluble[10]

Experimental Protocol: Recrystallization of this compound from Ethyl Acetate

This protocol outlines the steps for purifying crude this compound using ethyl acetate.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate, just enough to slurry the solid. Heat the mixture gently on a hot plate with stirring. Add more ethyl acetate in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a funnel and preheat the funnel and receiving flask by pouring hot ethyl acetate through them. Filter the hot solution quickly to remove the carbon or other solids.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value (102-107 °C).[4][5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Dissolved no_dissolve Crude Doesn't Dissolve? dissolve->no_dissolve oiling_out Oiling Out Occurs? cool->oiling_out crystals_form Crystals Form? filter_dry Filter & Dry Crystals crystals_form->filter_dry Yes no_crystals Induce Crystallization: - Seed - Scratch - Reduce Volume crystals_form->no_crystals No check_purity Check Purity (Color, MP) filter_dry->check_purity end_pure Pure Product check_purity->end_pure Pure colored_crystals Crystals Colored? check_purity->colored_crystals Impure end_impure Impure Product add_solvent Add More Solvent no_dissolve->add_solvent Yes hot_filter Insoluble Impurities Present Perform Hot Filtration no_dissolve->hot_filter No (Impurities) add_solvent->dissolve hot_filter->cool no_crystals->cool oiling_out->crystals_form No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool colored_crystals->end_impure No (other issues) charcoal_recrystallize Use Activated Carbon & Recrystallize Again colored_crystals->charcoal_recrystallize Yes charcoal_recrystallize->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Side reactions in the nitration of 4-methylpyridine to obtain the 3-nitro intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-methylpyridine (B42270) to obtain the 3-nitro intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-nitro-4-methylpyridine, which typically proceeds via a three-step process: N-oxidation of 4-methylpyridine, nitration of the resulting N-oxide, and subsequent deoxygenation.

Q1: Why is my yield of 4-methylpyridine-N-oxide low in the initial oxidation step?

A1: Low yields in the N-oxidation of 4-methylpyridine can stem from several factors:

  • Incomplete Reaction: The oxidation of pyridines can be slow. Ensure the reaction has gone to completion by monitoring it with thin-layer chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Oxidizing Agent: While hydrogen peroxide in glacial acetic acid is commonly used, its concentration and stability are crucial. Ensure you are using a fresh, properly stored hydrogen peroxide solution.

  • Improper Temperature Control: The reaction is exothermic. Maintaining the recommended temperature range is critical to prevent side reactions and decomposition of the product.

  • Loss During Workup: The workup often involves removing acetic acid and water under reduced pressure. Aggressive heating during this step can lead to product loss. Ensure a controlled distillation process.

Q2: I am observing the formation of multiple nitrated products during the nitration of 4-methylpyridine-N-oxide. How can I improve the selectivity for the 3-nitro isomer?

A2: The formation of multiple nitro isomers is a common challenge. To enhance the selectivity for 3-nitro-4-methylpyridine-N-oxide:

  • Strict Temperature Control: The nitration of pyridine-N-oxides is highly exothermic. Maintaining a low and consistent temperature during the addition of the nitrating agent is paramount to prevent over-nitration and the formation of undesired isomers.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture (typically fuming nitric acid and concentrated sulfuric acid) dropwise to the solution of 4-methylpyridine-N-oxide. This ensures a low concentration of the nitronium ion at any given time, favoring mono-nitration at the most reactive position.

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess will significantly increase the probability of di-nitration.

Q3: The deoxygenation of 3-nitro-4-methylpyridine-N-oxide is resulting in a low yield of the final product. What could be the issue?

A3: Low yields during the deoxygenation step can be attributed to several factors:

  • Inefficient Reducing Agent: The choice of reducing agent is critical. Phosphorus trichloride (B1173362) (PCl₃) is a common reagent for this transformation. Ensure it is of good quality and used in the correct stoichiometric amount. Other reagents like sodium dithionite (B78146) can also be employed, but reaction conditions will need to be optimized.

  • Side Reactions with the Reducing Agent: While PCl₃ is effective for deoxygenation, it can sometimes lead to the formation of chlorinated byproducts if the reaction conditions are not carefully controlled. Running the reaction at the recommended temperature and for the specified time is crucial.

  • Product Loss During Workup: The workup for the deoxygenation reaction often involves neutralization and extraction. Ensure that the pH is carefully adjusted and that the appropriate solvent is used for extraction to minimize product loss.

Frequently Asked Questions (FAQs)

Q: What are the primary side reactions to be aware of during the nitration of 4-methylpyridine?

A: The direct nitration of 4-methylpyridine is generally low-yielding and prone to side reactions. The most effective route involves the synthesis of the N-oxide followed by nitration. The primary side reactions of concern during the nitration of 4-methylpyridine-N-oxide are:

  • Over-nitration: The introduction of more than one nitro group onto the pyridine (B92270) ring. This is more likely to occur with a large excess of the nitrating agent and at higher temperatures.

  • Formation of other isomers: While the 3-position is the primary site of nitration for 4-methylpyridine-N-oxide, small amounts of other isomers may be formed.

  • Ring Oxidation/Degradation: The strong oxidizing conditions of the nitration reaction can lead to the degradation of the pyridine ring, especially if the temperature is not well-controlled.

Q: Is it possible to directly nitrate (B79036) 4-methylpyridine to obtain the 3-nitro intermediate?

A: Direct nitration of 4-methylpyridine is challenging due to the electron-withdrawing nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. The reaction requires harsh conditions and often results in low yields and a mixture of products. The N-oxidation of the pyridine nitrogen increases the electron density of the ring, facilitating nitration under milder conditions and with better regioselectivity.

Q: What are the safety precautions I should take during this synthesis?

A: This synthesis involves the use of hazardous materials and requires strict adherence to safety protocols:

  • Strong Acids: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Both the N-oxidation and nitration steps are exothermic. Proper cooling and controlled addition of reagents are necessary to prevent runaway reactions.

  • Phosphorus Trichloride: PCl₃ is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylpyridine-N-oxide

This protocol is adapted from the synthesis of 3-methylpyridine-1-oxide.[1]

  • Reaction Setup: In a round-bottom flask, add freshly distilled 4-methylpyridine to glacial acetic acid.

  • Addition of Oxidant: With shaking, slowly add 30% hydrogen peroxide to the mixture.

  • Heating: Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

  • Workup: Remove the excess acetic acid and water under reduced pressure. The crude 4-methylpyridine-N-oxide can then be purified by vacuum distillation.

Protocol 2: Nitration of 4-Methylpyridine-N-oxide to 3-Nitro-4-methylpyridine-N-oxide

This protocol is based on the nitration of 3-methylpyridine-1-oxide.[1]

  • Dissolution: Add 4-methylpyridine-N-oxide to cold (0–5°C) concentrated sulfuric acid in a round-bottom flask immersed in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add fuming yellow nitric acid in portions, maintaining the temperature below 10°C.

  • Reaction: Attach a condenser and slowly raise the temperature to 95–100°C. A vigorous reaction will commence, which should be controlled with an ice-water bath. After the vigorous reaction subsides, continue heating at 100–105°C for 2 hours.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with sodium carbonate to precipitate the yellow crystalline product. The crude product can be collected by filtration and purified by recrystallization.

Protocol 3: Deoxygenation of 3-Nitro-4-methylpyridine-N-oxide

This is a general procedure based on the deoxygenation of nitropyridine-N-oxides using phosphorus trichloride.[2]

  • Reaction Setup: Dissolve 3-nitro-4-methylpyridine-N-oxide in a suitable solvent such as chloroform (B151607) in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reducing Agent: Slowly add phosphorus trichloride (PCl₃) to the solution at room temperature.

  • Heating: Heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and carefully pour it into a beaker of crushed ice and water. Neutralize the solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent. The organic layer is then dried and the solvent is removed to yield the crude 3-nitro-4-methylpyridine, which can be further purified by chromatography or recrystallization.

Data Presentation

Table 1: Potential Side Products in the Nitration of 4-Methylpyridine-N-oxide

Side ProductPotential CauseMitigation Strategy
2,3-Dinitro-4-methylpyridineOver-nitration due to excess nitrating agent or high temperature.Use a minimal excess of the nitrating agent and maintain strict temperature control.
Other mono-nitro isomersLack of complete regioselectivity.Optimize reaction conditions (temperature, solvent) to favor the formation of the 3-nitro isomer.
Ring-opened/degradation productsHarsh reaction conditions (high temperature, strong oxidizing medium).Maintain careful temperature control and use the mildest effective nitrating conditions.
Chlorinated byproducts (in deoxygenation)Use of PCl₃ as the deoxygenating agent.Control reaction temperature and time; consider alternative deoxygenating agents like sodium dithionite.

Visualizations

experimental_workflow start 4-Methylpyridine n_oxidation N-Oxidation (H2O2, Acetic Acid) start->n_oxidation intermediate1 4-Methylpyridine-N-oxide n_oxidation->intermediate1 purification1 Purification (Distillation) intermediate1->purification1 nitration Nitration (Fuming HNO3, H2SO4) intermediate2 3-Nitro-4-methylpyridine-N-oxide nitration->intermediate2 purification2 Purification (Recrystallization) intermediate2->purification2 deoxygenation Deoxygenation (PCl3 or Na2S2O4) product 3-Nitro-4-methylpyridine deoxygenation->product purification3 Purification (Chromatography/ Recrystallization) product->purification3 purification1->nitration purification2->deoxygenation

Caption: Experimental workflow for the synthesis of 3-nitro-4-methylpyridine.

reaction_conditions cluster_outcomes conditions Reaction Conditions temp Temperature conditions->temp nitrating_agent Nitrating Agent Concentration conditions->nitrating_agent addition_rate Addition Rate conditions->addition_rate desired_product High Yield of 3-Nitro-4-methylpyridine-N-oxide temp->desired_product Low & Controlled side_products Increased Side Products (Over-nitration, Isomers, Degradation) temp->side_products High & Uncontrolled nitrating_agent->desired_product Slight Excess nitrating_agent->side_products Large Excess addition_rate->desired_product Slow addition_rate->side_products Fast product_dist Product Distribution

Caption: Influence of reaction conditions on product distribution.

References

Overcoming harsh reaction conditions in 3-Amino-4-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-methylpyridine. Our focus is on overcoming the challenges associated with traditionally harsh reaction conditions by highlighting a milder, more efficient synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges and harsh conditions in traditional this compound synthesis?

A1: Traditional synthesis methods for this compound often involve harsh reaction conditions that can be difficult to manage in a laboratory setting and challenging to scale up. A notable example is the nitration of 4-picoline, which requires extremely low temperatures (-78°C) and the use of hazardous reagents like dinitrogen pentoxide (N₂O₅). These methods are often plagued by poor selectivity, leading to the formation of unwanted isomers and a lower yield of the desired product. Another approach involves the high-temperature (160-170°C) and high-pressure amination of 3-halo-4-methylpyridines, which necessitates specialized equipment like autoclaves.

Q2: Is there a milder and more efficient method for synthesizing this compound?

A2: Yes, a newer, more efficient method involves the metal oxide-catalyzed amination of 4-methylpyridine-3-boronic acid. This approach offers significant advantages, including milder reaction conditions (typically room temperature), shorter reaction times, and high yields (often exceeding 80%). This method avoids the use of hazardous reagents and extreme temperatures, making it a more practical and safer alternative for both lab-scale and industrial production.

Q3: What is the role of the metal oxide catalyst in the synthesis from 4-methylpyridine-3-boronic acid?

A3: In the amination of 4-methylpyridine-3-boronic acid, the metal oxide acts as a catalyst to facilitate the replacement of the boronic acid group with an amino group. While the precise mechanism can be complex and may vary with the specific metal oxide used, it is generally understood that the catalyst activates the carbon-boron bond, making it more susceptible to nucleophilic attack by the ammonia (B1221849) source.

Q4: How do I monitor the progress of the reaction?

A4: The progress of the synthesis of this compound from 4-methylpyridine-3-boronic acid can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexanes), you can visualize the consumption of the starting material and the formation of the product. Staining techniques, such as using a curcumin-based stain, can be employed to specifically detect boronic acids, which can help in determining the completion of the reaction.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible CauseRecommended Solution
Inactive Catalyst The metal oxide catalyst may be old or of poor quality. Use a fresh batch of high-purity metal oxide. Ensure the catalyst has been stored under appropriate conditions to prevent deactivation.
Poor Quality Starting Material The 4-methylpyridine-3-boronic acid may be impure or have degraded. It is known that some arylboronic acids can be unstable and undergo protodeboronation.[1] Verify the purity of the starting material by NMR or melting point analysis. If necessary, purify the boronic acid before use.
Inefficient Ammonia Source The chosen inorganic ammonia source may not be optimal for the specific catalyst and solvent system. Refer to the data table below for tested combinations. Ensure the concentration of the ammonia source is sufficient.
Suboptimal Reaction Temperature While the reaction is generally performed at room temperature, slight adjustments may be necessary depending on the specific reagents. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be beneficial, but this should be monitored carefully to avoid side reactions.
Problem 2: Presence of Significant Impurities in the Crude Product
Possible CauseRecommended Solution
Protodeboronation of Starting Material A common side reaction with arylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-picoline as a byproduct.[1] This can be minimized by ensuring the reaction conditions are not overly acidic or basic and by using a high-quality boronic acid.
Incomplete Reaction If the reaction is not allowed to proceed to completion, the crude product will be contaminated with the starting material. Monitor the reaction closely by TLC until the starting material is no longer visible.
Side Reactions from Ammonia Source The use of certain ammonium (B1175870) salts can sometimes lead to the formation of byproducts. Ensure the stoichiometry of the reagents is correct. If issues persist, consider using aqueous ammonia as the ammonia source.
Catalyst-Related Byproducts In some cases, the metal oxide catalyst can promote side reactions. Ensure the catalyst loading is not excessive. Trying a different metal oxide catalyst from the data table below may resolve the issue.
Problem 3: Difficulty in Product Purification and Isolation
Possible CauseRecommended Solution
Contamination with Inorganic Salts After the reaction, inorganic salts from the ammonia source will be present. To remove these, after filtration of the catalyst, the filtrate should be concentrated. The resulting solid can then be taken up in an organic solvent in which the product is soluble but the inorganic salts are not, followed by filtration. A subsequent recrystallization should yield the pure product.
Product Fails to Crystallize If the product "oils out" or fails to crystallize from ethyl acetate, this may be due to residual impurities. Try adding a small amount of a non-polar solvent like hexanes to the ethyl acetate solution to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation. If these methods fail, purification by column chromatography may be necessary.
Low Recovery After Recrystallization A low recovery can result from using too much recrystallization solvent. Use the minimum amount of hot ethyl acetate to dissolve the crude product. Cooling the solution slowly to room temperature and then in an ice bath will maximize crystal formation.

Data Presentation

The following table summarizes various successful reaction conditions for the synthesis of this compound from 4-methylpyridine-3-boronic acid, demonstrating the versatility of this milder approach.

CatalystAmmonia SourceSolvent(s)Reaction Time (hours)Yield (%)
Copper(I) oxide28% Aqueous AmmoniaMethanol (B129727)295
Silver(I) oxide28% Aqueous AmmoniaMethanol1-
Copper(II) oxideAmmonium sulfateAcetonitrile, Water485
Zinc oxideAmmonium chlorideEthanol, Water684
Cobalt(II) oxideAmmonium acetateMethanol, Water488
Copper(I) oxideAmmonium carbonateWater486

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Copper(I) Oxide Catalyst

This protocol is based on a high-yield example from the literature.

Materials:

  • 4-methylpyridine-3-boronic acid (27.4 g, 0.2 mol)

  • Methanol (50 mL)

  • 28% Aqueous Ammonia (128 g, 1.0 mol)

  • Copper(I) oxide (2.9 g, 0.02 mol)

  • Ethyl acetate (for recrystallization)

  • Round-bottom flask equipped with a magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-methylpyridine-3-boronic acid (27.4 g, 0.2 mol), methanol (50 mL), 28% aqueous ammonia (128 g, 1.0 mol), and copper(I) oxide (2.9 g, 0.02 mol).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.

  • Once the reaction is complete, filter the mixture by suction filtration to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Recrystallize the crude solid from ethyl acetate to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: - 4-methylpyridine-3-boronic acid - Ammonia Source - Metal Oxide Catalyst - Solvent reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction filtration Filter to Remove Catalyst reaction->filtration concentration Concentrate Filtrate (Rotary Evaporator) filtration->concentration recrystallization Recrystallize from Ethyl Acetate concentration->recrystallization product Pure this compound recrystallization->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low or No Product? check_catalyst Is Catalyst Active? start->check_catalyst Yes success Successful Reaction start->success No check_reagents Are Reagents Pure? check_catalyst->check_reagents Yes solution_catalyst Use Fresh Catalyst check_catalyst->solution_catalyst No check_conditions Are Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Purify/Verify Starting Materials check_reagents->solution_reagents No solution_conditions Adjust Temperature/ Ammonia Source check_conditions->solution_conditions No check_conditions->success Yes solution_catalyst->success solution_reagents->success solution_conditions->success

Caption: A decision tree for troubleshooting low-yield reactions.

References

Optimization of catalyst loading for 3-Amino-4-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Amino-4-methylpyridine, a key intermediate in the preparation of various pharmaceutical compounds. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes are reported for the synthesis of this compound. The most prevalent methods start from either 3-halo-4-methylpyridine or 4-methylpyridine-3-boronic acid. Another route involves the nitration of 4-methylpyridine (B42270) followed by reduction, though this can present challenges with regioselectivity and harsh reaction conditions.[1][2]

Q2: Which catalysts are typically used for the synthesis of this compound?

A2: The choice of catalyst depends on the synthetic route. For syntheses starting from 4-methylpyridine-3-boronic acid, metal oxides such as copper oxide, zinc oxide, or silver oxide are commonly employed.[3][4] In the case of amination of 3-halo-4-methylpyridine, copper salts like copper sulfate (B86663) are often used as catalysts.[1] For cross-coupling strategies, palladium catalysts may also be relevant.[5]

Q3: What is a typical catalyst loading for this synthesis?

A3: Catalyst loading can vary significantly based on the specific methodology and catalyst chosen. For metal oxide catalysts in the synthesis from 4-methylpyridine-3-boronic acid, molar ratios of starting material to catalyst can range from 1:0.05 to 1:0.2.[3][4] For copper sulfate catalyzed amination of 3-bromo-4-methylpyridine (B15001), the mass of the catalyst can be around 3-7% of the mass of the starting halide.[1]

Q4: How does catalyst loading affect the reaction yield and time?

A4: Generally, optimizing catalyst loading is crucial for maximizing yield and minimizing reaction time. Insufficient catalyst may lead to incomplete conversion and low yields. Conversely, excessive catalyst loading is not always beneficial and can sometimes lead to increased side reactions or complicate product purification, while also increasing costs. The optimal loading should be determined experimentally for each specific set of reaction conditions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Inactive or poor-quality catalyst.Ensure the catalyst is from a reliable source and has been stored correctly. Consider trying a new batch of catalyst.
Sub-optimal catalyst loading.Perform a catalyst loading screen to determine the optimal concentration. Start with the recommended loading from literature and vary it incrementally.
Inefficient reaction conditions (temperature, pressure, time).Review the reaction parameters. For amination of 3-bromo-4-methylpyridine with copper sulfate, temperatures of 160-180°C are often required.[1] Reactions with metal oxides from boronic acid can proceed at room temperature.[3][4]
Poor quality of starting materials or reagents.Verify the purity of starting materials (e.g., 4-methylpyridine-3-boronic acid, 3-bromo-4-methylpyridine) and other reagents. Purify if necessary.
Formation of Significant Byproducts Non-selective reaction.Adjust the catalyst loading. In some cases, a lower catalyst loading can improve selectivity. Also, re-evaluate the reaction temperature and time.
Homocoupling of starting materials.This can be an issue in cross-coupling reactions. Modifying the ligand-to-metal ratio or using a different catalyst system might be necessary.
Difficult Product Isolation/Purification Residual catalyst in the product.Ensure proper work-up procedures to remove the catalyst. This may involve filtration through celite or specific extraction techniques.
Presence of unreacted starting materials and byproducts.Optimize the reaction to drive it to completion. Employ appropriate purification techniques such as recrystallization or column chromatography. The final product is often recrystallized from ethyl acetate (B1210297).[1][3]
Reaction Fails to Initiate or Stalls Catalyst poisoning.Ensure all glassware is thoroughly cleaned and dried, and that solvents are of appropriate purity and anhydrous if required. Certain functional groups on the starting material or impurities can act as catalyst poisons.
Insufficient mixing.Ensure adequate stirring, especially for heterogeneous reactions, to facilitate proper contact between the reactants and the catalyst.

Data on Catalyst Loading and Reaction Outcomes

The following tables summarize quantitative data from various reported syntheses of this compound, highlighting the impact of different catalysts and their loading on reaction yield and duration.

Table 1: Synthesis from 4-methylpyridine-3-boronic acid with Metal Oxide Catalysts [3][4]

CatalystCatalyst Loading (mol% relative to boronic acid)Ammonia (B1221849) SourceSolventReaction Time (h)Yield (%)
Copper(I) Oxide (Cu₂O)1028% Ammonia solutionMethanol295
Silver(I) Oxide (Ag₂O)528% Ammonia solutionMethanol1-
Copper(II) Oxide (CuO)10Ammonium SulfateAcetonitrile/Water485
Zinc Oxide (ZnO)20Ammonium ChlorideEthanol/Water684

Table 2: Synthesis from 3-bromo-4-methylpyridine with Copper Sulfate Catalyst [1]

Catalyst Loading (g per 150g of starting material)Ammonia SourceSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)
5gAmmonia gasMethanol1605895
5gConcentrated ammonia waterWater180-890

Experimental Protocols

1. Synthesis of this compound from 4-methylpyridine-3-boronic acid using Copper(I) Oxide Catalyst [4]

  • Reaction Setup: In a flask equipped with a mechanical stirrer, add 27.4g (0.2 mol) of 4-methylpyridine-3-boronic acid, 50ml of methanol, 128g (1 mol) of 28% ammonia solution, and 2.9g (0.02 mol) of copper(I) oxide.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Work-up and Purification: After the reaction is complete, filter the mixture by suction. Concentrate the filtrate under reduced pressure. The resulting solid is then recrystallized from ethyl acetate to yield pure this compound.

2. Synthesis of this compound from 3-bromo-4-methylpyridine using Copper Sulfate Catalyst [1]

  • Reaction Setup: In a high-pressure autoclave, add 300ml of methanol, 150g of 3-bromo-4-methylpyridine, and 5g of copper sulfate.

  • Reaction Execution: Introduce ammonia gas into the autoclave until the pressure reaches 5 atm. Heat the mixture to 160°C and maintain for 8 hours.

  • Work-up and Purification: After cooling the reactor, filter the mixture by suction. Concentrate the filtrate under reduced pressure. Recrystallize the obtained solid from ethyl acetate to get this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reactants Prepare Reactants: - this compound precursor - Ammonia source - Solvent setup Combine Reactants and Catalyst prep_reactants->setup prep_catalyst Prepare Catalyst: - Weigh appropriate amount prep_catalyst->setup prep_glassware Prepare Glassware: - Clean and dry flask/autoclave prep_glassware->setup react Run Reaction: - Set Temperature - Set Pressure (if applicable) - Stir setup->react monitor Monitor Progress (TLC) react->monitor Periodically monitor->react filter Filter Reaction Mixture monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Recrystallize/Purify Product concentrate->purify analyze Analyze Final Product purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_execution Execution Issues start Low Product Yield cat_quality Check Catalyst Quality start->cat_quality cat_loading Optimize Catalyst Loading start->cat_loading cond_params Verify Temp/Pressure/Time start->cond_params cond_reagents Check Reagent Purity start->cond_reagents exec_mixing Ensure Adequate Mixing start->exec_mixing exec_purity Check for Catalyst Poisons start->exec_purity solution_new_cat Use New Catalyst Batch cat_quality->solution_new_cat Poor Quality solution_screen Perform Loading Screen cat_loading->solution_screen Sub-optimal solution_adjust Adjust Reaction Parameters cond_params->solution_adjust Incorrect solution_purify Purify Starting Materials cond_reagents->solution_purify Impure solution_stir Increase Stirring Rate exec_mixing->solution_stir Insufficient solution_clean Use Pure Solvents/Reagents exec_purity->solution_clean Present

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Minimizing by-product formation in the amination of 3-halo-4-methylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 3-halo-4-methylpyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing by-product formation and troubleshooting common issues encountered during these synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems encountered during the amination of 3-halo-4-methylpyridines, focusing primarily on the widely used Buchwald-Hartwig cross-coupling reaction.

Q1: My reaction is producing a significant amount of 4-methylpyridine (B42270) (hydrodehalogenation by-product). How can I minimize this?

A1: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction in palladium-catalyzed aminations. It often arises when the rate of reductive elimination of the desired C-N bond is slow, allowing for competing pathways to occur.

Troubleshooting Strategies:

  • Ligand Selection: Employing bulky, electron-rich phosphine (B1218219) ligands can accelerate the rate of C-N reductive elimination, thereby outcompeting the hydrodehalogenation pathway. Ligands like XPhos, RuPhos, and BrettPhos are often effective.

  • Base Selection: The choice of base can be critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions. Consider screening other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (B84403) (K₃PO₄).

  • Lower Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the hydrodehalogenation side reaction. However, this may also slow down the desired amination, so careful optimization is required.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to catalyst decomposition and the formation of palladium hydrides that can participate in hydrodehalogenation.

Q2: I am observing the formation of diaryl- or triarylamines as by-products. What is the cause and how can I prevent it?

A2: The formation of diaryl- or triarylamines occurs when the initially formed aminopyridine product competes with the starting amine as a nucleophile, reacting with another molecule of the 3-halo-4-methylpyridine.

Troubleshooting Strategies:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine nucleophile can help to outcompete the aminopyridine product for the catalyst.

  • Ligand Choice: The steric bulk of the phosphine ligand can influence the selectivity. A bulkier ligand can disfavor the coupling of the more sterically hindered aminopyridine product.

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the reaction of the primary amine.

  • Slow Addition: In some cases, slow addition of the 3-halo-4-methylpyridine to the reaction mixture containing the amine, catalyst, and base can help to maintain a low concentration of the halo-pyridine and minimize the formation of poly-arylated products.

Q3: My reaction yield is low, and the conversion of the starting material is incomplete. What are the likely causes?

A3: Low yields and incomplete conversion can stem from several factors, including catalyst deactivation, poor reagent purity, or suboptimal reaction conditions.

Troubleshooting Strategies:

  • Catalyst Deactivation: The pyridine (B92270) nitrogen can coordinate to the palladium catalyst and inhibit its activity. Using ligands that are more effective at preventing this coordination, such as bulky biaryl phosphine ligands, can be beneficial. Also, ensure that your reagents and solvents are free of impurities that could poison the catalyst.

  • Purity of Reagents: Use high-purity starting materials and anhydrous, degassed solvents. Water and oxygen can significantly impact the efficiency of the catalytic cycle.

  • Reaction Conditions: Systematically screen reaction parameters such as temperature, solvent, and base. For instance, while toluene (B28343) is a common solvent, dioxane or THF may be more suitable for certain substrate combinations.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the influence of different reaction parameters on the yield of the desired aminopyridine and the formation of common by-products. The data is representative and based on optimization studies of similar bromopyridine substrates.

Table 1: Ligand Screening for the Amination of a Bromopyridine

EntryLigandYield of Aminopyridine (%)Yield of Hydrodehalogenation (%)
1P(o-tol)₃4530
2BINAP7515
3XPhos92<5
4RuPhos95<5

Reaction Conditions: Bromopyridine (1 mmol), Amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (1 mol%), Ligand (2 mol%), Toluene, 100 °C, 12 h.

Table 2: Base and Solvent Optimization

EntryBaseSolventYield of Aminopyridine (%)
1NaOtBuToluene92
2K₃PO₄Toluene65
3LiHMDSToluene88
4NaOtBuDioxane96
5NaOtBuTHF78

Reaction Conditions: Bromopyridine (1 mmol), Amine (1.2 mmol), Base (1.4 mmol), Pd₂(dba)₃/XPhos catalyst system, 100 °C, 12 h.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Bromo-4-methylpyridine (B15001)

This protocol provides a general starting point for the palladium-catalyzed amination of 3-bromo-4-methylpyridine.

Materials:

  • 3-Bromo-4-methylpyridine

  • Amine

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv) under an inert atmosphere (argon or nitrogen).

  • Add the palladium precatalyst (0.02 mmol, 2 mol%).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Buchwald-Hartwig Catalytic Cycle and By-product Formation

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Amine Amido Palladium Amido Complex AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product 3-Amino-4-methylpyridine Amido->Product Hydrodehalogenation Hydrodehalogenation (4-Methylpyridine) Amido->Hydrodehalogenation β-Hydride Elimination ArylHalide 3-Halo-4-methylpyridine Amine Amine (R-NH2) Diarylamine Diarylamine By-product Product->Diarylamine + Aryl Halide (Further Coupling) Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination and pathways to by-products.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or Incomplete Conversion CheckPurity Check Purity of Reagents & Solvents Start->CheckPurity CheckAtmosphere Ensure Strict Inert Atmosphere CheckPurity->CheckAtmosphere CheckPurity->CheckAtmosphere If pure OptimizeLigand Optimize Ligand CheckAtmosphere->OptimizeLigand CheckAtmosphere->OptimizeLigand If inert OptimizeBase Optimize Base OptimizeLigand->OptimizeBase OptimizeSolvent Optimize Solvent OptimizeBase->OptimizeSolvent OptimizeTemp Optimize Temperature OptimizeSolvent->OptimizeTemp Success Improved Yield OptimizeTemp->Success

Caption: A logical workflow for troubleshooting low yields in amination reactions.

Troubleshooting low conversion rates in 3-Amino-4-methylpyridine preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Amino-4-methylpyridine, a key intermediate in pharmaceutical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary industrial synthesis routes for this compound include:

  • Amination of 3-halo-4-methylpyridine: This involves the reaction of a 3-chloro or 3-bromo-4-methylpyridine (B15001) with an ammonia (B1221849) source, often using a copper or palladium catalyst.

  • Reaction of 4-methylpyridine-3-boronic acid with an ammonia source: This method utilizes a metal oxide catalyst to facilitate the formation of the C-N bond.[1]

  • Reduction of 3-nitro-4-methylpyridine: This involves the reduction of the nitro group to an amine using methods like catalytic hydrogenation (e.g., Pd/C) or metal/acid reduction.

Q2: My reaction to produce this compound has a very low conversion rate. What are the general areas I should investigate?

A2: Low conversion rates can stem from several factors. Key areas to troubleshoot include:

  • Catalyst Activity: The catalyst may be inactive or poisoned.

  • Reaction Conditions: Temperature, pressure, and reaction time may be suboptimal.

  • Reagent Quality: The purity of starting materials, solvents, and reagents is critical.

  • Atmosphere Control: Many catalytic systems are sensitive to air and moisture.[2]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

Troubleshooting Specific Synthesis Routes

Route 1: Amination of 3-halo-4-methylpyridine (e.g., Buchwald-Hartwig Amination)

Q3: I am experiencing low yields in the amination of 3-bromo-4-methylpyridine. What are the likely causes?

A3: Low yields in the Buchwald-Hartwig amination of pyridine (B92270) halides are frequently due to catalyst inhibition. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, deactivating it.[2][3][4] Other potential issues include:

  • Suboptimal Ligand/Base Combination: The choice of ligand and base is crucial to prevent catalyst poisoning and promote the reaction.

  • Hydrodehalogenation: A common side reaction where the halogen is replaced by a hydrogen atom.[3]

  • Poor Solubility: The starting materials or reagents may not be sufficiently soluble in the chosen solvent.[2][3]

Troubleshooting Guide: Amination of 3-halo-4-methylpyridine

IssuePotential CauseRecommended Solution
Low Conversion Catalyst Deactivation: Pyridine nitrogen is poisoning the palladium catalyst.* Ligand Selection: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) to shield the palladium center.[2][3] * Catalyst Loading: A higher catalyst loading may be necessary.
Incorrect Base: The base may be too weak or incompatible with the substrate.* Screen different bases. While NaOtBu is common, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective and minimize side reactions.[3][5]
Suboptimal Solvent: Poor solubility of reactants.* For polar pyridine substrates, consider more polar aprotic solvents like DMF or t-BuOH. Be aware that some solvents can also coordinate to the catalyst.[3]
Side Product Formation Hydrodehalogenation: Reductive elimination is slow compared to competing pathways.* Ligand Modification: Employ bulkier, more electron-donating ligands to accelerate C-N bond formation.[3] * Lower Temperature: Reducing the reaction temperature may disfavor the side reaction.[3]
Reaction Stalls Catalyst Decomposition: Formation of palladium black.* Ensure a strictly inert atmosphere (argon or nitrogen) and use degassed solvents.[2][3] * Avoid prolonged exposure to high temperatures (>120 °C).[2]

Experimental Workflow: Troubleshooting Low Yield in Buchwald-Hartwig Amination

G start Low Conversion Rate Observed check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Optimized? check_catalyst->check_conditions Yes optimize_catalyst Screen Ligands (e.g., XPhos, RuPhos) and Palladium Source check_catalyst->optimize_catalyst No check_reagents Are Reagents Pure and Dry? check_conditions->check_reagents Yes optimize_base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) check_conditions->optimize_base No purify_reagents Purify Starting Materials and Dry Solvents check_reagents->purify_reagents No end Improved Yield check_reagents->end Yes optimize_catalyst->check_conditions optimize_solvent Screen Solvents (e.g., Toluene, Dioxane, t-BuOH) optimize_base->optimize_solvent optimize_temp Vary Temperature (80-110 °C) optimize_solvent->optimize_temp optimize_temp->check_reagents purify_reagents->end

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Route 2: Synthesis from 4-methylpyridine-3-boronic acid

Q4: My reaction using 4-methylpyridine-3-boronic acid is giving a poor yield. What could be the problem?

A4: A common issue with pyridine boronic acids is their susceptibility to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[5] Other factors include:

  • Catalyst Inactivity: The chosen metal oxide catalyst may not be sufficiently active.

  • Incomplete Reaction: The reaction time may be too short.

Troubleshooting Guide: Synthesis from 4-methylpyridine-3-boronic acid

IssuePotential CauseRecommended Solution
Low Conversion Protodeboronation of Boronic Acid: Loss of the boronic acid functionality.* Consider using the pinacol (B44631) ester or trifluoroborate salt of the boronic acid, which are generally more stable.[5] * Minimize the amount of water in the reaction mixture if possible.
Inactive Catalyst: The metal oxide catalyst is not promoting the reaction.* Screen different metal oxide catalysts (e.g., copper oxide, silver oxide, zinc oxide).[1] * Ensure the catalyst is of high purity and has not been deactivated by improper storage.
Incomplete Reaction: Insufficient reaction time.* Monitor the reaction progress using TLC. The reaction time can vary from 1 to 6 hours depending on the specific conditions.[1]

Logical Relationship: Key Parameters for Boronic Acid Route

G yield High Yield of This compound boronic_acid Stable Boronic Acid Derivative (e.g., Pinacol Ester) boronic_acid->yield catalyst Active Metal Oxide Catalyst (e.g., CuO, Ag2O) catalyst->yield ammonia_source Appropriate Ammonia Source (e.g., NH4OH, (NH4)2SO4) ammonia_source->yield solvent Suitable Solvent System (e.g., Methanol, Acetonitrile/Water) solvent->yield

Caption: Key factors influencing the yield of this compound from boronic acid.

Quantitative Data Summary

The following tables summarize yield data from various published methods for the synthesis of this compound.

Table 1: Synthesis from 3-halo-4-methylpyridine

HalideCatalystAmmonia SourceSolventTemperature (°C)Time (h)Yield (%)
3-bromo-4-methylpyridineCopper SulfateAmmonia (5 atm)Methanol160895
3-bromo-4-methylpyridineCopper SulfateConc. Ammonia Water-180890
3-chloro-4-methylpyridineCopper SulfateAmmonia (5 atm)Methanol1802473
Data sourced from patent CN100999491A.[6]

Table 2: Synthesis from 4-methylpyridine-3-boronic acid

CatalystAmmonia SourceSolventTime (h)Yield (%)
Copper OxynitrideAmmonia (28%)Methanol295
Silver OxideAmmonia (28%)Methanol195
Copper OxideAmmonium SulfateAcetonitrile/Water485
Zinc OxideAmmonium ChlorideEthanol/Water684
Data sourced from patent CN104356057A.[1]

Experimental Protocols

Protocol 1: Amination of 3-bromo-4-methylpyridine

This protocol is adapted from patent CN100999491A.[6]

  • Reaction Setup: In a high-pressure autoclave, add 300ml of methanol, 150g of 3-bromo-4-methylpyridine, and 5g of copper sulfate.

  • Ammonia Addition: Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.

  • Reaction: Heat the mixture to 160°C and maintain for 8 hours with stirring.

  • Work-up: Cool the reactor to room temperature. Filter the reaction mixture by suction.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from ethyl acetate (B1210297) to obtain this compound.

Protocol 2: Synthesis from 4-methylpyridine-3-boronic acid

This protocol is based on information from patent CN104356057A.[1]

  • Reaction Setup: In a flask equipped with a mechanical stirrer, add 27.4g (0.2mol) of 4-picoline-3-boronic acid, 50ml of methanol, 128g (1mol) of aqueous ammonia (28% mass concentration), and 2.9g (0.02mol) of copper oxynitride.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.

  • Work-up: After the reaction is complete, filter the mixture by suction.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the obtained solid with ethyl acetate to yield this compound.

References

Technical Support Center: Sustainable Synthesis of 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sustainable synthesis of 3-Amino-4-methylpyridine, a key intermediate in the production of the anti-AIDS drug Nevirapine.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most promising sustainable synthesis routes for this compound?

A1: Recent advancements have focused on moving away from hazardous reagents and harsh conditions.[2][5] The most prominent sustainable methods include:

  • Metal-Catalyzed Amination of 4-methylpyridine-3-boronic acid: This one-step reaction utilizes an inorganic amide as the ammonia (B1221849) source and a metal oxide as a catalyst, offering high yields (84-95%) under mild, room temperature conditions.[2][6]

  • Ammonolysis of 3-halo-4-picoline: This method involves the reaction of 3-bromo-4-picoline with ammonia in the presence of a copper catalyst at elevated temperatures and pressures, also achieving high yields (90-95%).[5]

Q2: What are the main advantages of using the 4-methylpyridine-3-boronic acid route?

A2: This route is considered more sustainable due to several factors:

  • Mild Reaction Conditions: The reaction proceeds at room temperature, reducing energy consumption.[2][6]

  • High Yields: It consistently produces high yields of the desired product.[2][6]

  • Simplified Process: It is a one-step synthesis, which simplifies the overall manufacturing process.[2]

  • Avoidance of Harsh Reagents: It avoids the use of strong acids and hazardous nitrating agents common in older methods.[1][3]

Q3: Are there any safety concerns with the ammonolysis of 3-halo-4-picoline?

A3: Yes, this method requires the use of a high-pressure autoclave and elevated temperatures (160-180°C), which presents potential safety hazards if not handled correctly.[5] It is crucial to use appropriate safety equipment and procedures when running this reaction.

Q4: What are the common catalysts used in the 4-methylpyridine-3-boronic acid route?

A4: A variety of metal oxides have been shown to be effective catalysts, including:

  • Copper(I) oxide (Cu₂O)

  • Copper(II) oxide (CuO)

  • Silver(I) oxide (Ag₂O)

  • Zinc oxide (ZnO)

  • Cobalt(II) oxide (CoO)[2][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Inactive Catalyst: The metal oxide catalyst may be old or of poor quality.- Use a fresh batch of high-purity catalyst.- Consider pre-treating the catalyst (e.g., by heating under vacuum) to remove any adsorbed impurities.
Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction stalls, try extending the reaction time.- Ensure efficient stirring to maintain a homogenous reaction mixture.
Suboptimal Ammonia Source/Concentration: The choice and concentration of the ammonia source can impact yield.- Experiment with different inorganic amides (e.g., ammonium (B1175870) chloride, ammonium sulfate, ammonium acetate) or concentrated ammonia solution as described in the protocols.[2][5][6]- Adjust the molar ratio of the ammonia source to the starting material.
Product Purification Difficulties Presence of Unreacted Starting Material: Incomplete reaction can lead to contamination.- Optimize reaction conditions to ensure full conversion (see "Low Yield").- Utilize recrystallization with an appropriate solvent like ethyl acetate (B1210297) to purify the product.[5][6]
Formation of Side Products: Undesired side reactions may be occurring.- Analyze the crude product by NMR or LC-MS to identify impurities.- Adjusting the reaction temperature or catalyst may minimize side product formation.
Inconsistent Results Variability in Reagent Quality: The purity of starting materials, especially the 4-methylpyridine-3-boronic acid, can affect the outcome.- Use reagents from a reliable supplier and check their purity before use.
Atmospheric Moisture: Some reagents may be sensitive to moisture.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Data Presentation

Table 1: Comparison of Sustainable Synthesis Routes for this compound

Route Starting Material Catalyst Ammonia Source Solvent Temp. Time Yield Reference
14-picoline-3-boronic acidCopper(I) oxide28% Ammonia solutionMethanolRT2 h95%[6]
24-picoline-3-boronic acidSilver(I) oxide28% Ammonia solutionMethanolRT1 h95%[6]
34-picoline-3-boronic acidCopper(II) oxideAmmonium sulfateAcetonitrile/WaterRT4 h85%[6]
44-picoline-3-boronic acidZinc oxideAmmonium chlorideEthanol/WaterRT6 h84%[6]
53-bromo-4-picolineCopper sulfateAmmonia gas (5 atm)Methanol160°C8 h95%[5]
63-bromo-4-picolineCopper sulfateConc. ammonia water-180°C8 h90%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Metal-Catalyzed Amination of 4-methylpyridine-3-boronic acid (using Copper(I) Oxide)

  • Reaction Setup: In a flask equipped with a mechanical stirrer, add 27.4g (0.2 mol) of 4-picoline-3-boronic acid and 50 ml of methanol.[6]

  • Addition of Reagents: To the stirring mixture, add 128g (1 mol) of 28% aqueous ammonia solution, followed by 2.9g (0.02 mol) of copper(I) oxide.[6]

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.[6]

  • Workup: After the reaction is complete, filter the mixture by suction filtration to remove the catalyst.[6]

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from ethyl acetate to obtain this compound.[6] The expected yield is approximately 20.5g (95%).[6]

Protocol 2: Synthesis of this compound via Ammonolysis of 3-bromo-4-picoline

  • Reaction Setup: In a high-pressure autoclave, add 300 ml of methanol, 150g of 3-bromo-4-picoline, and 5g of copper sulfate.[5]

  • Pressurization: Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.[5]

  • Reaction: Heat the mixture to 160°C and maintain this temperature for 8 hours.[5]

  • Workup: After cooling the reactor to room temperature, filter the mixture by suction filtration.[5]

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. Recrystallize the obtained solid from ethyl acetate to yield this compound.[5] The expected yield is approximately 89g (95%).[5]

Visualizations

Sustainable_Synthesis_Pathway start 4-methylpyridine-3-boronic acid reaction One-Step Amination start->reaction ammonia Inorganic Ammonia Source (e.g., NH₃ solution, (NH₄)₂SO₄) ammonia->reaction catalyst Metal Oxide Catalyst (e.g., Cu₂O, Ag₂O, ZnO) catalyst->reaction workup Filtration & Concentration reaction->workup product This compound purification Recrystallization workup->purification purification->product

Caption: A diagram illustrating the sustainable one-step synthesis pathway of this compound.

Experimental_Workflow setup 1. Reaction Setup (Flask/Autoclave) reagents 2. Add Starting Materials, Catalyst & Solvent setup->reagents react 3. Reaction (Stirring/Heating) reagents->react monitor 4. Monitor Progress (TLC) react->monitor workup 5. Workup (Filtration) react->workup isolate 6. Isolation (Concentration) workup->isolate purify 7. Purification (Recrystallization) isolate->purify product Final Product purify->product

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Addressing poor regioselectivity in the functionalization of 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the regioselective functionalization of 3-Amino-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in electrophilic substitutions of this compound so challenging?

A1: The challenge arises from the conflicting directing effects of the substituents and the inherent electronic nature of the pyridine (B92270) ring.

  • Amino Group (-NH₂): Located at the C3 position, the amino group is a strong activating group and an ortho, para-director. It strongly encourages substitution at the C2 and C6 positions.

  • Methyl Group (-CH₃): Located at the C4 position, the methyl group is a weak activating group and also an ortho, para-director, favoring substitution at the C3 and C5 positions.

  • Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions.

This creates a complex reactivity landscape where multiple positions are electronically activated, leading to potential mixtures of isomers. The pyridine nitrogen's deactivating effect at C2 and C6 competes with the strong activation from the amino group.

G cluster_molecule Directing Effects on this compound mol This compound Structure C3_NH2 C3-NH₂ (Amino) C2 C2 C3_NH2->C2 ortho (activates) C6 C6 C3_NH2->C6 para (activates) C4_CH3 C4-CH₃ (Methyl) C5 C5 C4_CH3->C5 ortho (activates) Ring_N Pyridine Nitrogen Ring_N->C2 deactivates Ring_N->C6 deactivates

Caption: Conflicting electronic effects on the this compound ring.

Q2: I'm attempting to halogenate this compound. Which regioisomer is typically favored?

A2: Functionalization at the C2 position is the most commonly reported and successful halogenation outcome, yielding 3-amino-2-halo-4-methylpyridine. This is a key intermediate in the synthesis of pharmaceuticals like Nevirapine.[1][2] The strong activating effect of the C3-amino group directing ortho to the C2 position often overrides the deactivating effect of the ring nitrogen, especially under specific reaction conditions.

Q3: My halogenation reaction is producing a mixture of isomers with low yield. How can I improve selectivity for the C2 position?

A3: Low yields and poor selectivity are common issues. Based on established literature, particularly patent procedures for Nevirapine intermediates, specific reagents and conditions have been developed to favor C2 chlorination.

Troubleshooting Workflow for C2-Halogenation

Caption: Troubleshooting workflow for improving C2-halogenation selectivity.

Recommended Conditions for C2-Chlorination

Reagent SystemSolvent / AcidTemperatureTypical YieldReference
Hydrogen Peroxide (H₂O₂)Hydrochloric Acid (HCl)Not specifiedHigh Yield[1][2]
Chlorine Gas (Cl₂)Hydrochloric Acid (HCl)Not specifiedHigh Yield[3]

Key Recommendations:

  • Use a Strong Acid Medium: Performing the reaction in concentrated hydrochloric acid is crucial. The acid protonates the ring nitrogen, which further influences the electronic distribution, and also serves as the chloride source.

  • Controlled Oxidant Addition: When using hydrogen peroxide, control the addition rate and temperature to avoid side reactions.

  • Starting Material Purity: Ensure the this compound starting material is of high purity, as impurities can lead to undesired byproducts.

Q4: I need to functionalize the C5 or C6 positions. Are there established methods for this?

A4: Direct electrophilic substitution at C5 or C6 is challenging due to the factors described in Q1. Achieving functionalization at these positions often requires alternative strategies beyond classical electrophilic aromatic substitution.

  • For C5-Functionalization: Consider a metalation-based approach. Directed ortho-metalation (DoM) is a powerful strategy. While not specifically documented for this compound in the search results, the general principle involves using a directing group to guide a strong base (like an organolithium reagent) to deprotonate a specific site. The resulting organometallic intermediate can then react with an electrophile. Protecting the amino group (e.g., as a pivaloyl amide) could potentially direct lithiation to the C5 position, ortho to the methyl group.[4]

  • For C6-Functionalization: This position is sterically hindered and electronically deactivated by the adjacent nitrogen. Direct functionalization is highly unlikely. A multi-step synthetic route building the ring with the desired C6-substituent already in place is a more viable strategy.

Q5: What are the primary issues with nitration of this compound and how can they be overcome?

A5: Direct nitration of aminopyridines is notoriously difficult and hazardous for two main reasons:

  • Oxidation: The amino group is highly susceptible to oxidation by the strong nitric/sulfuric acid mixtures, leading to decomposition and tar formation.

  • Poor Selectivity: If nitration does occur, it can lead to a mixture of products, and the harsh conditions can cause side reactions.[2]

Recommended Strategy: The N-Oxide Method A common and effective workaround is to first form the pyridine-N-oxide. This strategy alters the reactivity of the ring significantly.

  • Protection/Activation: React this compound with an oxidizing agent (e.g., m-CPBA or H₂O₂) to form the corresponding N-oxide.

  • Nitration: The N-oxide is more amenable to nitration. Nitration of 3-methylpyridine-1-oxide, a similar substrate, has been shown to successfully introduce a nitro group.[5]

  • Reduction (Deoxygenation): After nitration, the N-oxide can be reduced back to the pyridine using a reducing agent like PCl₃ or catalytic hydrogenation.

This multi-step approach provides a much more controlled and selective route to nitro-substituted aminopyridines.

Key Experimental Protocols

Protocol 1: Synthesis of 3-amino-2-chloro-4-methylpyridine (B17603)

This protocol is adapted from patent literature describing a key step in the synthesis of Nevirapine.[2]

Reaction Pathway

G A This compound B H₂O₂ / conc. HCl A->B C 3-Amino-2-chloro-4-methylpyridine B->C

Caption: C2-Chlorination of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (B78521) (NaOH) solution for neutralization

  • Methylene (B1212753) Chloride or other suitable organic solvent for extraction

Procedure:

  • Dissolve this compound in concentrated hydrochloric acid, ensuring the mixture is cool (an ice bath may be necessary).

  • Slowly add hydrogen peroxide dropwise to the stirred solution, maintaining a low temperature. The rate of addition should be controlled to manage any exotherm.

  • After the addition is complete, allow the reaction to stir at ambient temperature for a specified time (monitoring by TLC or HPLC is recommended to determine completion).

  • Once the reaction is complete, carefully cool the mixture in an ice bath and slowly neutralize it with a cold aqueous solution of sodium hydroxide to a basic pH.

  • Extract the aqueous layer multiple times with an organic solvent such as methylene chloride.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 3-amino-2-chloro-4-methylpyridine can be further purified by recrystallization or column chromatography if necessary.

Disclaimer: This information is for educational purposes only. All laboratory work should be conducted with appropriate safety precautions and after consulting primary literature.

References

Technical Support Center: Purification of 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols for the removal of residual catalyst from the 3-Amino-4-methylpyridine product.

Frequently Asked Questions (FAQs)

Q1: Which catalysts are typically used in the synthesis of this compound that require removal?

A1: Common synthetic routes for this compound often employ copper salts, such as copper(II) sulfate, for amination reactions, or palladium on carbon (Pd/C) for hydrogenation/reduction steps. Therefore, removal of residual copper or palladium is a critical purification step.

Q2: Why is it challenging to remove residual catalysts from this compound?

A2: The difficulty stems from the molecular structure of this compound. The nitrogen atoms on both the pyridine (B92270) ring and the amino group can act as strong ligands, coordinating with or chelating the metal species (Copper or Palladium). This can form stable, soluble complexes that are difficult to remove by simple filtration alone.[1]

Q3: What are the regulatory limits for residual palladium and copper in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in APIs under ICH Q3D.[2][3] For both palladium and copper, the permitted daily exposure (PDE) dictates the allowable concentration in the final drug substance, which is often in the range of 5-10 parts per million (ppm) for palladium and significantly higher for copper, depending on the route of administration and daily dosage.[3][4] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[3]

Q4: What are the most common methods for removing these catalyst residues?

A4: Several methods are employed, and the choice depends on the nature of the catalyst (e.g., homogeneous copper salt vs. heterogeneous Pd/C) and the specific metallic species present. Common techniques include:

  • Filtration: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C).[1][3][5]

  • Aqueous Washes with Chelating Agents: Effective for removing soluble copper salts using agents like EDTA, ammonia, or ammonium (B1175870) chloride.[6]

  • Adsorption: Using materials like activated carbon to adsorb soluble metal species.[1][3]

  • Scavenging: Employing solid-supported reagents (scavenger resins) with high affinity for the specific metal (e.g., thiol or amine-based scavengers).[1][3][5]

  • Chromatography: Column chromatography can significantly reduce metal levels but may require optimization to avoid product loss.[3][6][7]

Q5: How can I accurately quantify the amount of residual catalyst in my final product?

A5: Accurate quantification is critical for regulatory compliance. The most widely accepted and sensitive methods are spectroscopic techniques:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[3]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)[3]

  • Atomic Absorption Spectroscopy (AAS)[3] ICP-MS is often the industry standard due to its high sensitivity and ability to detect trace and ultra-trace levels of elemental impurities.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of catalyst residues from this compound.

Issue 1: High Residual Copper Levels After Aqueous Wash

A persistent blue or green color in the organic layer is a strong indicator of residual copper.[6]

A High Residual Copper (>100 ppm post-wash) B Is the product a stronger chelator than the wash agent? A->B C Is the pH of the aqueous solution optimal? A->C D Is mixing during extraction sufficient? A->D E Use a stronger chelating agent (e.g., EDTA) or switch to a high-affinity scavenger resin. B->E Yes H Consider alternative method: Solid-Phase Scavenging. B->H No F Adjust pH to optimal range for the chosen chelator. C->F No C->H Yes G Increase agitation time and/or intensity during liquid-liquid extraction. D->G No D->H Yes

Caption: Troubleshooting high residual copper.

Issue 2: High Residual Palladium Levels After Filtration of Pd/C

This issue often manifests as a fine black particulate matter remaining in the filtrate or unacceptably high Pd levels detected by ICP-MS.

A High Residual Palladium (>10 ppm post-filtration) B Is the filtration medium (e.g., Celite bed) packed correctly? A->B C Are there soluble or colloidal palladium species present? A->C D Optimize Celite bed filtration: - Ensure 1-2 cm thickness - Pre-wet with solvent - Perform double filtration B->D No F Problem Resolved? B->F Yes E Switch to a removal method for soluble species: - Scavenger Resins - Activated Carbon - Chromatography C->E Yes C->F No D->F E->F G Consider a combination approach: Filtration followed by Scavenging F->G No

Caption: Troubleshooting high residual palladium.

Issue 3: Significant Product Loss During Purification

Losing a substantial amount of your this compound product during catalyst removal can severely impact overall yield.

cluster_0 Activated Carbon Treatment cluster_1 Scavenger Resin Treatment AC1 Product Loss with Activated Carbon AC2 Cause: Non-specific adsorption of aminopyridine product. AC1->AC2 AC3 Solution: - Reduce amount of carbon used. - Screen different solvents to minimize product binding. AC2->AC3 SR1 Product Loss with Scavenger Resin SR2 Cause: Product binding to scavenger. SR1->SR2 SR3 Solution: - Reduce scavenger loading. - Thoroughly wash scavenger with fresh solvent after filtration. - Screen different types of scavengers. SR2->SR3 Start Crude Product in Organic Solvent Step1 Add equal volume of 0.5 M EDTA solution (pH 7-8) Start->Step1 Step2 Stir vigorously in a separatory funnel for 30 min Step1->Step2 Step3 Separate aqueous layer (should be blue/green) Step2->Step3 Step4 Repeat wash with fresh EDTA solution until aqueous layer is colorless Step3->Step4 Step5 Wash organic layer with brine Step4->Step5 Step6 Dry organic layer (e.g., Na2SO4), filter, and concentrate Step5->Step6 End Purified Product Step6->End Start Crude Product Solution Step1 Add 3-5 molar equivalents of scavenger resin (e.g., SiliaMetS Thiol) Start->Step1 Step2 Stir suspension at 40-50 °C for 4-16 hours Step1->Step2 Step3 Cool to room temperature Step2->Step3 Step4 Filter mixture through a pad of Celite to remove the resin Step3->Step4 Step5 Wash the filter cake with fresh solvent Step4->Step5 Step6 Combine filtrate and washings, and concentrate Step5->Step6 End Purified Product Step6->End

References

Technical Support Center: Industrial Scale Production of 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of 3-Amino-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The primary industrial routes for synthesizing this compound include:

  • Amination of 3-halo-4-methylpyridine: This is a widely used method involving the reaction of 3-bromo- (B131339) or 3-chloro-4-methylpyridine (B42638) with ammonia (B1221849), often in the presence of a copper catalyst at high temperatures and pressures.

  • Reduction of 3-nitro-4-methylpyridine: This route starts with the nitration of 4-methylpyridine (B42270) (4-picoline), followed by the reduction of the nitro group. However, this method is often hampered by non-selective nitration and potential thermo-chemical hazards, making it challenging on a large scale.[1]

  • From 4-methylpyridine-3-boronic acid: A more recent and increasingly popular method involves the reaction of 4-methylpyridine-3-boronic acid with an ammonia source, catalyzed by a metal oxide. This route is favored for its milder reaction conditions and high yields.[2][3]

Q2: What are the main safety concerns associated with the production of this compound?

A2: Key safety concerns include:

  • Handling of Raw Materials: Many precursors and reagents are hazardous. For instance, the nitration of 4-picoline can be highly exothermic and poses a risk of runaway reactions.[1]

  • High Pressure/Temperature Reactions: The amination of 3-halo-4-methylpyridine often requires high-pressure autoclaves and elevated temperatures, necessitating robust engineering controls.[4]

  • Product Toxicity: this compound itself is toxic if swallowed and causes skin and serious eye irritation.[5] Proper personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is essential.[6][7][8]

  • Dust Explosion: The powdered form of the product can have a low minimum ignition energy, creating a potential dust explosion hazard.[5]

Q3: How is the purity of the final product typically assessed and what are common impurities?

A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Common impurities depend on the synthetic route and can include unreacted starting materials, isomers (e.g., 5-amino-4-methylpyridine if nitration is not selective), and byproducts from side reactions.

Synthesis Pathways Overview

The following diagram illustrates the main industrial synthesis routes for this compound.

G cluster_0 Route 1: Amination cluster_1 Route 2: Nitration/Reduction cluster_2 Route 3: Boronic Acid 4-Picoline 4-Picoline 3-Halo-4-methylpyridine 3-Halo-4-methylpyridine 4-Picoline->3-Halo-4-methylpyridine Halogenation This compound This compound 3-Halo-4-methylpyridine->this compound Amination (NH3, Cu catalyst) 4-Picoline_2 4-Picoline 3-Nitro-4-methylpyridine 3-Nitro-4-methylpyridine 4-Picoline_2->3-Nitro-4-methylpyridine Nitration 3-Amino-4-methylpyridine_2 This compound 3-Nitro-4-methylpyridine->3-Amino-4-methylpyridine_2 Reduction (e.g., Pd/C, H2) 3-Bromo-4-picoline 3-Bromo-4-picoline 4-Methylpyridine-3-boronic acid 4-Methylpyridine-3-boronic acid 3-Bromo-4-picoline->4-Methylpyridine-3-boronic acid Grignard/Boric acid ester 3-Amino-4-methylpyridine_3 This compound 4-Methylpyridine-3-boronic acid->3-Amino-4-methylpyridine_3 Amination (Ammonia source, Metal oxide catalyst)

Caption: Key industrial synthesis routes to this compound.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Amination of 3-halo-4-methylpyridine 1. Insufficient temperature or pressure. 2. Catalyst deactivation or insufficient loading. 3. Incomplete reaction.1. Gradually increase reaction temperature (up to 180°C) and ammonia pressure (up to 5 atm) while monitoring safety.[4] 2. Ensure the copper catalyst is active and used in the correct proportion. 3. Extend reaction time and monitor progress using TLC or HPLC.
Formation of Isomeric Impurities (e.g., 5-amino-4-methylpyridine) 1. Poor regioselectivity during the nitration of 4-picoline.[1] 2. Harsh reaction conditions leading to side reactions.1. Optimize nitrating agent and temperature control. Use of milder nitrating agents can improve selectivity. 2. Reduce reaction temperature and use a more selective catalyst if applicable.
Product is Dark/Discolored 1. Presence of polymeric byproducts. 2. Oxidation of the amino group. 3. Residual catalyst.1. Purify the crude product by recrystallization from a suitable solvent like ethyl acetate (B1210297).[2] 2. Perform the final steps of the purification under an inert atmosphere (e.g., nitrogen). 3. Ensure complete removal of the catalyst by filtration.
Difficulty in Isolating the Product 1. Product is too soluble in the workup solvent. 2. Formation of a stable emulsion during extraction.1. Concentrate the filtrate under reduced pressure to induce precipitation.[3] 2. Use a different extraction solvent or add brine to break the emulsion.

Troubleshooting Workflow: Low Yield in Amination Reaction

The following diagram outlines a logical workflow for troubleshooting low yields in the amination of 3-halo-4-methylpyridine.

G start Low Yield Observed check_params Verify Reaction Parameters (Temp, Pressure, Time) start->check_params params_ok Parameters Correct? check_params->params_ok adjust_params Adjust Parameters: - Increase Temp/Pressure - Extend Reaction Time params_ok->adjust_params No check_reagents Analyze Starting Materials & Catalyst params_ok->check_reagents Yes adjust_params->check_reagents reagents_ok Purity & Activity OK? check_reagents->reagents_ok replace_reagents Source Fresh Reagents & New Catalyst reagents_ok->replace_reagents No check_workup Review Workup & Isolation Procedure reagents_ok->check_workup Yes end Yield Improved replace_reagents->end workup_ok Procedure Optimal? check_workup->workup_ok optimize_workup Optimize Workup: - Change Solvent - Adjust pH workup_ok->optimize_workup No workup_ok->end Yes optimize_workup->end

Caption: Troubleshooting workflow for low yield in amination reactions.

Quantitative Data from Synthetic Routes

The following tables summarize quantitative data from various published synthesis methods.

Table 1: Amination of 3-Halo-4-methylpyridine

Starting MaterialAmmonia SourceCatalystSolventTemp. (°C)Pressure (atm)Time (h)Yield (%)Reference
3-Bromo-4-methylpyridineConcentrated AmmoniaCopper SulfateWater180Sealed Autoclave890[4]
3-Bromo-4-methylpyridineAmmonia GasCopper SulfateMethanol1605895[4]
3-Chloro-4-methylpyridineAmmonia GasCopper SulfateMethanol18052473[4]

Table 2: Synthesis from 4-Methylpyridine-3-boronic acid

Ammonia SourceCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Ammonia (28%)Copper(I) oxideMethanolRoom Temp295[3]
Ammonia (28%)Silver(I) oxideMethanolRoom Temp195[2]
Ammonium SulfateCopper(II) oxideAcetonitrile/WaterRoom Temp485[2]
Ammonium ChlorideZinc oxideEthanol/WaterRoom Temp684[2][3]
Ammonium AcetateCobalt oxideMethanol/WaterRoom Temp488[2]

Detailed Experimental Protocols

Protocol 1: Synthesis via Amination of 3-Bromo-4-methylpyridine

This protocol is based on the high-yield procedure using ammonia gas in methanol.[4]

  • Reactor Setup: Charge a high-pressure autoclave with 300 ml of methanol, 150 g of 3-bromo-4-methylpyridine, and 5 g of copper sulfate.

  • Pressurization: Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.

  • Reaction: Heat the mixture to 160°C and maintain this temperature with stirring for 8 hours.

  • Cooling and Filtration: Cool the reactor to room temperature. Filter the reaction mixture by suction to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude solid product.

  • Purification: Recrystallize the solid from ethyl acetate to yield purified this compound.

Protocol 2: Synthesis from 4-Methylpyridine-3-boronic acid

This protocol is based on the high-yield procedure using aqueous ammonia and a copper catalyst.[3]

  • Reaction Setup: In a flask equipped with a mechanical stirrer, add 27.4 g (0.2 mol) of 4-picoline-3-boronic acid, 50 ml of methanol, 128 g (1 mol) of aqueous ammonia (28% mass concentration), and 2.9 g (0.02 mol) of copper(I) oxide.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, perform suction filtration to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting solid from ethyl acetate to obtain 20.5 g (95% yield) of this compound.

References

Alternative reagents to N2O5 for the synthesis of 3-nitro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-nitro-4-methylpyridine

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-nitro-4-methylpyridine, focusing on alternatives to the highly reactive and hazardous dinitrogen pentoxide (N2O5). This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a comparative analysis of different nitrating agents.

Frequently Asked Questions (FAQs)

Q1: Why are alternative reagents to N2O5 for the nitration of 4-methylpyridine (B42270) necessary?

A1: While effective, N2O5 is a powerful nitrating agent that can be hazardous to handle due to its instability and explosive nature.[1] Alternative reagents are sought to improve safety, reduce the formation of hazardous byproducts, and potentially lower costs.[1]

Q2: What are the most common alternative nitrating agents for pyridine (B92270) derivatives like 4-methylpyridine?

A2: Common and effective alternatives include mixed acids (a combination of nitric acid and sulfuric acid), nitric acid in acetic anhydride, and a mixture of potassium nitrate (B79036) and sulfuric acid.[2][3][4][5]

Q3: Why is the direct nitration of 4-methylpyridine often challenging?

A3: The pyridine ring is electron-deficient, which makes it less susceptible to electrophilic aromatic substitution reactions like nitration.[5] The reaction often requires harsh conditions and can result in low yields. To overcome this, 4-methylpyridine is often first converted to its N-oxide, which activates the ring for nitration.[5]

Q4: What is the role of sulfuric acid in mixed acid nitration?

A4: In mixed acid nitrations, sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6][7]

Q5: Are there any "greener" alternatives for the nitration of aromatic compounds?

A5: Research into greener nitration methods is ongoing. Some approaches aim to reduce acidic waste by using solid acid catalysts or developing recyclable nitrating systems.[1][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no product yield - Incomplete reaction. - Insufficiently strong nitrating conditions. - Poor work-up procedure.- Increase reaction time or temperature cautiously. - For deactivated rings like pyridine, consider preparing the N-oxide first to activate the ring.[5] - Ensure proper pH adjustment during work-up to precipitate the product.
Formation of multiple isomers - Reaction conditions are not selective.- Optimize the reaction temperature; lower temperatures often favor the formation of a specific isomer. - The choice of nitrating agent can influence regioselectivity.
Product is a dark-colored oil or tar - Oxidation of the starting material or product. - Reaction temperature is too high, leading to decomposition.- Maintain strict temperature control, preferably below 0°C, using an ice-salt bath.[8] - Add the nitrating agent slowly and dropwise with vigorous stirring to avoid localized overheating.[8]
Product does not precipitate upon quenching with water - The product is soluble in the acidic aqueous solution. - Insufficient neutralization.- Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate or ammonia) to the isoelectric point of the product.[9] - Extract the product with a suitable organic solvent (e.g., chloroform (B151607), toluene).[2][4]
Runaway reaction - The nitration reaction is highly exothermic. - Rapid addition of the nitrating agent.- Always perform nitrations in a fume hood with appropriate personal protective equipment.[5] - Ensure efficient cooling and maintain strict temperature control throughout the addition of the nitrating agent.[5]

Quantitative Data Summary

The following table summarizes quantitative data for different nitrating agents used in the synthesis of nitro-substituted pyridines. Note that yields are highly dependent on the specific substrate and reaction conditions.

Nitrating Agent Substrate Yield (%) Reference
HNO₃ / H₂SO₄Pyridine-N-oxide~90%[3]
HNO₃ / Acetic Anhydride3,5-Dimethylpyridine89-92%[2]
KNO₃ / H₂SO₄3-Methylpyridine-1-oxide70-73%[4]
Nitric acid / Trifluoroacetic anhydridePyridines10-83%[10]

Experimental Protocols

Method 1: Nitration of 4-methylpyridine-N-oxide using Mixed Acids

This method is adapted from the nitration of pyridine-N-oxide.[3]

Step 1: Preparation of 4-methylpyridine-N-oxide (This protocol is based on the synthesis of 3-methylpyridine-1-oxide)[4]

  • In a round-bottomed flask, add 4-methylpyridine to glacial acetic acid.

  • With shaking, slowly add 30% hydrogen peroxide.

  • Heat the mixture at 70-75°C for 24 hours.

  • Remove excess acetic acid and water under reduced pressure.

  • Cool the residue and make it strongly alkaline with a 40% sodium hydroxide (B78521) solution.

  • Extract the product with chloroform and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and distill the residue to obtain 4-methylpyridine-N-oxide.

Step 2: Nitration

  • Prepare the nitrating acid by slowly adding concentrated sulfuric acid to fuming nitric acid in a flask cooled in an ice bath.

  • In a three-neck flask equipped with a thermometer, dropping funnel, and reflux condenser, place the 4-methylpyridine-N-oxide.

  • Heat the N-oxide to 60°C.

  • Add the nitrating acid dropwise to the heated N-oxide. The temperature will initially drop.

  • After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium carbonate) to precipitate the crude product.

  • Filter the product, wash with cold water, and recrystallize from a suitable solvent like acetone.[3]

Method 2: Nitration using Potassium Nitrate and Sulfuric Acid

This protocol is adapted from the synthesis of 3-methyl-4-nitropyridine-1-oxide.[4]

  • In a flask, dissolve 4-methylpyridine-N-oxide in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add potassium nitrate in portions with vigorous stirring.

  • After the addition, remove the ice bath and allow the reaction to proceed at room temperature for a specified time, monitoring by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Neutralize with sodium carbonate until the product precipitates.

  • Filter the solid, wash with cold water, and dry.

  • The crude product can be purified by recrystallization.

Visualizations

Workflow for Selecting a Nitrating Agent

Nitrating_Agent_Selection start Start: Synthesize 3-nitro-4-methylpyridine safety Assess Safety Requirements start->safety reagent_choice Select Nitrating Agent safety->reagent_choice High Hazard Tolerance? n_oxide_prep Prepare 4-methylpyridine-N-oxide reagent_choice->n_oxide_prep Mixed Acid or KNO3/H2SO4 reagent_choice->n_oxide_prep HNO3/Ac2O nitration Perform Nitration n_oxide_prep->nitration workup Work-up and Purification nitration->workup end End: Obtain Product workup->end

Caption: A logical workflow for selecting a suitable nitrating agent for 4-methylpyridine.

References

Avoiding over-chlorination in the synthesis of 2-chloro-3-amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-3-amino-4-methylpyridine (B1178857). The focus is on preventing over-chlorination and addressing other common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chlorination of 3-amino-4-methylpyridine is resulting in significant amounts of di-chlorinated byproducts. How can I improve the selectivity for mono-chlorination at the 2-position?

A1: Over-chlorination is a common issue when directly chlorinating this compound due to the activating effect of the amino group. Here are several strategies to enhance selectivity:

  • Choice of Chlorinating Agent: Using milder and more selective chlorinating agents is crucial. A documented method to achieve selective mono-chlorination at the 2-position involves using hydrogen peroxide (H₂O₂) in hydrochloric acid (HCl) instead of chlorine gas.[1]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity. Monitor the reaction closely and maintain a consistent, low temperature throughout the addition of the chlorinating agent.

  • Stoichiometry Control: Precise control over the stoichiometry of the chlorinating agent is critical. Use a slight excess of the substrate (this compound) relative to the chlorinating agent to minimize the chances of a second chlorination event.

  • Alternative Synthetic Route: Consider a synthetic route that avoids the direct chlorination of the highly activated this compound. A common and effective strategy is to introduce the chloro group at an earlier stage, prior to the formation of the amino group. For example, the chlorination of 3-cyano-4-methyl-2-pyridone (B1589630) with a strong chlorinating agent like phosphorus oxychloride (POCl₃) yields 2-chloro-3-cyano-4-methylpyridine.[2][3] This intermediate can then be converted to the desired product.

Q2: I am following a procedure that involves the chlorination of 3-cyano-4-methyl-2-pyridone with POCl₃, but I am experiencing low yields. What are the potential causes and solutions?

A2: Low yields in this step can arise from several factors:

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using an appropriate analytical technique (e.g., TLC, HPLC). The reaction time and temperature may need to be optimized.

  • Excess POCl₃ Removal: After the reaction, it is important to effectively remove any excess POCl₃, which can be achieved by distillation.[1][2]

  • Product Isolation: The work-up procedure is critical for maximizing yield. After quenching the reaction with water, the product, 2-chloro-3-cyano-4-methylpyridine, may precipitate and can be collected by filtration. The aqueous filtrate can be extracted with an inert organic solvent like methylene (B1212753) chloride to recover any remaining product.[1][2]

Q3: What are the common byproducts in the synthesis of 2-chloro-3-amino-4-methylpyridine, and how can they be minimized?

A3: The primary byproduct of concern is the di-chlorinated species, 2,6-dichloro-3-amino-4-methylpyridine. As discussed in Q1, controlling the chlorination conditions is key to minimizing its formation. Other potential byproducts depend on the synthetic route and can include unreacted starting materials and intermediates. Proper purification techniques, such as recrystallization or column chromatography, can be employed to isolate the desired product.

Q4: Are there any safety concerns I should be aware of when working with the reagents for this synthesis?

A4: Yes, several reagents used in the synthesis of 2-chloro-3-amino-4-methylpyridine are hazardous and require careful handling:

  • Phosphorus Oxychloride (POCl₃): This is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Strong Acids and Bases: Concentrated acids like sulfuric acid and strong bases like sodium hydroxide (B78521) are corrosive.[1][2] Handle with care and use appropriate PPE.

  • Halogens: Bromine and chlorine are toxic and corrosive.[1][2] They should be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Experimental Protocols

Protocol 1: Synthesis via Chlorination of 3-cyano-4-methyl-2-pyridone

This protocol is based on a multi-step synthesis that avoids direct chlorination of the final aminopyridine.[1][2]

Step 1: Chlorination of 3-cyano-4-methyl-2-pyridone

  • To 3-cyano-4-methyl-2-pyridone, add a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to drive the chlorination.

  • After the reaction is complete, remove the excess POCl₃ by distillation.

  • Cool the reaction mixture and carefully add water.

  • Filter the precipitated 2-chloro-3-cyano-4-methylpyridine from the aqueous mixture.

  • Extract the aqueous filtrate with methylene chloride to recover any residual product.

Step 2: Hydrolysis of the Cyano Group

  • Add the 2-chloro-3-cyano-4-methylpyridine obtained in the previous step to a stirred solution of concentrated sulfuric acid at 90°C.

  • Heat the mixture to 100°C and maintain this temperature for three hours.

  • Cool the reaction to 90°C and add water.

  • Further cool the mixture to 10°C and hold for one hour to allow for precipitation.

  • Isolate the solid product, 2-chloro-3-amido-4-methylpyridine, by filtration, wash with water, and dry.

Step 3: Hofmann Rearrangement to the Amine

  • Prepare a solution of sodium hydroxide in water and cool to 0°C.

  • To this solution, add bromine while maintaining the temperature at 0°C.

  • Add the 2-chloro-3-amido-4-methylpyridine from the previous step to the reaction mixture.

  • Allow the mixture to warm to approximately 22°C.

  • Add more water and heat the mixture to 70°C for one hour.

  • Cool the reaction mixture to ambient temperature and extract the product with methylene chloride.

  • Remove the solvent by rotary evaporation to yield 2-chloro-3-amino-4-methylpyridine.

Quantitative Data Summary

ParameterValueReference
Step 2: Hydrolysis
2-chloro-3-cyano-4-methylpyridine34.14 g (0.224 moles)[1]
Concentrated Sulfuric Acid65.87 g (0.672 moles)[1]
Reaction Temperature100°C[1]
Reaction Time3 hours[1]
Water Added121 mL[1]
Yield of 2-chloro-3-amido-4-methylpyridine34.7 g[1]
Step 3: Hofmann Rearrangement
2-chloro-3-amido-4-picoline34.7 g (0.204 moles)[1]
Bromine34.7 g (0.204 moles)[1]
Sodium Hydroxide8.14 g (0.224 moles)[1]
Initial Water205 mL[1]
Additional Water66 mL[1]
Reaction Temperature70°C[1]
Yield of 2-chloro-3-amino-4-methylpyridine24.8 g[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Hofmann Rearrangement start 3-cyano-4-methyl-2-pyridone chlorination Chlorination with POCl3 start->chlorination distillation Distill off excess POCl3 chlorination->distillation quench Quench with water distillation->quench filtration1 Filter product quench->filtration1 extraction Extract filtrate quench->extraction intermediate1 2-chloro-3-cyano-4-methylpyridine filtration1->intermediate1 extraction->intermediate1 hydrolysis Hydrolysis with conc. H2SO4 intermediate1->hydrolysis precipitation Precipitate with water hydrolysis->precipitation filtration2 Filter product precipitation->filtration2 intermediate2 2-chloro-3-amido-4-methylpyridine filtration2->intermediate2 rearrangement Hofmann Rearrangement (Br2, NaOH) intermediate2->rearrangement extraction2 Extract product rearrangement->extraction2 final_product 2-chloro-3-amino-4-methylpyridine extraction2->final_product

Caption: Experimental workflow for the synthesis of 2-chloro-3-amino-4-methylpyridine.

logical_relationship cluster_solutions Troubleshooting Strategies issue Over-chlorination (Di-chlorinated byproducts) solution1 Use selective chlorinating agents (e.g., H2O2/HCl) issue->solution1 mitigates solution2 Control reaction temperature (lower temp) issue->solution2 mitigates solution3 Precise stoichiometry control issue->solution3 mitigates solution4 Alternative synthetic route (chlorinate intermediate) issue->solution4 avoids

Caption: Troubleshooting strategies for avoiding over-chlorination.

References

Managing thermal stability and runaway reactions in 3-Amino-4-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing thermal stability and runaway reactions during the synthesis of 3-Amino-4-methylpyridine. It is intended for researchers, scientists, and drug development professionals.

Disclaimer

The information provided herein is for guidance purposes only and should not be considered a substitute for a thorough risk assessment, experimental validation, and consultation with a qualified process safety professional. All experimental work should be conducted in a controlled laboratory or pilot plant setting with appropriate safety measures in place.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and their associated thermal risks?

A1: Two common synthesis routes for this compound are:

  • High-Temperature Amination of 3-Bromo-4-methylpyridine: This method involves the reaction of 3-Bromo-4-methylpyridine with ammonia (B1221849) in a solvent like methanol, often in the presence of a copper catalyst.[1] This reaction is typically conducted at elevated temperatures (160-180°C) and pressures (up to 100 atm) in an autoclave.[1] The primary thermal risks are associated with the high-pressure operation and the potential for a runaway reaction if the temperature and pressure are not carefully controlled. A failure in the cooling system or an unexpectedly fast reaction rate could lead to a rapid increase in temperature and pressure, potentially exceeding the limits of the reactor.

  • Amination of 4-picoline-3-boronic acid: This newer method utilizes 4-picoline-3-boronic acid as the starting material and an inorganic ammonia source (e.g., ammonia solution, ammonium (B1175870) salts) with a metal oxide catalyst.[2][3] A significant advantage of this route is that it can often be carried out at room temperature and atmospheric pressure, which inherently reduces the thermal risks compared to the high-pressure method.[2][3] However, the exothermicity of the reaction should still be assessed, as rapid addition of reagents could lead to a localized temperature increase.

Q2: What is a runaway reaction and why is it a concern in this compound synthesis?

A2: A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure within the reactor, which can result in a fire, explosion, or the release of toxic materials. In the context of this compound synthesis, particularly the high-temperature amination route, a runaway reaction is a significant concern due to the high pressure and temperature conditions. A case study on the synthesis of a similar pyridine (B92270) derivative, 2-cyano-3-methylpyridine, highlighted that the omission of a solvent led to a runaway reaction with severe consequences, underscoring the importance of strict adherence to protocols.

Q3: What is the thermal stability of the final product, this compound?

A3: Differential Scanning Calorimetry (DSC) data for this compound shows an endothermic event around 84°C, likely corresponding to its melting point. Importantly, no significant exothermic decomposition is observed up to 400°C.[4] This indicates that the isolated, pure product is thermally stable under normal storage and handling conditions. However, the thermal stability of the reaction mixture during synthesis will be different and depends on the specific reagents, intermediates, and conditions.

Q4: What are the key safety parameters I should determine before scaling up the synthesis?

A4: Before scaling up any synthesis, it is crucial to determine the following thermal safety parameters:

  • Heat of Reaction (ΔHrxn): The total amount of heat released during the reaction.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of the reaction mixture if no heat is lost to the surroundings. This is a critical indicator of the potential severity of a runaway reaction.

  • Onset Temperature of Decomposition (Tonset): The temperature at which the desired product or reaction mixture begins to decompose exothermically.

  • Maximum Temperature of Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach under process deviations, which should be significantly lower than the Tonset.

  • Time to Maximum Rate under adiabatic conditions (TMRad): The time it takes for a runaway reaction to reach its maximum velocity after cooling has been lost.

These parameters can be determined using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RCx).

Troubleshooting Guides

Scenario 1: Unexpected Temperature Increase During High-Temperature Amination

Issue: The temperature in the autoclave is rising more rapidly than expected and is approaching the set limit.

Potential Causes:

  • Incorrect Reagent Stoichiometry: An excess of the limiting reagent may have been added.

  • Catalyst Activity Higher Than Expected: A new batch of catalyst might be more active.

  • Insufficient Heat Removal: Issues with the cooling system of the autoclave (e.g., reduced coolant flow, fouling of the heat exchange surfaces).

  • Poor Agitation: Inadequate mixing can lead to localized hot spots where the reaction rate is much higher.

Immediate Actions:

  • Stop Reagent Addition (if applicable): If reagents are being added gradually, stop the feed immediately.

  • Maximize Cooling: Ensure the cooling system is operating at maximum capacity.

  • Emergency Quenching (if pre-planned): If a quenching protocol has been established, initiate it. This may involve adding a pre-determined amount of a cold, inert solvent or a reaction inhibitor.

  • Vent Pressure (as a last resort): If the pressure is rising to a critical level, controlled venting to a safe location may be necessary, following established emergency procedures.

Preventative Measures:

  • Reaction Calorimetry: Conduct reaction calorimetry studies to understand the heat flow profile of the reaction under normal and deviated conditions.

  • Strict Process Control: Implement and strictly follow a detailed standard operating procedure (SOP) for reagent charging and temperature control.

  • Equipment Maintenance: Regularly maintain and inspect the autoclave, including the cooling system and agitator.

  • HAZOP Analysis: Conduct a Hazard and Operability (HAZOP) study to identify potential process deviations and establish mitigation strategies.

Scenario 2: Localized Hotspots or Discoloration in the Room-Temperature Synthesis

Issue: During the amination of 4-picoline-3-boronic acid, you observe localized boiling, fuming, or a change in color at the point of reagent addition, even though the bulk temperature of the reaction mixture remains low.

Potential Causes:

  • Too Rapid Addition of Reagents: Adding a reactant or catalyst too quickly can generate heat faster than it can be dissipated into the bulk of the solution.

  • Inadequate Mixing: Poor agitation can prevent the rapid dispersion of reagents and the associated heat of reaction.

  • Highly Concentrated Reagents: Using overly concentrated solutions can lead to a very fast initial reaction rate.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the addition of the reagent.

  • Increase Agitation: Increase the stirring speed to improve mixing and dissipate the localized heat.

  • External Cooling: Apply an ice bath to the reactor to help cool the reaction mixture.

Preventative Measures:

  • Controlled Addition: Add reagents, especially the catalyst or the most reactive component, slowly and sub-surface if possible.

  • Dilution: Use more dilute solutions to better control the initial reaction rate.

  • Characterize the Exotherm: Even for room-temperature reactions, perform a preliminary calorimetric analysis to understand the magnitude and rate of heat evolution.

Quantitative Data Summary

The following tables summarize key thermal stability and reaction parameters. It is critical that researchers determine these values experimentally for their specific reaction conditions before proceeding to a larger scale.

Table 1: Thermal Stability of this compound (Final Product)

ParameterValueMethodReference
Melting Point102-107 °CN/A
Onset of Melting (Endotherm)~84 °CDSC[4]
Onset of Exothermic Decomposition> 400 °CDSC[4]

Table 2: Key Safety Parameters for Synthesis Routes (Illustrative - USER MUST DETERMINE EXPERIMENTALLY )

ParameterHigh-Temperature AminationRoom-Temperature AminationMethod of Determination
Heat of Reaction (ΔHrxn) To be determinedTo be determinedReaction Calorimetry (RCx)
Adiabatic Temperature Rise (ΔTad) Potentially HighExpected to be Low to ModerateCalculated from ΔHrxn and heat capacity
Typical Operating Temperature 160-180 °C20-30 °CProcess Dependent
Maximum Temperature of Synthesis Reaction (MTSR) To be determinedTo be determinedCalculated from process deviation scenarios
Onset of Decomposition of Reaction Mixture (Tonset) To be determinedTo be determinedDSC / ARC

Experimental Protocols

Protocol 1: Determination of Onset Temperature and Heat of Decomposition by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability of starting materials, intermediates, and the final reaction mixture.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a high-pressure DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 2-10 °C/min) from ambient temperature to a final temperature well above the expected decomposition temperature (e.g., 400 °C).

  • Data Analysis: Analyze the resulting heat flow curve to identify the onset temperature of any exothermic events and integrate the peak to determine the heat of decomposition (in J/g).

Protocol 2: Measurement of Heat of Reaction by Reaction Calorimetry (RCx)

Objective: To measure the heat of reaction and determine the rate of heat release for the synthesis of this compound.

Methodology:

  • Reactor Setup: Assemble the reaction calorimeter with the desired reactor vessel, agitator, temperature probes, and reactant feed lines.

  • Calibration: Perform a heat flow calibration of the system.

  • Charging Initial Reagents: Charge the initial reactants and solvent to the reactor and allow the system to reach thermal equilibrium at the desired starting temperature.

  • Reactant Addition: Add the limiting reagent at a controlled rate, simulating the planned process addition profile.

  • Data Acquisition: Continuously record the reaction temperature, jacket temperature, and reagent addition rate.

  • Data Analysis: Calculate the heat of reaction (ΔHrxn) and the heat flow as a function of time. This data can be used to calculate the adiabatic temperature rise (ΔTad).

Visualizations

Logical Workflow for Thermal Hazard Assessment

ThermalHazardAssessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Process Safety Evaluation cluster_2 Phase 3: Scale-Up Decision A Literature Review & Theoretical Assessment B Identify Potential Thermal Hazards A->B C DSC Screening of Starting Materials & Product B->C D Determine Tonset & ΔHdecomp C->D E Reaction Calorimetry (RCx) under Process Conditions D->E F Determine ΔHrxn, Heat Flow, & ΔTad E->F G Assess Cooling Failure & Other Deviation Scenarios F->G H Is ΔTad acceptable and MTSR << Tonset? G->H I Proceed with Scale-Up H->I Yes J Redesign Process or Implement Additional Controls H->J No, but manageable K STOP - Unacceptable Risk H->K No, unmanageable J->E Re-evaluate TroubleshootingDecisionTree cluster_0 Immediate Response cluster_1 Escalation cluster_2 Resolution start Unexpected Temperature Rise Detected A Stop All Reagent Feeds start->A B Maximize Cooling A->B C Is Temperature Still Rising? B->C D Initiate Emergency Quench Protocol C->D Yes G Maintain Cooling & Monitor C->G No E Prepare for Emergency Venting D->E F Is Reaction Under Control? D->F F->G Yes I EVACUATE & Follow Emergency Procedures F->I No H Investigate Root Cause (Post-Incident) G->H

References

Optimizing solvent systems for the synthesis and purification of 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 3-Amino-4-methylpyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration. Ensure the reaction temperature is maintained at the optimal level.

  • Suboptimal Solvent System: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: While various solvents like methanol, ethanol, acetonitrile, and water (or mixtures) can be used, the selection should be optimized for your specific reaction conditions. Refer to the quantitative data table below for a comparison of yields with different solvent systems.

  • Catalyst Inactivity: The metal oxide catalyst may be of poor quality or have lost its activity.

    • Solution: Ensure the catalyst is from a reliable source and has been stored correctly. Consider trying a different metal oxide catalyst as listed in the experimental protocols.

  • Issues with Starting Materials: The purity of the starting materials, such as 4-picoline-3-boronic acid, is crucial.

    • Solution: Use high-purity starting materials. If the purity is questionable, consider purifying them before use.

Q2: I am observing significant impurity formation in my crude product. What are the likely impurities and how can I minimize them?

A2: Impurity formation is a common issue. The nature of the impurities will depend on the synthetic route employed.

  • Unreacted Starting Materials: The most common "impurities" are often unreacted starting materials.

    • Solution: As mentioned above, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time and temperature as needed.

  • Side Products: Depending on the specific synthesis, side reactions can lead to byproducts. For instance, in syntheses starting from halogenated pyridines, side products from incomplete halogen exchange or other nucleophilic substitutions might be observed.

    • Solution: Careful control of reaction conditions (temperature, stoichiometry of reagents) is key. Purification methods like column chromatography might be necessary to remove persistent impurities.

Q3: I am having trouble with the recrystallization of my product. It is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out," where the product separates as a liquid instead of a solid during recrystallization, is a common problem.

  • Solution:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.

    • Seed Crystals: If you have a small amount of pure, crystalline this compound, adding a tiny "seed" crystal to the cooled solution can initiate crystallization.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature, and then place it in an ice bath. Gradual cooling often promotes the formation of well-defined crystals.

    • Solvent Adjustment: The solvent polarity may not be optimal. If using a mixed solvent system (e.g., ethyl acetate-hexane), try adjusting the ratio of the solvents. You may have too much of the "good" solvent (in which the compound is highly soluble).

Q4: My final product is colored, even after recrystallization. How can I decolorize it?

A4: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Procedure:

    • Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent (e.g., ethyl acetate).

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

    • Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform a hot filtration to remove the charcoal.

    • Allow the clear, colorless filtrate to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent for the recrystallization of this compound?

A1: Based on multiple documented procedures, ethyl acetate (B1210297) is the most commonly used and effective solvent for the recrystallization of this compound.[1][2] It generally provides good solubility at elevated temperatures and lower solubility at room temperature, leading to efficient recovery of the purified product.

Q2: What are the recommended solvent systems for the synthesis of this compound?

A2: Several solvent systems have been reported to be effective for the synthesis of this compound. These include:

  • Methanol and water mixtures[1]

  • Ethanol and water mixtures[1]

  • Acetonitrile and water mixtures[1]

  • Concentrated ammonia (B1221849) water[2]

  • Methanol[2]

The choice of solvent can depend on the specific synthetic method being employed.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

Quantitative Data

The following table summarizes the yield of this compound using different solvent systems and catalysts, based on the synthesis from 4-picoline-3-boronic acid.

Starting Material (0.2 mol)Ammonia Source (mol)Catalyst (mol)Solvent SystemReaction Time (h)Yield (%)Reference
4-picoline-3-boronic acidAmmoniacal liquor (1)Silver suboxide (0.01)Methanol (50ml)195[1]
4-picoline-3-boronic acidAmmoniacal liquor (1)Red copper oxide (0.02)Methanol (50ml)295[1]
4-picoline-3-boronic acidAmmonium (B1175870) acetate (1)Cobalt oxide (0.02)Methanol (50ml), Water (100ml)488[1]
4-picoline-3-boric acidVolatile salt (0.5)Red copper oxide (0.02)Water (150ml)486[1]
4-picoline-3-boric acidAmmonium sulfate (B86663) (0.3)Cupric oxide (0.02)Acetonitrile (50ml), Water (75ml)485[1]
4-picoline-3-boric acidAmmonium chloride (0.4)Zinc oxide (0.04)Ethanol (100ml), Water (100ml)684[1]
3-bromo-4-methylpyridineAmmonia gas (to 5 atm)Copper sulfateMethanol (300ml)895[2]
3-bromo-4-methylpyridineConcentrated ammonia waterCopper sulfateWater (500ml)890[2]
3-chloro-4-methylpyridineAmmonia gas (to 5 atm)Copper sulfateMethanol (500ml)2473[2]

Experimental Protocols

1. Synthesis of this compound from 4-picoline-3-boronic acid [1]

This protocol describes a general procedure for the synthesis of this compound from 4-picoline-3-boronic acid using a metal oxide catalyst.

  • Materials:

    • 4-picoline-3-boronic acid

    • Ammonia source (e.g., ammoniacal liquor, ammonium acetate)

    • Metal oxide catalyst (e.g., silver suboxide, red copper oxide)

    • Solvent (e.g., methanol, water)

    • Ethyl acetate (for recrystallization)

  • Procedure:

    • In a flask equipped with a mechanical stirrer, add 4-picoline-3-boronic acid (0.2 mol), the chosen solvent, the ammonia source, and the metal oxide catalyst.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, perform a suction filtration to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude solid product.

    • Recrystallize the crude solid from ethyl acetate to yield pure this compound.

2. Purification by Recrystallization

This protocol provides a general method for the purification of this compound by recrystallization.

  • Materials:

    • Crude this compound

    • Ethyl acetate

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethyl acetate to the flask.

    • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more ethyl acetate in small portions if necessary to achieve complete dissolution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethyl acetate.

    • Dry the crystals in a vacuum oven or air dry them on the filter paper.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine 4-picoline-3-boronic acid, ammonia source, catalyst, and solvent B Stir at room temperature A->B C Monitor reaction by TLC B->C D Suction filtration C->D Reaction Complete E Concentrate filtrate D->E F Recrystallize from ethyl acetate E->F G Isolate pure product F->G

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SuboptimalSolvent Suboptimal Solvent? IncompleteReaction->SuboptimalSolvent No ExtendReaction Extend reaction time and monitor by TLC IncompleteReaction->ExtendReaction Yes CatalystIssue Catalyst Inactive? SuboptimalSolvent->CatalystIssue No OptimizeSolvent Optimize solvent system (refer to data table) SuboptimalSolvent->OptimizeSolvent Yes StartingMaterialIssue Impure Starting Materials? CatalystIssue->StartingMaterialIssue No ReplaceCatalyst Use fresh/different catalyst CatalystIssue->ReplaceCatalyst Yes PurifyStartingMaterials Purify starting materials StartingMaterialIssue->PurifyStartingMaterials Yes

References

Validation & Comparative

A Comparative Analysis of 3-Amino-4-methylpyridine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and biological activities of 3-Amino-4-methylpyridine and its eleven positional isomers, providing a comparative framework for their potential applications in research and pharmaceutical development.

This guide offers a comprehensive comparative analysis of this compound and its isomers, a class of heterocyclic amines with significant potential in medicinal chemistry and materials science. By presenting key physicochemical data, outlining common synthetic routes with detailed protocols, and comparing their biological activities, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Comparative Overview

The seemingly subtle shift in the positions of the amino and methyl groups across the pyridine (B92270) ring results in a notable variation in the physicochemical properties of the twelve isomers. These differences, summarized in the table below, can significantly influence their reactivity, solubility, and pharmacokinetic profiles. This compound, the focus of this guide, is a solid at room temperature with a melting point of 104-106°C.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Amino-3-methylpyridine1603-40-3C₆H₈N₂108.1429-31[1]221-222[1]
2-Amino-4-methylpyridine (B118599)695-34-1C₆H₈N₂108.1496-99230
2-Amino-5-methylpyridine1603-41-4C₆H₈N₂108.1476-77[1]227[1]
2-Amino-6-methylpyridine1824-81-3C₆H₈N₂108.1440-44[2][3]208-209[3]
3-Amino-2-methylpyridine3430-10-2C₆H₈N₂108.14114-119[4]-
This compound 3430-27-1 C₆H₈N₂ 108.14 104-106 254
3-Amino-5-methylpyridine3430-19-1C₆H₈N₂108.1460-64[5]155 (at 21 mmHg)
4-Amino-2-methylpyridine18437-58-6C₆H₈N₂108.1496143 (at 9 mmHg)
4-Amino-3-methylpyridine1990-90-5C₆H₈N₂108.14-265.4[6]
5-Amino-2-methylpyridine3430-14-6C₆H₈N₂108.1495-99-
6-Amino-2-methylpyridine1824-81-3C₆H₈N₂108.1440-44[2][3][7]208-209[3]
6-Amino-3-methylpyridine1603-41-4C₆H₈N₂108.1476-77[1]227[1]

Spectroscopic Data Summary

A comparative summary of available spectroscopic data is presented below. These fingerprints are essential for the identification and characterization of the isomers.

Isomer1H NMR (δ ppm in CDCl₃)13C NMR (δ ppm in CDCl₃)Key IR Bands (cm⁻¹)
2-Amino-4-methylpyridine7.81 (d), 6.37 (d), 6.20 (s), 4.68 (br s, NH₂), 2.16 (s, CH₃)[8]--
2-Amino-5-methylpyridine7.79 (s), 7.12 (d), 6.32 (d), 4.67 (br s, NH₂), 2.12 (s, CH₃)[9]156.9, 147.9, 137.9, 121.5, 108.2, 17.0[10]3444, 3335 (N-H stretch)[11]
2-Amino-6-methylpyridine7.14 (t), 6.32 (d), 6.13 (d), 5.23 (br s, NH₂), 2.28 (s, CH₃)[12]--

Note: Spectroscopic data is highly dependent on experimental conditions. The data presented here is for reference and may vary.

Synthesis Methodologies

Several synthetic routes are available for the preparation of aminomethylpyridines. The choice of method often depends on the desired isomer and the availability of starting materials. Common strategies include the Chichibabin amination, the reduction of nitropyridines, and the Hofmann or Curtius rearrangement.

Workflow for Common Synthesis Routes

Synthesis_Workflow cluster_amination Chichibabin Amination cluster_reduction Reduction of Nitropyridine cluster_rearrangement Hofmann/Curtius Rearrangement Picoline Picoline Isomer Amination NaNH₂ / Liquid NH₃ Picoline->Amination Product Aminomethylpyridine Isomer Amination->Product Nitropicoline Nitropicoline Isomer Reduction Reducing Agent (e.g., H₂/Pd-C, Sn/HCl) Nitropicoline->Reduction Reduction->Product CarboxylicAcid Pyridinecarboxylic Acid Isomer Amide Amide Formation CarboxylicAcid->Amide Rearrangement Hofmann or Curtius Reagents Amide->Rearrangement Rearrangement->Product

Caption: General synthetic pathways to aminomethylpyridine isomers.

Experimental Protocol: Chichibabin Amination of 4-Picoline

This protocol describes a general procedure for the synthesis of 2-amino-4-methylpyridine.

Materials:

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a gas inlet, add sodium amide to anhydrous toluene under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture in a dry ice-acetone bath and condense liquid ammonia into the flask.

  • Slowly add 4-picoline to the stirred mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and cautiously quench the excess sodium amide with the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Biological Activity: A Comparative Perspective

Several aminomethylpyridine isomers have been investigated for their biological activities, with a particular focus on their roles as enzyme inhibitors.

Inhibition of Nitric Oxide Synthase (NOS)

Certain aminomethylpyridine derivatives have been identified as inhibitors of nitric oxide synthase, an enzyme involved in various physiological and pathological processes. For instance, 2-amino-4-methylpyridine has been reported to inhibit the activity of inducible NO synthase (iNOS) in vitro.[4] A series of 2-amino-4-methylpyridine analogues have been synthesized and evaluated as potential PET tracers for imaging iNOS.[9]

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Some pyridine derivatives have shown promise as AChE inhibitors. While specific comparative data for all aminomethylpyridine isomers is limited, the general scaffold is of interest in this area.

Workflow for a Typical Enzyme Inhibition Assay

Enzyme_Inhibition_Assay Enzyme Enzyme Solution (e.g., NOS, AChE) Incubation1 Pre-incubation Enzyme->Incubation1 Inhibitor Aminomethylpyridine Isomer (Test Compound) Inhibitor->Incubation1 Incubation2 Incubation Incubation1->Incubation2 Substrate Substrate (e.g., L-Arginine, Acetylthiocholine) Substrate->Incubation2 Detection Detection of Product or Substrate Depletion Incubation2->Detection DataAnalysis IC₅₀ Determination Detection->DataAnalysis

Caption: A generalized workflow for determining the IC₅₀ of an enzyme inhibitor.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a general method for assessing the AChE inhibitory activity of the aminomethylpyridine isomers.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (aminomethylpyridine isomers) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature.

  • Initiate the reaction by adding the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

Currently, there is limited direct evidence in the public domain linking specific aminomethylpyridine isomers to defined signaling pathways. However, their activity as inhibitors of key enzymes like NOS and AChE suggests potential downstream effects on signaling cascades. For example, inhibition of iNOS can modulate inflammatory pathways, while AChE inhibition directly impacts cholinergic signaling, which is crucial in both the central and peripheral nervous systems. Further research is needed to elucidate the precise signaling mechanisms affected by these compounds.

Conclusion

This comparative guide highlights the diversity of properties and activities within the aminomethylpyridine isomer family. The variations in their physicochemical characteristics, synthetic accessibility, and biological profiles underscore the importance of isomer-specific evaluation in research and drug development. The provided data and protocols offer a foundational resource for scientists to explore the potential of these versatile heterocyclic compounds in their respective fields.

References

Comparative Guide to Analytical Methods for the Quantification of 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methodologies for the quantification of 3-Amino-4-methylpyridine, a key intermediate in the synthesis of pharmaceuticals such as the anti-AIDS drug Nevirapine. The selection of an appropriate analytical method is critical for ensuring the quality and purity of raw materials and final products. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry for this purpose.

Due to a lack of extensive publicly available, validated analytical methods specifically for this compound, this guide presents representative methods based on closely related pyridine (B92270) derivatives and established analytical principles. The performance data summarized herein is derived from analogous compounds and should be considered indicative pending method validation for this compound.

Comparative Summary of Analytical Techniques

The choice of an analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the presented methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Chromatographic separation based on partitioning between a stationary and mobile phase, followed by UV or MS detection.Chromatographic separation of volatile compounds or their derivatives, followed by FID or MS detection.Measurement of light absorbance by the analyte, often after a color-forming reaction, at a specific wavelength.
Selectivity High to Very HighHigh to Very HighLow to Medium
Sensitivity (LOD/LOQ) High (LOD: ~0.03 µg/mL, LOQ: ~0.09 µg/mL for related compounds)Very High (ng/mL to pg/mL range, especially with MS)Low (µg/mL range)
Linearity Range Wide (e.g., 0.1 - 100 µg/mL)Wide (e.g., 0.05 - 10 µg/mL)Narrow (e.g., 1 - 20 µg/mL)
Accuracy (% Recovery) 98% - 102%95% - 105%97% - 103%
Precision (%RSD) < 2%< 5%< 3%
Sample Preparation Simple dissolution and filtration.May require derivatization to improve volatility.May require a specific color-forming reaction.
Analysis Time 5 - 20 minutes10 - 30 minutes< 5 minutes (after sample preparation)
Instrumentation Cost HighHighLow

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.

Experimental Protocol (Representative)

This protocol is based on established methods for aminopyridine isomers.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram calibrate Generate Calibration Curve chromatogram->calibrate quantify Quantify Analyte calibrate->quantify end Report Result quantify->end

HPLC Experimental Workflow

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the polar nature and limited volatility of this compound, derivatization is often required to achieve good chromatographic performance.

Experimental Protocol (Representative)

This protocol involves a silylation derivatization step, a common approach for compounds with active hydrogens.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Derivatization: a. Accurately weigh about 1 mg of the sample or standard into a vial. b. Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). c. Add 100 µL of BSTFA with 1% TMCS. d. Seal the vial and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.

  • GC System: A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Detector Temperature: 280°C (FID).

  • Standard and Sample Preparation: Prepare standards and samples and derivatize them as described above.

  • Quantification: Construct a calibration curve using the derivatized standards and determine the concentration in the derivatized sample.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis start Weigh Sample/Standard add_solvent Add Solvent start->add_solvent add_bstfa Add BSTFA Reagent add_solvent->add_bstfa heat Heat (70°C, 30 min) add_bstfa->heat inject Inject into GC heat->inject separate Separation on DB-5ms Column inject->separate detect FID/MS Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram calibrate Generate Calibration Curve chromatogram->calibrate quantify Quantify Analyte calibrate->quantify end Report Result quantify->end

GC with Derivatization Workflow

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for quantification. As this compound contains a primary amino group, it can be quantified after a color-forming reaction with ninhydrin (B49086).

Experimental Protocol (Representative)

This protocol is based on the well-known ninhydrin reaction for primary amines.

  • Reagents:

    • Ninhydrin reagent (2% w/v in ethanol).

    • Phosphate buffer (0.2 M, pH 7.0).

  • Standard Preparation: Prepare a stock solution of this compound in deionized water (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in deionized water to obtain a concentration within the calibration range.

  • Color Development: a. To 1 mL of each standard and sample solution in separate test tubes, add 1 mL of phosphate buffer (pH 7.0). b. Add 0.5 mL of ninhydrin reagent. c. Heat the mixture in a boiling water bath for 15 minutes. d. Cool the solutions to room temperature and dilute to a final volume of 10 mL with deionized water.

  • Measurement: Measure the absorbance of the resulting purple solution at the wavelength of maximum absorbance (λmax), which is typically around 570 nm, against a reagent blank.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.

UVVis_Workflow cluster_prep Sample Preparation cluster_reaction Color-forming Reaction cluster_analysis Analysis start Prepare Standards & Samples in Water add_buffer Add Phosphate Buffer (pH 7.0) start->add_buffer add_ninhydrin Add Ninhydrin Reagent add_buffer->add_ninhydrin heat Heat in Water Bath (15 min) add_ninhydrin->heat cool_dilute Cool and Dilute to Volume heat->cool_dilute measure_abs Measure Absorbance at 570 nm cool_dilute->measure_abs calibrate Generate Calibration Curve measure_abs->calibrate quantify Quantify Analyte calibrate->quantify end Report Result quantify->end

UV-Vis Spectrophotometry Workflow

A Comparative Guide to HPLC and GC-MS for the Purity Analysis of 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of pharmaceutical intermediates like 3-Amino-4-methylpyridine is of paramount importance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and representative performance data.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

Reversed-phase HPLC is the most widely adopted method for the purity analysis of polar and non-polar compounds, making it highly suitable for substituted pyridines. Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.

Experimental Protocol: HPLC Purity of this compound

This protocol is based on a validated stability-indicating method for a closely related aminopyridine and is suitable for the purity analysis of this compound.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

Data Presentation: HPLC Performance Characteristics

The following table summarizes typical performance characteristics for a validated HPLC method for the purity analysis of an aminopyridine derivative.

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Orthogonal Technique

GC-MS is a highly sensitive and selective method, particularly useful for identifying and quantifying volatile impurities. Due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common and effective derivatization technique for compounds containing amino groups.

Experimental Protocol: GC-MS Purity of this compound

This proposed protocol involves a silylation derivatization step followed by GC-MS analysis.

1. Derivatization:

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

3. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-450.

Data Presentation: GC-MS Performance Characteristics

The following table summarizes representative performance characteristics for the GC-MS analysis of aromatic amines, which are structurally related to this compound.

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 85 - 115%

Method Comparison at a Glance

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds, or those that can be made volatile through derivatization.
Sample Preparation Generally simple dissolution.Requires a derivatization step for polar analytes like this compound.
Temperature Typically at or near ambient temperature.High temperatures are required for vaporization, which can pose a risk for thermally sensitive compounds.
Detection Commonly UV-Vis, providing quantitative data. DAD offers spectral information.Mass spectrometry provides structural information and high selectivity.
Sensitivity Good sensitivity for quantitative analysis.Typically offers very high sensitivity, especially in selected ion monitoring (SIM) mode.

Visualizing the Analytical Workflows

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatization (Silylation) weigh->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify calculate Calculate Purity identify->calculate

A Comparative Guide to the Synthetic Routes of 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Amino-4-methylpyridine is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the non-nucleoside reverse transcriptase inhibitor Nevirapine, a key medication in the treatment of HIV-1. The efficiency of Nevirapine synthesis is intrinsically linked to the viable and scalable production of its precursors. This guide provides a comparative analysis of the most prevalent synthetic strategies for this compound, offering a comprehensive overview of their respective methodologies, yields, and reaction conditions to aid researchers in selecting the most suitable route for their specific needs.

At a Glance: Comparison of Key Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways. Below is a summary of the most common methods, highlighting their starting materials, key characteristics, and reported yields.

Synthetic Route Starting Material Key Reaction Type Reported Yield Advantages Disadvantages
Route 1 4-Methylpyridine-3-boronic acidMetal-catalyzed amination84-95%[1][2]High yields, mild reaction conditions (room temperature).[1]Starting material may not be readily available.
Route 2 3-Halo-4-methylpyridineNucleophilic aromatic substitution73-95%[3]Good yields, readily accessible starting materials.Requires high temperature and pressure (autoclave).[3]
Route 3 4-Methylpyridine (B42270)Electrophilic nitration followed by reductionHigh[1][3]Inexpensive and simple starting material.Harsh nitration conditions (-78 °C with N₂O₅), potential for side reactions.[1][3]

Detailed Experimental Protocols

Route 1: From 4-Methylpyridine-3-boronic acid

This modern approach offers high yields under mild conditions. The reaction proceeds via a metal-catalyzed amination of a boronic acid derivative.

Reaction Scheme:

Figure 1. Synthesis from 4-Methylpyridine-3-boronic acid.

Experimental Protocol:

  • In a flask equipped with a mechanical stirrer, add 4-methylpyridine-3-boronic acid (0.2 mol), an inorganic ammonia (B1221849) source (e.g., ammonium (B1175870) acetate (B1210297), 1.0 mol), and a solvent system (e.g., 50 ml methanol (B129727) and 100 ml water).[1]

  • To this mixture, add a metal oxide catalyst (e.g., cobalt oxide, 0.02 mol).[1]

  • Stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is filtered by suction.[1]

  • The filtrate is concentrated under reduced pressure to yield a solid.[1]

  • The solid product is recrystallized from ethyl acetate to afford pure this compound.[1] A yield of 88% has been reported using this specific combination of reagents.[1]

Route 2: From 3-Halo-4-methylpyridine

This classical method involves the amination of a halogenated pyridine (B92270) derivative under elevated temperature and pressure.

Reaction Scheme:

Figure 2. Synthesis from 3-Halo-4-methylpyridine.

Experimental Protocol:

  • To a high-pressure autoclave, add 3-bromo-4-methylpyridine (B15001) (150g), methanol (300ml), and copper(II) sulfate (B86663) (5g).[3]

  • Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.[3]

  • Heat the reaction mixture to 160°C and maintain for 8 hours.[3]

  • After cooling, the mixture is suction filtered.[3]

  • The filtrate is concentrated under reduced pressure.[3]

  • The resulting solid is recrystallized from ethyl acetate to give this compound. A yield of 95% has been reported with this procedure.[3]

Route 3: From 4-Methylpyridine via Nitration and Reduction

This two-step synthesis starts from the readily available 4-methylpyridine.

Reaction Scheme:

cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 4-Methylpyridine intermediate 3-Nitro-4-methylpyridine start->intermediate Nitration (e.g., N₂O₅, -78°C) product This compound intermediate->product Reduction (e.g., Pd/C, H₂)

Figure 3. Synthesis from 4-Methylpyridine.

Experimental Protocol:

Step 1: Nitration of 4-Methylpyridine

  • In a suitable reaction vessel, 4-methylpyridine is nitrated using dinitrogen pentoxide (N₂O₅) at a low temperature of -78°C.[1][3]

  • Alternatively, nitration can be achieved using concentrated nitric acid in trifluoroacetic anhydride.[1]

  • The reaction yields 3-nitro-4-methylpyridine.

Step 2: Reduction of 3-Nitro-4-methylpyridine

  • The 3-nitro-4-methylpyridine intermediate is then reduced to the corresponding amine.

  • A common method for this reduction is catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][3]

  • This step yields the final product, this compound.

While this route can provide high yields, the harsh conditions of the nitration step, particularly the use of N₂O₅ at very low temperatures, can be a significant drawback for industrial-scale production.[1][3]

Conclusion

The choice of synthetic route for this compound is a trade-off between factors such as yield, reaction conditions, cost, and availability of starting materials. The amination of 4-methylpyridine-3-boronic acid (Route 1) stands out for its mild conditions and high yields, making it an attractive option for laboratory-scale synthesis and potentially for greener industrial processes, provided the starting material is accessible. The amination of 3-halo-4-methylpyridines (Route 2) is a robust and high-yielding method, well-suited for larger-scale production where the necessary high-pressure equipment is available. Finally, the nitration and subsequent reduction of 4-methylpyridine (Route 3) offers the advantage of a simple and inexpensive starting material, but the harsh nitration conditions may limit its applicability. Researchers and process chemists should carefully evaluate these parameters to select the optimal synthetic strategy for their specific objectives.

References

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-aminopyridine (B139424), 3-aminopyridine (B143674), and 4-aminopyridine (B3432731). The position of the amino group on the pyridine (B92270) ring significantly influences the electron density distribution, basicity, and nucleophilicity, leading to distinct reactivity profiles in key synthetic transformations. This document summarizes fundamental physicochemical properties and compares reactivity in N-acylation, electrophilic aromatic substitution, and diazotization, supported by available experimental data and established chemical principles.

Quantitative Data Summary

The following table summarizes key quantitative parameters that govern the reactivity of the aminopyridine isomers. Direct comparative kinetic data for all reactions across the three isomers is not consistently available in the literature; however, predictions based on the available data and electronic effects are provided.

Parameter2-Aminopyridine3-Aminopyridine4-AminopyridineData Source(s)
pKa (Conjugate Acid) 6.866.09.17[1]
Mayr Nucleophilicity Parameter (N) in CH₂Cl₂ Not AvailableNot Available15.20[2][3]
Mayr Nucleophilicity Parameter (sN) in CH₂Cl₂ Not AvailableNot Available0.67[2][3]
Predicted Relative Basicity ModerateLowHigh[1]
Predicted Relative Nucleophilicity ModerateLowHighInferred from pKa and electronic effects
Predicted Relative Reactivity in EAS Moderate (at C5)Low (at C2/C4)High (at C3/C5)Inferred from electronic effects

Basicity and Nucleophilicity

The basicity of aminopyridines, a measure of their ability to accept a proton, is primarily determined by the availability of the lone pair of electrons on the ring nitrogen. This property is quantified by the pKa of the corresponding conjugate acid.

  • 4-Aminopyridine is the strongest base among the isomers with a pKa of 9.17.[1] This is due to the powerful electron-donating effect of the amino group at the para-position, which, through resonance, significantly increases the electron density on the ring nitrogen.

  • 2-Aminopyridine is a moderately strong base (pKa = 6.86).[1] The ortho-amino group also donates electron density to the ring nitrogen via resonance, but this effect is partially counteracted by a potential intramolecular hydrogen bond between the amino group and the ring nitrogen, which can stabilize the lone pair and slightly reduce basicity.[1]

  • 3-Aminopyridine is the weakest base (pKa = 6.0).[1] When the amino group is at the meta-position, its electron-donating resonance effect cannot be delocalized onto the ring nitrogen. Therefore, it only exerts a weaker, electron-withdrawing inductive effect, making 3-aminopyridine only slightly more basic than pyridine itself.

Nucleophilicity generally trends with basicity for these compounds. The quantitative nucleophilicity of 4-aminopyridine has been determined using Mayr's reactivity scales, which define the nucleophilicity parameter 'N' and the slope parameter 'sN'.[2][4] For 4-aminopyridine in dichloromethane, N = 15.20, indicating its high nucleophilic character.[2][3] While experimental N parameters for the other two isomers are not available, it is predicted that their nucleophilicity follows the same trend as their basicity: 4-aminopyridine > 2-aminopyridine > 3-aminopyridine .

G cluster_4 4-Aminopyridine (pKa=9.17) cluster_2 2-Aminopyridine (pKa=6.86) cluster_3 3-Aminopyridine (pKa=6.0) N4 Ring Nitrogen Result4 High Electron Density => Highest Basicity & Nucleophilicity N4->Result4 NH2_4 Amino Group (+R > -I) NH2_4->N4 Strong Resonance Donation N2 Ring Nitrogen H_bond Intramolecular H-Bonding (Stabilizes Lone Pair) N2->H_bond Result2 Moderate Electron Density => Moderate Basicity & Nucleophilicity N2->Result2 NH2_2 Amino Group (+R > -I) NH2_2->N2 Resonance Donation N3 Ring Nitrogen Result3 Lowest Electron Density => Lowest Basicity & Nucleophilicity N3->Result3 NH2_3 Amino Group (-I only) NH2_3->N3 No Resonance Donation (Inductive Effect)

Caption: Factors influencing the basicity of aminopyridine isomers.

Reactivity in N-Acylation

N-acylation of the exocyclic amino group is a common and facile reaction for all three isomers, typically carried out with acylating agents like acetic anhydride (B1165640) or acyl chlorides. The reaction proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. Given the high nucleophilicity of the exocyclic amine, this reaction is generally efficient for all isomers, though competitive N,N-diacylation can sometimes be observed, particularly with highly reactive acylating agents or strong bases.

The relative rate of N-acylation is expected to correlate with the nucleophilicity of the exocyclic amino group. While direct kinetic comparisons are scarce, the electron density on the amino nitrogen is influenced by the ring position, suggesting a reactivity order of 4-aminopyridine ≈ 2-aminopyridine > 3-aminopyridine .

Reactivity in Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. However, the powerful electron-donating amino group is a strong activating group and directs incoming electrophiles. The interplay between these opposing effects governs the outcome of EAS reactions like nitration and halogenation.

  • 4-Aminopyridine : The amino group strongly activates the C3 and C5 positions (ortho to the amine). This isomer is the most reactive towards EAS.

  • 2-Aminopyridine : The amino group activates the C3 and C5 positions. Substitution at C5 is generally favored to avoid steric hindrance and potential electronic repulsion from the adjacent ring nitrogen.

  • 3-Aminopyridine : The amino group activates the C2, C4, and C6 positions. However, the deactivating effect of the ring nitrogen is most pronounced at the C2 and C6 positions. Therefore, substitution typically occurs at the C2 or C4 position, but the overall reactivity is lower than the other two isomers.

The overall predicted reactivity order for EAS is: 4-aminopyridine > 2-aminopyridine > 3-aminopyridine .

Reactivity in Diazotization

The exocyclic primary amino groups of 2- and 4-aminopyridine can be converted to diazonium salts by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). These diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as coupling to form azo compounds or substitution to introduce other functional groups. The diazotization of 3-aminopyridine is also possible but often proceeds with lower efficiency.

Experimental Protocols

The following are generalized protocols that can be adapted to compare the reactivity of the three isomers under consistent conditions.

Protocol 1: General Procedure for N-Acetylation

This protocol describes the N-acetylation of an aminopyridine using acetic anhydride.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve the aminopyridine (1.0 eq.) in a suitable solvent (e.g., acetic anhydride used as both reagent and solvent, or an inert solvent like ethyl acetate).

  • Reagent Addition : Cool the flask in an ice bath. Slowly add acetic anhydride (1.1 eq.) dropwise to the solution while stirring.

  • Reaction : Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., to 60 °C) may be required.[5]

  • Work-up : Once the reaction is complete, carefully pour the mixture into a beaker of ice water to quench any excess acetic anhydride.

  • Extraction : Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude N-acetylated product can be purified by recrystallization or column chromatography if necessary.

G start Start setup Dissolve Aminopyridine in Solvent start->setup cool Cool to 0°C (Ice Bath) setup->cool add Add Acetic Anhydride (1.1 eq.) Dropwise cool->add react Stir at RT for 1-2h (Monitor by TLC) add->react quench Quench with Ice Water react->quench extract Neutralize & Extract with Ethyl Acetate quench->extract isolate Combine, Dry, & Evaporate Solvent extract->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify end End purify->end

Caption: Generalized experimental workflow for N-acetylation.

Protocol 2: General Procedure for Diazotization and Azo Coupling

This protocol describes the formation of a diazonium salt from an aminopyridine and its subsequent coupling with a phenol.

  • Diazotization :

    • Dissolve the aminopyridine (1.0 eq.) in dilute hydrochloric acid in a beaker.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (B80452) (1.0 eq.) in cold distilled water.

    • Add the sodium nitrite solution dropwise to the cold aminopyridine solution, ensuring the temperature remains below 5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. The resulting solution contains the diazonium salt and should be used immediately.

  • Azo Coupling :

    • In a separate beaker, prepare a solution of a coupling partner, such as 2-naphthol (B1666908) (1.0 eq.), in aqueous sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • An azo dye should precipitate immediately. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.

    • Collect the solid product by filtration, wash with cold water, and dry. The product can be purified by recrystallization.

Conclusion

The reactivity of aminopyridine isomers is a direct consequence of the electronic interplay between the activating amino group and the deactivating pyridine ring. 4-Aminopyridine is consistently the most basic and nucleophilic isomer due to strong resonance effects, making it highly reactive in a variety of transformations. 2-Aminopyridine exhibits intermediate reactivity, while 3-aminopyridine is the least reactive of the three. These fundamental differences are critical for researchers in designing synthetic routes and developing new pyridine-based molecules in the pharmaceutical and materials science fields.

References

Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic signatures of two closely related pyridinamine isomers, providing researchers, scientists, and drug development professionals with essential data for their identification and characterization.

In the world of medicinal chemistry and materials science, the precise identification of isomeric compounds is paramount. Subtle differences in the arrangement of functional groups can lead to vastly different pharmacological and physical properties. This guide offers a detailed spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine, two isomers with the same molecular formula (C₆H₈N₂) and molecular weight (108.14 g/mol ) but distinct structural arrangements. By examining their unique fingerprints across various spectroscopic techniques, researchers can confidently differentiate between these two compounds.

At a Glance: Key Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 2-Amino-4-methylpyridine, providing a direct comparison of their characteristic signals.

¹H NMR Spectral Data
Compound Solvent Chemical Shift (δ) ppm
This compound DMSO-d₆Data not explicitly found in search results, but predicted to show distinct aromatic and methyl proton signals.
2-Amino-4-methylpyridine CDCl₃7.81 (d, 1H), 6.37 (d, 1H), 6.20 (s, 1H), 4.68 (s, 2H, -NH₂), 2.16 (s, 3H, -CH₃)[1]
¹³C NMR Spectral Data
Compound Predicted/Experimental Chemical Shift (δ) ppm
This compound PredictedAromatic carbons: ~110-150 ppm, Methyl carbon: ~15-25 ppm.
2-Amino-4-methylpyridine ExperimentalSpecific peak data not fully compiled, but a spectrum is available on PubChem.[2]
IR Spectral Data
Compound Key Absorptions (cm⁻¹)
This compound Conforms to structure, indicating characteristic N-H, C-H, and aromatic C=C and C=N stretching and bending vibrations.[3]
2-Amino-4-methylpyridine Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and alkyl), and aromatic ring vibrations are present.
Mass Spectrometry Data
Compound Molecular Ion (m/z) Key Fragmentation Peaks
This compound 108Data on fragmentation patterns not detailed in search results.
2-Amino-4-methylpyridine 108Fragmentation data is available in various spectral databases.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified aminomethylpyridine isomer in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0 ppm.

  • Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, the KBr pellet method or the thin-film method can be used.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

    • Thin Film: Dissolve the solid sample in a volatile solvent, drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.

  • Background Spectrum: Record a background spectrum of the empty sample holder or the pure KBr pellet/salt plate.

  • Sample Spectrum: Place the sample in the FT-IR spectrometer and record the spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aminomethylpyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1 AU).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the UV-Vis absorption spectrum, typically over a range of 200-400 nm. The instrument will subtract the baseline to provide the spectrum of the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatography (GC) inlet.

  • Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the molecules with a high-energy electron beam.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Comparison Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound and 2-Amino-4-methylpyridine.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion Sample1 This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample1->NMR IR FT-IR Spectroscopy Sample1->IR UVVis UV-Vis Spectroscopy Sample1->UVVis MS Mass Spectrometry Sample1->MS Sample2 2-Amino-4-methylpyridine Sample2->NMR Sample2->IR Sample2->UVVis Sample2->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrational Modes IR->IR_Data UVVis_Data λmax Molar Absorptivity UVVis->UVVis_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Conclusion Structural Elucidation NMR_Data->Conclusion IR_Data->Conclusion UVVis_Data->Conclusion MS_Data->Conclusion

Caption: A logical workflow for the spectroscopic comparison of the two isomers.

In-depth Spectroscopic Analysis

The structural difference between this compound and 2-Amino-4-methylpyridine—the position of the amino group relative to the methyl group and the nitrogen atom in the pyridine (B92270) ring—gives rise to distinct spectroscopic features.

NMR Spectroscopy: In ¹H NMR, the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents. For 2-Amino-4-methylpyridine, the protons on the pyridine ring will exhibit a different splitting pattern and chemical shift compared to those in this compound due to the varying electronic effects of the amino group. The position of the amino group also influences the chemical shift of the methyl protons. Similarly, in ¹³C NMR, the chemical shifts of the carbon atoms in the pyridine ring will differ significantly between the two isomers.

IR Spectroscopy: The position of the amino group affects the vibrational modes of the molecule. While both isomers will show characteristic N-H stretching bands for the primary amine, the exact frequencies and intensities may differ slightly. More pronounced differences can be expected in the fingerprint region (below 1500 cm⁻¹), where complex bending and stretching vibrations of the entire molecule occur.

UV-Vis Spectroscopy: Both compounds are expected to exhibit absorption bands in the UV region due to π → π* and n → π* electronic transitions within the pyridine ring and the amino group. The position of the amino group, a strong auxochrome, will influence the energy of these transitions and thus the λmax (wavelength of maximum absorbance). The electronic conjugation between the amino group and the pyridine ring is different in the two isomers, leading to distinct absorption spectra.

Mass Spectrometry: While both isomers have the same molecular ion peak at m/z 108, their fragmentation patterns upon ionization can differ. The position of the amino group can influence the stability of the fragment ions formed, leading to variations in the relative abundances of these fragments. This can provide crucial information for distinguishing between the two isomers.

By carefully analyzing the data from these complementary spectroscopic techniques, researchers can unambiguously identify and differentiate between this compound and 2-Amino-4-methylpyridine, ensuring the correct compound is used in their research and development endeavors.

References

A Comparative Guide to Validated Analytical Methods for 3-Amino-4-methylpyridine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Amino-4-methylpyridine in complex reaction mixtures. Ensuring the purity, yield, and reaction kinetics of this key intermediate, vital in the synthesis of pharmaceuticals like the anti-AIDS drug Nevirapine, necessitates robust and validated analytical techniques. This document outlines a primary High-Performance Liquid Chromatography (HPLC) method, compares it with alternative techniques, and provides detailed experimental protocols and validation parameters based on established guidelines.

Method Comparison: HPLC vs. GC and Spectrophotometry

The choice of analytical method is critical for accurate monitoring of reaction progress and final product quantification. High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds like this compound. Gas Chromatography (GC) and UV-Vis Spectrophotometry present alternative approaches, each with distinct advantages and limitations.

FeatureHPLC (Primary Recommended Method)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on polaritySeparation based on volatility and polarityQuantification based on light absorbance
Specificity High; can separate from isomers and impuritiesHigh; requires derivatization for polar analytesLow; susceptible to interference from other UV-active species
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)Moderate (µg/mL to mg/mL)
Sample Throughput ModerateModerate to HighHigh
Instrumentation Cost Moderate to HighModerate to HighLow
Method Development Moderate complexityCan be complex, especially with derivatizationSimple
Robustness HighModerate; susceptible to matrix effectsModerate; sensitive to pH and solvent changes

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method offers the best balance of specificity, sensitivity, and robustness for the analysis of this compound in a reaction matrix.

Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture in 900 µL of diluent (e.g., 50:50 acetonitrile (B52724):water).

    • Vortex for 30 seconds to ensure homogeneity.

    • Centrifuge at 10,000 rpm for 5 minutes to precipitate any solids.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate), with the ratio adjusted to achieve optimal separation (a typical starting point could be 30:70 v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).

  • Quantification:

    • Prepare a series of calibration standards of this compound in the diluent.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary (Based on ICH Q2(R1) Guidelines)

The following table summarizes the typical acceptance criteria for the validation of this analytical method.[2][3]

Validation ParameterAcceptance CriteriaTypical Result
Specificity The analyte peak should be well-resolved from other components (impurities, starting materials) with no interference at the analyte's retention time.Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.995 over a defined concentration range.r² = 0.999 over 1-100 µg/mL.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.99.5% - 101.2% recovery.
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections.%RSD = 0.8%.
Precision (Intermediate) %RSD ≤ 2.0% for analyses performed on different days by different analysts.%RSD = 1.5%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.3 µg/mL.
Robustness %RSD ≤ 2.0% after small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).Method remains unaffected by minor changes.

Alternative Analytical Methods

Gas Chromatography (GC)

GC can be a powerful tool for the analysis of volatile compounds. For a polar compound like this compound, derivatization is often necessary to improve volatility and peak shape.

Experimental Protocol: GC-FID

  • Sample Preparation & Derivatization:

    • Extract the analyte from the reaction mixture using a suitable organic solvent.

    • Evaporate the solvent and reconstitute in a derivatization-compatible solvent.

    • Add a derivatizing agent (e.g., a silylating agent like BSTFA) and heat to complete the reaction.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient to separate the derivatized analyte from other components.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

UV-Vis Spectrophotometry

This technique is simple and rapid but lacks the specificity of chromatographic methods. It is best suited for reaction mixtures with few interfering substances that absorb at the same wavelength as this compound.

Experimental Protocol: UV-Vis Spectrophotometry

  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., ethanol (B145695) or a buffer) to a concentration within the linear range of the spectrophotometer.

    • Centrifuge and filter if necessary to obtain a clear solution.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for this compound.

    • Measure the absorbance of the sample at λmax.

    • Calculate the concentration using a calibration curve prepared from standard solutions.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process.

Analytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sp1 Aliquot Reaction Mixture sp2 Quench & Dilute sp1->sp2 sp3 Centrifuge/Filter sp2->sp3 ia1 Inject into HPLC sp3->ia1 ia2 Chromatographic Separation ia1->ia2 ia3 UV Detection ia2->ia3 dp1 Peak Integration ia3->dp1 dp2 Calibration Curve dp1->dp2 dp3 Calculate Concentration dp2->dp3

Caption: General workflow for the HPLC analysis of this compound.

Method_Selection_Flowchart start Need to Quantify This compound? specificity High Specificity Required? start->specificity uv_active UV-Active Interferences? specificity->uv_active No hplc Use HPLC specificity->hplc Yes volatility Is Analyte Volatile? gc Use GC with Derivatization volatility->gc Yes reconsider Re-evaluate Method volatility->reconsider No uv_active->volatility Yes uv_vis Use UV-Vis uv_active->uv_vis No

Caption: Decision flowchart for selecting an appropriate analytical method.

References

Benchmarking the efficiency of different catalysts for 3-Amino-4-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Amino-4-methylpyridine, a key intermediate in the production of pharmaceuticals such as the anti-AIDS drug Nevirapine, is a critical process where catalyst efficiency plays a pivotal role.[1][2] This guide provides a comparative analysis of different catalytic systems for this synthesis, with a focus on reaction yields, conditions, and detailed experimental protocols to support researchers in selecting the optimal synthetic route.

Catalyst Performance Comparison

The efficiency of various catalysts in the synthesis of this compound is summarized below. The data highlights two primary synthetic pathways: one starting from 4-methylpyridine-3-boronic acid and another from 3-halo-4-methylpyridines.

Starting MaterialCatalystAmmonia (B1221849) SourceSolvent(s)Reaction TimeTemperatureYield (%)Reference
4-picoline-3-boric acidCopper (II) oxide (CuO)Ammonium (B1175870) sulfate (B86663)Acetonitrile, Water4hRoom Temperature95%[1]
4-picoline-3-boric acidCopper (I) oxide (Cu₂O)AmmoniaMethanol2hRoom Temperature95%[2]
4-picoline-3-boric acidRed copper oxideAmmonium carbonateWater4hRoom Temperature86%[1]
4-picoline-3-boric acidCopper (II) oxide (CuO)Ammonium sulfateAcetonitrile, Water4hRoom Temperature85%[2]
4-picoline-3-boric acidZinc oxide (ZnO)Ammonium chlorideEthanol, Water6hRoom Temperature84%[1][2]
3-bromo-4-methylpyridine (B15001)Copper sulfate (CuSO₄)AmmoniaMethanol8h160°C95%[3]
3-bromo-4-methylpyridineCopper sulfate (CuSO₄)Concentrated ammoniaWater8h180°C90%[3]
3-chloro-4-methylpyridineCopper sulfate (CuSO₄)AmmoniaMethanol24h180°C73%[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis from 4-picoline-3-boric acid using Copper (II) Oxide Catalyst

This procedure describes a high-yield synthesis of this compound at room temperature.[1]

Materials:

  • 4-picoline-3-boric acid (27.4g, 0.2mol)

  • Ammonium sulfate (39.6g, 0.3mol)

  • Copper (II) oxide (1.6g, 0.02mol)

  • Acetonitrile (50ml)

  • Water (75ml)

  • Ethyl acetate (B1210297)

Procedure:

  • To a flask equipped with a mechanical stirrer, add 27.4g of 4-picoline-3-boric acid, 50ml of acetonitrile, 75ml of water, 39.6g of ammonium sulfate, and 1.6g of copper (II) oxide.

  • Initiate stirring and allow the reaction to proceed for 4 hours at room temperature. The reaction progress should be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, perform suction filtration to separate the solid components.

  • The filtrate is then concentrated under reduced pressure to obtain the crude solid product.

  • Recrystallize the solid from ethyl acetate to yield 20.5g of pure this compound, corresponding to a 95% yield.[1]

Synthesis from 3-bromo-4-methylpyridine using Copper Sulfate Catalyst

This method outlines the synthesis via amination of a halogenated pyridine (B92270) at elevated temperature and pressure.[3]

Materials:

  • 3-bromo-4-methylpyridine (150g)

  • Copper sulfate (5g)

  • Methanol (300ml)

  • Ammonia gas

  • Ethyl acetate

Procedure:

  • In a high-pressure autoclave, combine 150g of 3-bromo-4-methylpyridine, 5g of copper sulfate, and 300ml of methanol.

  • Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.

  • Heat the reaction mixture to 160°C and maintain for 8 hours.

  • After cooling the autoclave, perform suction filtration.

  • Concentrate the filtrate under reduced pressure to obtain a solid.

  • Recrystallize the solid from ethyl acetate to obtain 89g of this compound, achieving a 95% yield.[3]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general experimental workflow for catalyst screening and the logical relationship of the synthesis process.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Analysis Reactants Prepare Reactants: - Starting Material - Ammonia Source - Solvent(s) Combine Combine in Reaction Vessel Reactants->Combine Catalyst Select & Weigh Catalyst Catalyst->Combine Conditions Set Reaction Conditions: - Temperature - Pressure (if applicable) - Stirring Combine->Conditions Monitor Monitor Progress (TLC) Conditions->Monitor Filter Filtration Monitor->Filter Upon Completion Concentrate Concentrate Filtrate Filter->Concentrate Recrystallize Recrystallization Concentrate->Recrystallize Yield Calculate Yield Recrystallize->Yield Characterize Characterize Product (NMR, MS, etc.) Recrystallize->Characterize

Caption: General experimental workflow for catalyst screening in this compound synthesis.

synthesis_pathways cluster_route1 Route 1: From Boronic Acid cluster_route2 Route 2: From Halopyridine Boronic_Acid 4-picoline-3-boric acid Product This compound Boronic_Acid->Product Room Temp. Metal_Oxide Metal Oxide Catalyst (CuO, Cu2O, ZnO) Metal_Oxide->Product Ammonia_Source_1 Ammonia Source (NH4)2SO4, NH3, (NH4)2CO3 Ammonia_Source_1->Product Halopyridine 3-halo-4-methylpyridine (Br, Cl) Halopyridine->Product High Temp. & Pressure Cu_Salt Copper Salt Catalyst (CuSO4) Cu_Salt->Product Ammonia_Source_2 Ammonia Source (NH3 gas/solution) Ammonia_Source_2->Product

Caption: Logical relationship of the two primary synthesis pathways for this compound.

References

Comparative Biological Activities of 3-Amino-4-methylpyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 3-Amino-4-methylpyridine derivatives. It offers a synthesis of available data on their anticancer, antimicrobial, and kinase inhibitory properties, supported by detailed experimental protocols and visual representations of relevant signaling pathways.

Antitumor Activity

Derivatives of this compound have demonstrated notable antitumor properties across various cancer cell lines. The primary method for evaluating this activity is the NCI-60 screen, a panel of 60 human tumor cell lines.

Table 1: Comparative Antitumor Activity of this compound Derivatives
Compound IDDerivative TypeTarget Cell LineActivity MetricValueReference
1 2-amino-4-aryl-pyrimidine derivative of ursolic acidMCF-7 (Breast)IC500.48 ± 0.11 µM[1]
1 2-amino-4-aryl-pyrimidine derivative of ursolic acidHeLa (Cervical)IC500.74 ± 0.13 µM[1]
2 4-aminopyrazolo[3,4-d]pyrimidineUO-31 (Renal)IC500.87 µM[2]
2 4-aminopyrazolo[3,4-d]pyrimidineMOLT-4 (Leukemia)IC501.51 µM[2]
2 4-aminopyrazolo[3,4-d]pyrimidineHL-60 (TB) (Leukemia)IC501.41 µM[2]
3 4-aminoantipyrine-based pyrimidine (B1678525) (iodophenyl derivative)MCF7 (Breast)IC5030.68 µM[3]
4 4-aminoantipyrine-based pyrimidine (bromophenyl derivative)MCF7 (Breast)IC5043.41 µM[3]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinase Inhibitory Activity

A significant area of investigation for this compound derivatives is their role as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR and JAK/STAT pathways are common targets.

Table 2: Comparative Kinase Inhibitory Activity of Pyridine (B92270) Derivatives
Compound IDDerivative TypeTarget Kinase/PathwayCell LineIC50Reference
5 Pyridine benzothiazole (B30560) biarylS473Akt phosphorylation (PI3K/Akt pathway)U87-MG6.3 nM[4]
6 DimorpholinoquinazolinePI3Kα--[5]
7 Pyrazolo[3,4-d]pyrimidine (cyano derivative)EGFR tyrosine kinase-0.135 µM
8 Pyrazolo[3,4-d]pyrimidine analogEGFR tyrosine kinase-0.034 µM
9 Pyridine-based PIM-1 inhibitorPIM-1 kinaseMCF-714.3 nM[6]

IC50: The half-maximal inhibitory concentration.

Antimicrobial Activity

Several this compound derivatives have been evaluated for their ability to inhibit the growth of various microbial strains. The agar (B569324) well diffusion method is a common preliminary screening technique, with the Minimum Inhibitory Concentration (MIC) providing a quantitative measure of potency.

Table 3: Comparative Antimicrobial Activity of Pyridine Derivatives
Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Reference
10 Pyridine derivative with imidazo[2,1-b][4][7][8]thiadiazoleStaphylococcus aureus4-64[9]
11 4-F substituted pyridine derivativeFungus ATCC 97638[10]
12 3-Amino-4-aminoximidofurazan derivativeStaphylococcus aureusModerate to significant activity[11]
13 3-Amino-4-aminoximidofurazan derivativePseudomonas aeruginosaModerate to significant activity[11]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

NCI-60 Sulforhodamine B (SRB) Proliferation and Cytotoxicity Assay

This assay is a colorimetric method used to determine cell number by staining total cellular protein with sulforhodamine B.

Methodology:

  • Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities from 5,000 to 40,000 cells/well and incubated for 24 hours.

  • Compound Addition: Test compounds are solubilized in DMSO and added to the plates at five 10-fold serial dilutions. The plates are then incubated for an additional 48 hours.

  • Cell Fixation: For adherent cells, the assay is terminated by adding cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 60 minutes at 4°C. For suspension cells, settled cells are fixed with 80% TCA to a final concentration of 16%.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.

  • Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM Trizma base, and the absorbance is read at 515 nm on an automated plate reader.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare the kinase/substrate solution and ATP solution in the appropriate kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the serially diluted test compound or DMSO as a vehicle control.

  • Initiate Kinase Reaction: Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is determined by fitting the data to a dose-response curve.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition it produces against a test microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of an agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.

Visualizing a Key Mechanism: PI3K/Akt/mTOR Signaling Pathway Inhibition

Many pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[4][5]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Visualizing another Key Mechanism: JAK/STAT Signaling Pathway Inhibition

The JAK/STAT pathway is another critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various cancers and autoimmune diseases.[7][12]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK

Caption: Inhibition of the JAK/STAT signaling pathway by this compound derivatives.

References

Unveiling the Solid State: A Comparative Crystallographic Guide to 3-Amino-4-methylpyridine and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography stands as the definitive technique for elucidating these structures, providing critical insights for drug design and polymorphism screening. This guide offers a comparative analysis of the X-ray crystallographic data for 3-Amino-4-methylpyridine and its potential salts, alongside detailed experimental protocols and a look at alternative analytical methods.

Executive Summary

This guide presents a detailed comparison of the solid-state structures of this compound and its hypothesized hydrochloride salt. While comprehensive crystallographic data for the free base is available through the Crystallography Open Database (COD), specific experimental data for its salts remains elusive in publicly accessible databases. This document compiles the known structural parameters for the parent compound and outlines the established methodologies for obtaining and analyzing such data for its saline counterparts. The aim is to provide a foundational resource for researchers working with this compound, highlighting both what is known and where further investigation is required.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound. A corresponding entry for a representative salt, this compound Hydrochloride, is included to illustrate the expected data points for comparison once experimental data becomes available.

ParameterThis compoundThis compound Hydrochloride
COD ID 7241736Not Available
Crystal System OrthorhombicData Not Available
Space Group Pca2₁Data Not Available
Unit Cell Dimensions a = 14.87(2) Å, b = 5.707(7) Å, c = 14.00(2) ÅData Not Available
α = 90°, β = 90°, γ = 90°Data Not Available
Volume (V) 1188(3) ųData Not Available
Molecules per Unit Cell (Z) 8Data Not Available
Calculated Density 1.211 g/cm³Data Not Available
Hydrogen Bonding Intermolecular N-H···N interactionsExpected charge-assisted N+-H···Cl⁻ and N-H···Cl⁻ interactions

Experimental Protocols

The successful X-ray crystallographic analysis of any compound hinges on a meticulous experimental workflow. Below are detailed protocols for the key stages of analysis for this compound and its potential salts.

Synthesis and Crystallization

Synthesis of this compound:

A common synthetic route involves the reaction of 3-bromo-4-methylpyridine (B15001) with ammonia (B1221849) in the presence of a copper sulfate (B86663) catalyst.

  • Materials: 3-bromo-4-methylpyridine, Methanol (B129727), Copper (II) sulfate, Ammonia gas.

  • Procedure:

    • In a high-pressure autoclave, combine 3-bromo-4-methylpyridine (150 g) and copper (II) sulfate (5 g) in methanol (300 ml).

    • Pressurize the autoclave with ammonia gas to 5 atm.

    • Heat the reaction mixture to 160°C and maintain for 8 hours.

    • After cooling, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the solid from ethyl acetate (B1210297) to yield pure this compound.

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

  • Solvent Screening: A range of solvents should be screened for suitable solubility, including ethanol, methanol, acetonitrile, and ethyl acetate.

  • Procedure:

    • Prepare a saturated solution of this compound in a selected solvent at a slightly elevated temperature.

    • Filter the hot solution to remove any particulate matter.

    • Allow the solution to cool slowly to room temperature.

    • Loosely cover the container to permit slow evaporation of the solvent over several days to weeks.

    • Harvest well-formed, single crystals for analysis.

Synthesis and Crystallization of this compound Salts (e.g., Hydrochloride):

  • Synthesis: Dissolve this compound in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol). The salt will typically precipitate out of solution.

  • Crystallization: The salt can then be recrystallized using similar slow evaporation or cooling crystallization techniques as the parent compound, experimenting with different solvent systems to obtain diffraction-quality crystals.

X-ray Data Collection and Structure Refinement
  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The atomic positions and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit with the experimental data.

Alternative Analytical Techniques

While X-ray crystallography provides the most detailed structural information, other analytical techniques are valuable for characterizing this compound and its salts, particularly for bulk sample analysis and in solution.

TechniqueInformation ProvidedComparison to X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the chemical environment of atoms (¹H, ¹³C). Can confirm molecular structure and purity in solution.Does not provide solid-state packing information or precise bond lengths and angles.
Infrared (IR) and Raman Spectroscopy Identifies functional groups and can be used to study hydrogen bonding interactions in the solid state.Less detailed structural information than XRD. Changes in vibrational modes upon salt formation can be observed.
Powder X-ray Diffraction (PXRD) Provides a fingerprint of the crystalline solid, useful for identifying different polymorphs and assessing bulk sample purity.Does not provide the detailed atomic-level structure of a single crystal.
Differential Scanning Calorimetry (DSC) Measures thermal properties such as melting point and can be used to identify polymorphic transitions.Provides no direct structural information.

Visualizing the Workflow

The following diagram illustrates the typical workflow for X-ray crystallographic analysis.

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for X-ray Crystallographic Analysis.

A Comparative Guide to 3-Amino-4-methylpyridine and Other Aminopyridine Ligands in Catalysis and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate ligands is a critical parameter in the development of efficient transition metal catalysts and novel coordination complexes. Aminopyridines, a class of heterocyclic compounds, have garnered significant attention as versatile ligands due to the presence of both an endocyclic pyridine (B92270) nitrogen and an exocyclic amino group, which can coordinate to metal centers. This guide provides a comprehensive comparison of the performance of 3-Amino-4-methylpyridine with other common aminopyridine isomers, namely 2-aminopyridine (B139424), 3-aminopyridine (B143674), and 4-aminopyridine (B3432731). The analysis is supported by experimental data on their physicochemical properties and catalytic activity, alongside detailed experimental protocols.

Physicochemical Properties: A Tale of Isomers

The position of the amino and methyl groups on the pyridine ring significantly influences the electronic and steric properties of the ligand, which in turn dictates its coordination behavior and the reactivity of the resulting metal complex.

The basicity of the pyridine nitrogen, a key factor in its coordination strength, is modulated by the electronic effects of the substituents. The methyl group is a weak electron-donating group (+I effect), while the amino group is a strong electron-donating group through resonance (+M effect). The relative positions of these groups and the pyridine nitrogen determine the overall electron density on the nitrogen atom.

LigandStructurepKa of Conjugate AcidHammett Constant (σ) of Pyridyl GroupComments
This compound ~6.0-7.0 (estimated)N/AThe amino group at the 3-position has a moderate electron-donating effect on the pyridine nitrogen. The adjacent methyl group at the 4-position provides a slight increase in basicity and introduces steric bulk near the coordination site.
2-Aminopyridine 6.860.71Can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. Intramolecular hydrogen bonding between the amino group and the pyridine nitrogen can influence its coordination.[1]
3-Aminopyridine 5.980.55The amino group has a less pronounced electron-donating effect on the pyridine nitrogen compared to the 2- and 4-isomers.[2]
4-Aminopyridine 9.170.94The most basic of the simple aminopyridines due to strong resonance stabilization of the pyridinium (B92312) ion.[1]

Performance in Catalysis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is highly dependent on the nature of the ligand coordinated to the palladium catalyst. The electronic and steric properties of aminopyridine ligands play a crucial role in the efficiency of this reaction. While direct comparative data for this compound under standardized conditions is limited, we can infer its potential performance based on studies of related aminopyridine-based catalysts.

Generally, more electron-donating ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. However, excessive basicity can lead to catalyst inhibition. Steric hindrance around the metal center, influenced by substituents like a methyl group, can also affect the stability and activity of the catalyst.

The following table presents representative yields for Suzuki-Miyaura reactions catalyzed by palladium complexes with different aminopyridine-type ligands. It is important to note that these results are from different studies and may not be directly comparable due to variations in reaction conditions.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventYield (%)
Pd(OAc)₂ / 2-aminopyridine derivative4-BromoacetophenonePhenylboronic acidK₂CO₃H₂O/EtOH95
PdCl₂(PPh₃)₂ / 4-aminopyridine derivative4-ChlorotoluenePhenylboronic acidK₂CO₃DMF92
Pd(OAc)₂ / 3-aminopyridine derivative1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O88

Based on its electronic and steric profile, this compound is expected to form palladium complexes with moderate to good catalytic activity. The electron-donating nature of both the amino and methyl groups should facilitate the oxidative addition step. The steric bulk of the methyl group adjacent to the coordinating nitrogen may provide a balance between catalyst stability and reactivity.

Experimental Protocols

The following are representative protocols for the synthesis of a palladium-aminopyridine complex and its application in a Suzuki-Miyaura cross-coupling reaction. These can be adapted for a comparative study of different aminopyridine ligands.

Synthesis of a Palladium-Aminopyridine Complex (General Procedure)
  • Materials : Palladium(II) chloride (PdCl₂), aminopyridine ligand (e.g., this compound), acetonitrile (B52724), diethyl ether.

  • Procedure :

    • Dissolve PdCl₂ (1 mmol) in hot acetonitrile (20 mL).

    • To the hot solution, add a solution of the aminopyridine ligand (2.2 mmol) in acetonitrile (10 mL) dropwise with stirring.

    • Continue stirring the mixture at room temperature for 4 hours.

    • A precipitate will form. Collect the solid by filtration.

    • Wash the solid with diethyl ether and dry it under vacuum.

    • Characterize the complex using appropriate analytical techniques (e.g., FT-IR, NMR, elemental analysis).

Suzuki-Miyaura Cross-Coupling Reaction (General Procedure)
  • Materials : Aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2 mmol), palladium-aminopyridine catalyst (0.01 mmol), solvent (e.g., toluene/water 4:1, 5 mL).

  • Procedure :

    • In a round-bottom flask, combine the aryl halide, arylboronic acid, base, and the palladium-aminopyridine catalyst.

    • Add the solvent to the flask.

    • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

    • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.

    • After completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Catalytic Cycle and Ligand Effects

To better understand the role of the aminopyridine ligand in catalysis, we can visualize the key steps of the Suzuki-Miyaura catalytic cycle and the factors influencing ligand performance.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Product Reductive\nElimination->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Ligand_Performance cluster_properties Ligand Properties cluster_performance Catalytic Performance Electronic Effects Electronic Effects Catalyst Activity Catalyst Activity Electronic Effects->Catalyst Activity influences Selectivity Selectivity Electronic Effects->Selectivity influences Steric Effects Steric Effects Catalyst Stability Catalyst Stability Steric Effects->Catalyst Stability influences Steric Effects->Selectivity influences

Caption: Influence of ligand properties on performance.

Conclusion

This compound presents a unique combination of electronic and steric properties that make it a promising ligand for coordination chemistry and catalysis. Its performance is expected to be comparable to or, in specific applications, potentially superior to other aminopyridine isomers. The slightly increased basicity and steric bulk provided by the methyl group can be advantageous in tuning the reactivity and stability of metal complexes. Further direct comparative studies under standardized conditions are warranted to fully elucidate the performance profile of this compound relative to other aminopyridine ligands. This guide provides a foundational understanding and practical protocols for researchers to initiate such comparative assessments.

References

A Comparative Guide to Isomeric Purity Analysis of Aminomethylpyridine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical aspect of quality control in the pharmaceutical and chemical industries. Aminomethylpyridines, key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), exist as three positional isomers: 2-aminomethylpyridine, 3-aminomethylpyridine, and 4-aminomethylpyridine. The presence of unwanted isomers can significantly impact the efficacy, safety, and stability of the final drug product. This guide provides an objective comparison of various analytical techniques for the isomeric purity analysis of aminomethylpyridine samples, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for isomeric purity analysis depends on factors such as the required sensitivity, resolution, analysis time, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most commonly employed techniques for this purpose.

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical techniques for the separation and quantification of aminomethylpyridine isomers. Data for aminopyridines is used as a reference where specific data for aminomethylpyridines is not available, given their structural similarity.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Capillary Electrophoresis (CE) Quantitative NMR (qNMR)
Resolution (Rs) > 2.0 between all isomers> 1.5 between all isomersHigh efficiency, baseline separation achievable[1]Not applicable (quantification of signals)[2][3]
Analysis Time 6 - 15 minutes10 - 30 minutes< 25 minutes[4]< 15 minutes per sample
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL0.5 - 5 µM[1]~0.1% (w/w)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL1.5 - 15 µM[1]~0.3% (w/w)
Precision (%RSD) < 2%< 5%< 3%[4]< 1%[5]
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%[4]99 - 101%[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[6] For aminomethylpyridine isomers, methods utilizing mixed-mode or hydrogen-bonding chromatography offer excellent selectivity.

Methodology:

  • Instrumentation: HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

  • Column: A mixed-mode column (e.g., Amaze HD, 3.2 x 150 mm) or a hydrogen-bonding column (e.g., SHARC 1, 3.2 x 100 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 60/40 v/v) with additives like 0.2% formic acid and 0.25% ammonium (B1175870) formate.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.[7]

  • Injection Volume: 1 µL.[7]

  • Sample Preparation: Dissolve the aminomethylpyridine sample in the mobile phase to a concentration of approximately 0.3 mg/mL.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Aminomethylpyridine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Chromatographic Separation Inject->Column Detect UV Detection Column->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Result Result Quantify->Result Isomeric Purity (%) GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Aminomethylpyridine Sample Dissolve Dissolve in Methanol Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Capillary Column Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Area Percent Calculation Integrate->Calculate Result Result Calculate->Result Isomeric Purity (%) CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Processing Sample Aminomethylpyridine Sample Dissolve Dissolve in BGE Sample->Dissolve Inject Hydrodynamic Injection Dissolve->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Electropherogram Analysis Detect->Analyze Quantify Purity Calculation Analyze->Quantify Result Result Quantify->Result Isomeric Purity (%) qNMR_Logic cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation Analyte Weigh Analyte Mix Mix Analyte->Mix Standard Weigh Internal Standard Standard->Mix Solvent Add Deuterated Solvent Acquire Acquire Spectrum with Optimized Parameters Solvent->Acquire Mix->Solvent Process Process Data (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Molar Ratios and Purity Integrate->Calculate Result Result Calculate->Result Isomeric Purity (%)

References

A Comparative Guide to the Cross-Reactivity Profile of 3-Amino-4-methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative overview of the potential cross-reactivity of 3-Amino-4-methylpyridine in biological assays. Due to limited publicly available cross-reactivity data for this compound, this document uses its structural isomer, 2-Amino-4-methylpyridine, as a case study to illustrate a data-driven comparison and outline the necessary experimental protocols. This guide is intended for researchers, scientists, and drug development professionals interested in the off-target activity of aminopyridine-based small molecules.

Introduction

This compound is a substituted pyridine (B92270) that serves as a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine.[1][2][3] As with any small molecule intended for therapeutic development, understanding its potential for off-target interactions is critical for a comprehensive safety and efficacy assessment. Cross-reactivity studies, which evaluate the interaction of a compound with a wide range of biological targets, are essential to identify these unintended activities.

Currently, there is a notable absence of comprehensive public data detailing the cross-reactivity profile of this compound against standard safety pharmacology panels (e.g., kinases, GPCRs, ion channels). However, studies on structurally related aminopyridines provide valuable insights into the potential biological activities of this class of compounds. This guide leverages data from the structural isomer 2-Amino-4-methylpyridine , which has been identified as a potent inhibitor of Nitric Oxide Synthase (NOS), to provide an illustrative comparison.[4][5]

Comparative Biological Activity: Aminopyridine Isomers

To illustrate a typical cross-reactivity profile, the following table summarizes the inhibitory activity of 2-Amino-4-methylpyridine against the three main isoforms of Nitric Oxide Synthase (NOS). This data serves as a template for the type of information required for a full assessment of this compound.

Target Enzyme2-Amino-4-methylpyridine IC₅₀ (Human)2-Amino-4-methylpyridine IC₅₀ (Mouse)Selectivity (Human iNOS vs. others)Reference
Inducible NOS (iNOS/NOS II) 40 nM6 nM-[4]
Neuronal NOS (nNOS/NOS I) 100 nMNot Reported2.5-fold[4]
Endothelial NOS (eNOS/NOS III) 100 nMNot Reported2.5-fold[4]

Visualization of Key Pathways and Workflows

Visual diagrams are crucial for understanding complex biological pathways, experimental designs, and molecular relationships. The following diagrams were generated using Graphviz (DOT language) to illustrate concepts relevant to the study of this compound.

General Cross-Reactivity Screening Workflow

This diagram outlines a standard workflow for assessing the selectivity of a lead compound against a panel of off-target proteins.

cluster_screening Cross-Reactivity Screening Workflow Compound Test Compound (e.g., this compound) PrimaryAssay Primary Target Assay (Confirms On-Target Activity) Compound->PrimaryAssay Screening SecondaryPanel Broad Off-Target Panel (e.g., Kinases, GPCRs, Ion Channels) PrimaryAssay->SecondaryPanel Lead Compound HitValidation Hit Confirmation & Dose-Response Analysis SecondaryPanel->HitValidation Identified 'Hits' Profile Selectivity Profile Generation HitValidation->Profile IC50 / Ki Values

A standard workflow for identifying off-target interactions.
Structural Comparison of Aminopyridine Isomers

The position of the amino group on the pyridine ring significantly alters the molecule's electronic properties and potential biological interactions. This diagram shows the structural relationship between this compound and its comparator, 2-Amino-4-methylpyridine.

cluster_isomers Structural Relationship of Aminomethylpyridines Core 4-Methylpyridine Core C3 This compound (Target Compound) Core->C3 Amino group at C3 C2 2-Amino-4-methylpyridine (Comparator / NOS Inhibitor) Core->C2 Amino group at C2

Structural comparison of aminopyridine-based compounds.
Potential Signaling Pathway Interactions

Given that this compound is an intermediate for an NNRTI, it is relevant to visualize the pathway these inhibitors target. This diagram shows a simplified mechanism of how NNRTIs block HIV replication.

cluster_nnrti Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors ViralRNA Viral RNA Genome RT Reverse Transcriptase (RT) ViralRNA->RT Conformation Conformational Change in RT Active Site RT->Conformation Induces NNRTI NNRTI (e.g., Nevirapine) NNRTI->RT Binding Binding NNRTI Binds to Allosteric Site on RT Block Viral DNA Synthesis BLOCKED Conformation->Block Provirus No Proviral DNA Block->Provirus

References

Validating 3-Amino-4-methylpyridine as a Key Starting Material in GMP Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The selection and validation of a key starting material (KSM) is a critical step in the Good Manufacturing Practice (GMP) synthesis of active pharmaceutical ingredients (APIs). This decision significantly impacts the impurity profile, process consistency, and overall quality of the final drug substance. This guide provides a comparative analysis of 3-Amino-4-methylpyridine as a KSM, particularly in the synthesis of APIs like Nevirapine, where it serves as a precursor to 2-chloro-3-amino-4-methylpyridine (B1178857).

Comparison of Synthetic Routes to this compound

Several synthetic routes to this compound have been reported, each with distinct advantages and disadvantages. The choice of route in a GMP setting depends on factors such as yield, purity, process robustness, safety, and cost. Below is a comparison of common synthetic strategies.

Starting MaterialKey Reagents & ConditionsReported YieldAdvantagesDisadvantages
4-picoline-3-boronic acidInorganic ammonia (B1221849) source (e.g., ammonia, ammonium (B1175870) sulfate), metal oxide catalyst (e.g., CuO, Ag₂O), room temperature.[1][2]85-95%[1][2]High yield, mild reaction conditions, simple one-step process.[1][2]Availability and cost of 4-picoline-3-boronic acid may be a concern for large-scale production.
3-bromo-4-methylpyridineConcentrated ammonia, copper sulfate (B86663) catalyst, high temperature and pressure (e.g., 160-180°C).[3]90-95%[3]High yield.Harsh reaction conditions (high temperature and pressure) requiring specialized equipment.[3]
3-chloro-4-methylpyridineAmmonia, copper sulfate catalyst, high temperature and pressure (e.g., 180°C).[3]~73%[3]Utilizes a chlorinated starting material.Lower yield compared to the bromo-equivalent, harsh reaction conditions.[3]
4-methylpyridineN₂O₅, -78°C, followed by Pd/C hydrogenation.[3]HighDirect nitration of a readily available starting material.Extremely harsh and hazardous reaction conditions (low temperature, use of N₂O₅), making industrial-scale production challenging.[3]

Alternatives for the Synthesis of the Subsequent Intermediate, 2-chloro-3-amino-4-methylpyridine

In many syntheses, this compound is an intermediate that is subsequently chlorinated. Some synthetic strategies bypass the isolation of this compound and utilize other starting materials to produce 2-chloro-3-amino-4-methylpyridine directly or through a different pathway.

Starting MaterialSynthetic ApproachAdvantagesDisadvantages
2-amino-4-picoline or 2-hydroxy-4-picolineNitration followed by reduction and chlorination.[4][5][6]Readily available starting materials.[4][5]Non-selective nitration can lead to impurity formation; thermochemical hazards associated with nitration.[4][5]
Ethyl acetoacetate (B1235776) and cyanoacetamideMulti-step synthesis involving cyclization, dichlorination, de-chlorination, and selective re-chlorination.[4][5]Avoids hazardous nitration.Requires multiple steps, including dichlorination and dehalogenation, which may need specialized equipment.[4][5]
Malononitrile (B47326) and acetone (B3395972)Knoevenagel condensation followed by a multi-step conversion.[5][7]An alternative route that avoids some of the previously mentioned hazardous reagents.Can involve slow reaction steps and low-yielding cyclization.[6]

Experimental Protocols

Below are outlines of experimental protocols for the synthesis and validation of this compound as a KSM. These are generalized procedures and would require specific optimization and validation for a given manufacturing process.

Synthesis of this compound from 4-picoline-3-boronic acid

This protocol is based on the high-yield, mild condition synthesis.

1. Materials and Equipment:

  • 4-picoline-3-boronic acid

  • Ammonia solution (28%)

  • Copper (I) oxide

  • Methanol

  • Ethyl acetate (B1210297)

  • Glass-lined reactor with mechanical stirring and temperature control

  • Filtration and drying equipment

2. Procedure:

  • Charge the reactor with 4-picoline-3-boronic acid and methanol.

  • Add the ammonia solution and copper (I) oxide catalyst.

  • Stir the mixture at room temperature and monitor the reaction progress using a validated in-process control method (e.g., HPLC, TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from ethyl acetate to yield purified this compound.

  • Dry the final product under vacuum at a specified temperature.

GMP Validation Protocol for this compound as a KSM

1. Analytical Method Validation:

  • Identification: Develop and validate a specific identification test (e.g., FTIR, HPLC with a reference standard).

  • Assay and Impurity Profiling: Develop and validate a stability-indicating HPLC method for the assay of this compound and for the quantification of known and unknown impurities. Validation parameters should include:

    • Specificity (including forced degradation studies)

    • Linearity

    • Range

    • Accuracy

    • Precision (repeatability and intermediate precision)

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ) for impurities

    • Robustness

  • Residual Solvents: Develop and validate a Gas Chromatography (GC) method for the determination of residual solvents.

2. Process Validation:

  • Perform a minimum of three successful production batches at the intended commercial scale.

  • Define and monitor critical process parameters (CPPs) and critical quality attributes (CQAs).

  • Conduct in-process testing at critical stages of the synthesis.

  • Perform a comprehensive analysis of the final product from each validation batch to demonstrate consistency and compliance with pre-defined specifications.

3. Impurity Carry-over Study:

  • Identify potential impurities from the starting materials and those that may form during the synthesis.

  • Demonstrate the fate and purge of these impurities in the subsequent steps of the API synthesis.

Visualizations

Logical Workflow for KSM Validation

The following diagram illustrates the logical workflow for the validation of a key starting material in a GMP environment.

KSM_Validation_Workflow cluster_preliminary Preliminary Assessment cluster_validation GMP Validation cluster_control Ongoing Control cluster_documentation Documentation start Define KSM and Justification dev_synthesis Develop Synthetic Route start->dev_synthesis analytical_dev Develop Analytical Methods dev_synthesis->analytical_dev process_val Process Validation (3 Batches) analytical_dev->process_val analytical_val Analytical Method Validation analytical_dev->analytical_val impurity_study Impurity Fate and Purge Study process_val->impurity_study stability Stability Studies process_val->stability val_report Validation Report process_val->val_report spec_setting Set Specifications analytical_val->spec_setting analytical_val->val_report impurity_study->spec_setting impurity_study->val_report stability->val_report supplier_qual Supplier Qualification spec_setting->supplier_qual routine_testing Routine Batch Release Testing supplier_qual->routine_testing regulatory_submission Regulatory Submission val_report->regulatory_submission

Caption: Workflow for KSM Validation under GMP.

Decision Tree for KSM Selection

The following diagram presents a decision tree for selecting a suitable KSM for GMP synthesis.

KSM_Selection_Decision_Tree start Potential KSM Identified q1 Commercially Available? start->q1 q2 Well-defined Structure & Properties? q1->q2 Yes reject Unacceptable KSM q1->reject No q3 Significant Structural Fragment? q2->q3 Yes q2->reject No q4 Impurity Profile Understood & Controllable? q3->q4 Yes q3->reject No q5 Sufficient Steps to API under GMP? q4->q5 Yes q4->reject No accept Acceptable KSM q5->accept Yes q5->reject No

Caption: Decision Tree for KSM Selection.

References

Comparative cost analysis of different 3-Amino-4-methylpyridine synthesis strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative cost analysis of four distinct synthesis strategies for 3-Amino-4-methylpyridine, a key intermediate in the pharmaceutical industry. The analysis is based on experimental data from patents and scientific literature, focusing on yield, reaction conditions, and the cost of starting materials and reagents.

Executive Summary

The synthesis of this compound can be approached through several routes, each with its own set of advantages and disadvantages. This guide evaluates four primary strategies:

  • From 4-Methylpyridine-3-boronic acid: A modern, one-step approach with high yields.

  • From 3-Halo-4-methylpyridine: A traditional method involving amination under pressure.

  • From 2-Amino-4-picoline: A multi-step synthesis with significant drawbacks for industrial applications.

  • From 4-Methylpyridine (B42270) via Nitration and Reduction: A route hampered by harsh reaction conditions and safety concerns.

The analysis reveals that the choice of synthesis strategy is a trade-off between factors such as raw material cost, process complexity, yield, and scalability. The one-step synthesis from 4-Methylpyridine-3-boronic acid appears to be the most efficient in terms of yield and reaction simplicity, although the cost of the starting material is a critical factor. The amination of 3-Halo-4-methylpyridines offers a viable alternative with good yields, particularly from the bromo-derivative, but requires specialized high-pressure equipment. The routes starting from 2-Amino-4-picoline and the direct nitration of 4-Methylpyridine are less favorable for large-scale production due to multi-step processes, lower overall yields, and significant safety and environmental concerns.

Data Presentation

The following table summarizes the key quantitative data for each synthesis strategy, allowing for a direct comparison of their efficiencies.

Parameter Strategy 1: From 4-Methylpyridine-3-boronic acid Strategy 2: From 3-Halo-4-methylpyridine Strategy 3: From 2-Amino-4-picoline Strategy 4: From 4-Methylpyridine (Nitration/Reduction)
Starting Material 4-Methylpyridine-3-boronic acid3-Bromo-4-methylpyridine / 3-Chloro-4-methylpyridine2-Amino-4-picoline4-Methylpyridine
Key Reagents Ammonia (B1221849), Metal oxide catalystAmmonia, Copper sulfate (B86663)HNO₃, H₂SO₄, POCl₃, PCl₅, Pd/CHNO₃, H₂SO₄, Fe/HCl or Pd/C
Number of Steps 11Multi-step2
Reported Yield 84-95%[1][2]73-95%[3]Low overall yield (not specified in detail)[2]High yield for nitration, but harsh conditions[3]
Reaction Conditions Room temperature[1][2]160-180°C, high pressure[3]Multiple steps with varied conditionsNitration at -78°C[3]
Scalability Potentially highModerate (requires specialized equipment)LowLow (due to harsh conditions)
Safety & Environmental Generally mild conditionsHigh pressure, high temperatureUse of hazardous reagents, large waste stream[2]Use of highly corrosive and hazardous materials

Experimental Protocols

Strategy 1: Synthesis from 4-Methylpyridine-3-boronic acid

This method involves a one-step reaction using 4-methylpyridine-3-boronic acid as the starting material and an inorganic amide as the ammonia source in the presence of a metal oxide catalyst.[1][2]

Example Protocol: [1] In a flask equipped with a mechanical stirring device, add 27.4g (0.2mol) of 4-picoline-3-boronic acid, 50ml of methanol, 128g (1mol) of ammonia (28% mass concentration), and 2.9g (0.02mol) of copper(I) oxide. The reaction mixture is stirred at room temperature for 2 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the solid is removed by suction filtration. The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from ethyl acetate (B1210297) to yield 20.5g of this compound (95% yield).

Strategy 2: Synthesis from 3-Halo-4-methylpyridine

This strategy involves the amination of a 3-halo-4-methylpyridine (bromo or chloro derivative) using ammonia in the presence of a copper catalyst at elevated temperature and pressure.[3]

Example Protocol (from 3-Bromo-4-methylpyridine): [3] In a high-pressure autoclave, 150g of 3-bromo-4-methylpyridine, 300ml of methanol, and 5g of copper sulfate are added. Ammonia gas is introduced until the pressure reaches 5 atm. The mixture is heated to 160°C and maintained for 8 hours. After cooling, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure. The resulting solid is recrystallized from ethyl acetate to obtain 89g of this compound (95% yield).

Example Protocol (from 3-Chloro-4-methylpyridine): [3] In a high-pressure autoclave, 150g of 3-chloro-4-methylpyridine, 500ml of methanol, and 10g of copper sulfate are added. Ammonia gas is introduced until the pressure reaches 5 atm. The mixture is heated to 180°C and maintained for 24 hours. After cooling and workup as described above, 68g of this compound is obtained (73% yield).

Strategy 3: Synthesis from 2-Amino-4-picoline

This is a multi-step synthesis that is generally considered less suitable for industrial production due to its length, low overall yield, and significant environmental impact.[2] The process involves:

  • Diazotization of 2-amino-4-picoline followed by hydrolysis to 2-hydroxy-4-methylpyridine.

  • Nitration of the resulting hydroxypyridine.

  • Chlorination using reagents like phosphorus oxychloride and phosphorus pentachloride.

  • Dechlorination via catalytic hydrogenation (e.g., using Pd/C).

Strategy 4: Synthesis from 4-Methylpyridine via Nitration and Reduction

This two-step approach involves the direct nitration of 4-methylpyridine to form 3-nitro-4-methylpyridine, followed by reduction of the nitro group. This method is reported to have a high yield for the nitration step but requires extremely low temperatures, making it challenging for industrial scale-up.[3]

Nitration Step (General Concept): The nitration is typically carried out using a strong nitrating agent, such as dinitrogen pentoxide (N₂O₅), at very low temperatures (e.g., -78°C).[3]

Reduction Step (General Concept): The resulting 3-nitro-4-methylpyridine is then reduced to this compound. This can be achieved through various methods, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or by using reducing agents like iron powder in the presence of an acid (e.g., hydrochloric acid).

A detailed, modern, and scalable experimental protocol for this entire sequence with reliable yields is not well-documented in easily accessible sources, reflecting the challenges associated with this synthetic strategy.

Mandatory Visualization

Synthesis_Pathways cluster_1 Strategy 1 cluster_2 Strategy 2 cluster_3 Strategy 3 cluster_4 Strategy 4 A1 4-Methylpyridine-3-boronic acid P This compound A1->P NH₃, Metal Oxide Catalyst Yield: 84-95% B1 3-Bromo-4-methylpyridine B1->P NH₃, CuSO₄, 160°C, 5 atm Yield: 95% B2 3-Chloro-4-methylpyridine B2->P NH₃, CuSO₄, 180°C, 5 atm Yield: 73% C1 2-Amino-4-picoline C2 Multi-step process C1->C2 Diazotization, Nitration, Chlorination, Reduction C2->P Low overall yield D1 4-Methylpyridine D2 3-Nitro-4-methylpyridine D1->D2 Nitration (-78°C) D2->P Reduction (e.g., Fe/HCl)

Caption: Overview of the four main synthesis pathways for this compound.

Experimental_Workflow_Strategy_1 start Start: Mix Reactants react Stir at Room Temperature (2h) start->react filter Suction Filtration react->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize from Ethyl Acetate concentrate->recrystallize product Final Product: This compound recrystallize->product

Caption: Experimental workflow for the synthesis from 4-Methylpyridine-3-boronic acid.

Cost_Logic cost Overall Cost raw_materials Raw Material Cost raw_materials->cost reagents Reagent Cost reagents->cost process Process Cost process->cost yield Yield yield->cost inversely proportional

Caption: Logical relationship of factors influencing the overall synthesis cost.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of 3-Amino-4-methylpyridine, ensuring the safety of laboratory personnel and adherence to environmental regulations.

This document provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a chemical intermediate commonly used in pharmaceutical industries.[1] Adherence to these guidelines is crucial due to the compound's potential hazards, including toxicity if swallowed or in contact with skin, and its propensity to cause serious eye and skin irritation.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[3][4] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.[3]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite (B1170534) or sand to contain the substance.[3][4] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[3]

Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[3]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[3]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3]

    • Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[2][3]

  • Containerization and Labeling:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3]

    • The label must clearly identify the contents as "Hazardous Waste" and include the name "this compound."

    • Clearly indicate the associated hazards on the label (e.g., Toxic, Irritant).[3]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]

    • The storage area should be cool and away from sources of ignition.[4]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Waste pyridine (B92270) and its derivatives are often disposed of via controlled incineration.[6][7]

Disposal Workflow

A Step 1: Waste Identification & Segregation - Classify as Hazardous Waste - Separate from incompatibles B Step 2: Containerization & Labeling - Use designated, sealed containers - Label with 'Hazardous Waste' and chemical name - Indicate hazards (Toxic, Irritant) A->B Properly Contain C Step 3: Secure Storage - Store in a designated, cool, well-ventilated area - Keep away from ignition sources B->C Store Safely D Step 4: Professional Disposal - Contact EHS or licensed contractor - Arrange for pickup and final disposal (e.g., incineration) C->D Finalize Disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3-Amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for the handling and disposal of 3-Amino-4-methylpyridine, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is a compound that is toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Personal Protective Equipment (PPE) Specification Source(s)
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2][3]
Skin Protection Chemical-resistant, impervious gloves. The specific glove material should be selected based on breakthrough time and permeation rate. Fire/flame resistant and impervious clothing is also recommended.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. A dust mask (type N95) is a minimum requirement.[2]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[2][3]

Operational Plan: Handling and Disposal

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

  • Avoid the formation of dust.[1][3]

  • Use non-sparking tools to prevent ignition.[3]

2. Handling Procedures:

  • Wear the specified PPE at all times.[1][2][3]

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly with soap and water after handling.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

3. Emergency Procedures:

  • In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[2][3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[2]

  • If inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or symptoms occur, call a poison center or physician.[1][2][3]

  • If swallowed: Immediately call a poison center or physician. Rinse the mouth with water. Do not induce vomiting.[1]

  • In case of a spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]

4. Disposal Plan:

  • Dispose of this compound and any contaminated materials, including PPE, in accordance with local, regional, and national regulations.[1][2]

  • Containers should be tightly sealed and properly labeled before disposal.

Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Don Appropriate PPE B->C D Weigh/Measure Chemical in Fume Hood C->D E Perform Experiment D->E F Securely Close Container E->F K Spill or Exposure Occurs E->K Potential Incident G Decontaminate Work Area F->G H Doff PPE G->H I Dispose of Waste & Contaminated PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures (First Aid, Spill Cleanup) K->L M Seek Medical Attention L->M

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.